3-Penten-1-yne
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
pent-3-en-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOPMVSQIBJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870891 | |
| Record name | Pent-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2206-23-7 | |
| Record name | Pent-3-en-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Penten-1-yne: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-1-yne is an organic compound with the molecular formula C₅H₆.[1][2] As an enyne, it possesses both a carbon-carbon double bond and a carbon-carbon triple bond, making it a versatile building block in organic synthesis.[2][3] This guide provides a comprehensive overview of the fundamental properties, structure, and key experimental protocols related to this compound, tailored for professionals in research and drug development. The molecule exists as two geometric isomers, (E)-3-penten-1-yne and (Z)-3-penten-1-yne, which exhibit distinct physical properties and reactivity.[4][5]
Molecular Structure and Properties
The structure of this compound consists of a five-carbon chain containing a double bond at the third carbon and a terminal triple bond at the first carbon.[6] The hybridization of the carbon atoms varies along the chain: C1 and C2 of the alkyne group are sp-hybridized, while C3 and C4 of the alkene group are sp²-hybridized, and the methyl carbon (C5) is sp³-hybridized. This combination of functionalities imparts a unique reactivity to the molecule.
Stereoisomerism
This compound exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer, arising from the geometry of the double bond.[4][5]
-
(E)-3-Penten-1-yne (trans): The methyl group and the acetylenic proton are on opposite sides of the double bond.[4]
-
(Z)-3-Penten-1-yne (cis): The methyl group and the acetylenic proton are on the same side of the double bond.[5]
The specific isomer used can be critical in stereoselective synthesis, where precise control over the three-dimensional arrangement of atoms is required.[3]
Physicochemical Data
The following tables summarize the key physical and chemical properties of this compound and its isomers.
Table 1: General and Isomer-Specific Properties of this compound
| Property | Value | Isomer | CAS Number | Reference |
| Molecular Formula | C₅H₆ | Mixture | 2206-23-7 | [1] |
| Molecular Weight | 66.10 g/mol | All | [2] | |
| IUPAC Name | pent-3-en-1-yne | Mixture | 2206-23-7 | [7] |
| IUPAC Name | (E)-pent-3-en-1-yne | (E)-isomer | 2004-69-5 | [2] |
| IUPAC Name | (Z)-pent-3-en-1-yne | (Z)-isomer | 1574-40-9 | [5] |
| Density | 0.7293 g/cm³ | Mixture | 2206-23-7 | [8] |
| Density | 0.747 g/cm³ | (E)-isomer | 2004-69-5 | [9] |
| Boiling Point | 46-48 °C | Mixture | 2206-23-7 | [8] |
| Boiling Point | 36 °C | (E)-isomer | 2004-69-5 | [9] |
| Boiling Point | 44 °C | (Z)-isomer | 1574-40-9 | [10] |
| Melting Point | -113 °C (estimate) | (E)-isomer | 2004-69-5 | [9] |
| Flash Point | -41 °C | (E)-isomer | 2004-69-5 | [9] |
| Refractive Index | 1.4255 (estimate) | (E)-isomer | 2004-69-5 | [9] |
| XLogP3 | 1.6 | All | [9] | |
| Exact Mass | 66.0469501914 | All | [9] |
Table 2: Spectroscopic Data Summary
| Spectroscopy Type | Isomer | Key Features | Reference |
| ¹H NMR (CDCl₃) | (Z)-isomer | δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), δ 1.7 (d, 3H, methyl protons) | [3] |
| Mass Spectrometry (GC-MS) | (Z)-isomer | m/z top peak: 66; 2nd highest: 39; 3rd highest: 65 | [5] |
| IR Spectrum | (E)-isomer | Available in NIST/EPA Gas-Phase Infrared Database | [11] |
Experimental Protocols
Stereoselective Synthesis of (Z)-3-Penten-1-yne
A common method for the stereoselective synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst.[3] This "poisoned" palladium catalyst selectively reduces one of the triple bonds to a (Z)-double bond.[3]
Materials and Reagents: [3]
-
1,3-Pentadiyne (≥98%)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (Reagent Grade)
-
Anhydrous Hexane
-
Hydrogen Gas (High Purity)
-
Celite®
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment: [3]
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Septa
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure: [3]
-
Catalyst Suspension: Add Lindlar's catalyst (100 mg) to a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa.
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.
-
Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a positive pressure of hydrogen using a balloon. Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC or GC to ensure the reaction stops after the consumption of one equivalent of hydrogen.
-
Workup: Once the reaction is complete, purge the flask with an inert gas. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with hexane.
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature. The crude product can be further purified by distillation if necessary.
-
Characterization: Confirm the identity and purity of the final product, (Z)-3-penten-1-yne, using NMR spectroscopy and GC-MS.[3]
Caption: Workflow for the synthesis of (Z)-3-penten-1-yne.
Application in Natural Product Synthesis: Cadiot-Chodkiewicz Coupling
(Z)-3-Penten-1-yne is a valuable precursor in the synthesis of complex natural products, particularly those containing polyyne and enyne functionalities.[12] It often serves as a nucleophilic component in copper-catalyzed cross-coupling reactions like the Cadiot-Chodkiewicz coupling.[12] This reaction efficiently forms a new carbon-carbon bond between the terminal alkyne of (Z)-3-penten-1-yne and a bromoalkyne.[12]
General Protocol for Cadiot-Chodkiewicz Coupling: [12] This reaction is a reliable method for synthesizing unsymmetrical diynes. It involves the copper(I)-catalyzed coupling of a terminal alkyne with a 1-haloalkyne.
Caption: Logical relationship in Cadiot-Chodkiewicz coupling.
Safety Information
This compound is a highly flammable liquid and vapor.[7] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, should be strictly followed.
Conclusion
This compound, in both its (E) and (Z) isomeric forms, is a key five-carbon building block in organic chemistry. Its unique combination of a double and a terminal triple bond allows for a wide range of chemical transformations, making it particularly useful in the stereoselective synthesis of complex molecules and natural products. The experimental protocols provided herein for its synthesis and application offer a foundation for its use in research and development. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible utilization in the laboratory.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, (E)- [webbook.nist.gov]
- 5. This compound, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Pent-3-en-1-yne | C5H6 | CID 137090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 2206-23-7 [m.chemicalbook.com]
- 9. This compound, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
- 10. This compound, (Z)- [webbook.nist.gov]
- 11. This compound, (E)- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
Stability of (Z)-3-Penten-1-yne versus (E)-3-Penten-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative thermodynamic stabilities of the geometric isomers, (Z)-3-penten-1-yne and (E)-3-penten-1-yne. A thorough understanding of the energetic differences between these isomers is critical for applications in organic synthesis, reaction mechanism elucidation, and computational modeling. This document presents key quantitative thermochemical data, outlines the experimental methodologies used for their determination, and provides a visual representation of the energetic relationship between the two isomers.
Core Stability Analysis: (E)-Isomer Exhibits Greater Thermodynamic Stability
The fundamental principle governing the relative stability of these isomers is steric hindrance. In (Z)-3-penten-1-yne, the methyl and ethynyl groups are positioned on the same side of the carbon-carbon double bond, leading to van der Waals repulsion and increased steric strain. This steric clash raises the ground state energy of the (Z)-isomer compared to the (E)-isomer, where these groups are on opposite sides, minimizing steric interactions.
Experimental data from the National Institute of Standards and Technology (NIST) confirms the greater stability of the (E)-isomer.[1][2] The enthalpy of reaction for the gas-phase isomerization of (Z)-3-penten-1-yne to (E)-3-penten-1-yne has been determined, providing a direct measure of their relative stabilities.
Quantitative Thermochemical Data
The following table summarizes the key experimental thermochemical data for the (Z)- and (E)-isomers of 3-penten-1-yne. The most direct and reliable measure of their relative stability is the enthalpy of isomerization.
| Thermochemical Parameter | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne | Notes |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | Not directly reported | 259 kJ/mol | Value for the (E)-isomer was determined by combustion calorimetry.[3] |
| Enthalpy of Isomerization (ΔrH°) | \multicolumn{2}{c | }{4. ± 3. kJ/mol} | For the reaction (Z)-3-penten-1-yne (g) ⇌ (E)-3-penten-1-yne (g) at 959 K. A positive value indicates the reaction is endothermic, and the product ((E)-isomer) is more stable.[1][2] |
Experimental Protocols
The determination of the thermochemical data presented above relies on well-established experimental techniques. While specific protocols for the this compound isomers are not extensively published in a step-by-step format, the following sections describe the general methodologies employed for such determinations.
Gas-Phase Equilibrium Study for Enthalpy of Isomerization
The enthalpy of isomerization is determined by studying the equilibrium between the (Z) and (E) isomers at a specific temperature.
Objective: To determine the equilibrium constant (Keq) for the isomerization reaction at a given temperature and subsequently calculate the Gibbs free energy and enthalpy of reaction.
Methodology:
-
Sample Preparation: A sample of the pure (Z)- or (E)-isomer, or a mixture of both, is prepared in the gas phase at a known concentration.
-
Equilibration: The gaseous sample is introduced into a high-temperature reactor and allowed to reach thermal equilibrium. A catalyst may be used to accelerate the isomerization process.
-
Sampling and Analysis: At equilibrium, a sample is extracted and rapidly quenched to prevent further reaction. The composition of the isomeric mixture is then analyzed, typically using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Keq: The equilibrium constant is calculated from the concentrations of the (Z) and (E) isomers at equilibrium.
-
Thermodynamic Calculations: The Gibbs free energy of isomerization (ΔrG°) is calculated from the equilibrium constant using the equation ΔrG° = -RTln(Keq). The enthalpy of isomerization (ΔrH°) can then be determined by studying the temperature dependence of Keq (the van 't Hoff equation) or by using statistical mechanics if the vibrational frequencies of the isomers are known.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of a compound is determined by measuring the heat released during its complete combustion in a bomb calorimeter.
Objective: To measure the heat of combustion of the substance and, using known heats of formation of the combustion products (CO2 and H2O), calculate the standard enthalpy of formation of the compound.
Methodology:
-
Sample Preparation: A precise mass of the volatile liquid, (E)-3-penten-1-yne, is encapsulated in a container of known mass and heat of combustion.
-
Calorimeter Setup: The sample is placed in a bomb calorimeter, which is then sealed and pressurized with a large excess of pure oxygen. The bomb is placed in a well-insulated water bath of known volume, and the initial temperature is recorded with high precision.
-
Ignition and Combustion: The sample is ignited electrically, and the complete combustion reaction occurs. The heat released by the combustion process is absorbed by the bomb and the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water bath is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is carefully determined, with corrections for heat exchange with the surroundings.
-
Calculation of Heat of Combustion: The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined separately using a standard substance like benzoic acid), and the mass of the sample.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of (E)-3-penten-1-yne is calculated from its heat of combustion and the known standard enthalpies of formation of the combustion products, carbon dioxide and water, using Hess's Law.
Logical Relationships and Visualization
The relative stabilities of the (Z) and (E) isomers can be visualized on an energy diagram. The (Z)-isomer, being less stable due to steric strain, resides at a higher energy level than the more stable (E)-isomer. The difference in their energy levels corresponds to the enthalpy of isomerization.
Caption: Energy diagram illustrating the higher relative energy of (Z)-3-penten-1-yne compared to the more stable (E)-isomer.
References
Spectroscopic Data for 3-Penten-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the volatile organic compound 3-penten-1-yne. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted Nuclear Magnetic Resonance (NMR) data, Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and includes visualizations to illustrate key concepts and workflows.
Spectroscopic Data Summary
The following sections present the available spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data for certain spectroscopic methods, predicted data based on established principles are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for (Z)-3-Penten-1-yne
The ¹H NMR spectrum of (Z)-3-penten-1-yne is predicted to show four distinct signals. The predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are summarized in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~3.1 | Doublet of Quartets (dq) | J₁₋₄ ≈ 2.5 Hz, J₁₋₅ ≈ 2.5 Hz | 1H |
| H-3 | ~5.6 | Doublet of Quartets (dq) | J₃₋₄ ≈ 11.0 Hz, J₃₋₅ ≈ 2.0 Hz | 1H |
| H-4 | ~6.1 | Doublet of Quartets (dq) | J₄₋₃ ≈ 11.0 Hz, J₄₋₁ ≈ 2.5 Hz | 1H |
| H-5 | ~1.9 | Doublet of Doublets (dd) | J₅₋₄ ≈ 7.0 Hz, J₅₋₃ ≈ 2.0 Hz | 3H |
Predicted ¹³C NMR Data for this compound
The ¹³C NMR spectrum of this compound is expected to exhibit five signals corresponding to the five carbon atoms in the molecule. The predicted chemical shifts are based on typical values for similar chemical environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~80-90 |
| C-2 | ~70-80 |
| C-3 | ~110-120 |
| C-4 | ~130-140 |
| C-5 | ~15-25 |
Infrared (IR) Spectroscopy
The following table summarizes the main infrared absorption bands observed in the gas-phase spectrum of (E)-3-penten-1-yne.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (alkyne) |
| ~3020 | Medium | =C-H stretch (alkene) |
| ~2920 | Medium | C-H stretch (alkane) |
| ~2100 | Medium, Sharp | C≡C stretch (alkyne) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~965 | Strong | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.[2][3][4]
| m/z | Relative Intensity | Assignment |
| 66 | High | [M]⁺ (Molecular Ion) |
| 65 | Medium | [M-H]⁺ |
| 39 | Medium | [C₃H₃]⁺ |
Ionization Energy: 9.14 eV[2]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
1. Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ should be used.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.
-
Procedure:
-
Accurately weigh the sample of this compound in a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Gently swirl the vial to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
2. Instrument Parameters:
-
¹H NMR:
-
Spectrometer Frequency: 300-600 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Spectrometer Frequency: 75-150 MHz
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Spectral Width: 0-150 ppm
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C
-
Relaxation Delay: 2-5 seconds
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Gas Phase: The spectrum can be obtained by introducing a gaseous sample of this compound into a gas cell with appropriate windows (e.g., KBr or NaCl).
-
Liquid Phase (Neat): A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
2. Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
Perform a background scan with an empty sample holder or the pure solvent.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
1. Sample Introduction:
-
Due to its volatility, this compound can be introduced directly into the ion source via a gas chromatograph (GC-MS) or a heated inlet system.
2. Ionization:
-
Electron Ionization (EI): This is a hard ionization technique that causes significant fragmentation, providing a characteristic fragmentation pattern. A standard electron energy of 70 eV is used.
3. Mass Analysis:
-
A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight (TOF).
4. Instrument Parameters:
-
Ion Source Temperature: Typically set between 150-250 °C.
-
Mass Range: A scan range of m/z 10-100 is sufficient to observe the molecular ion and key fragments.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound with their expected spectroscopic signatures.
References
The Discovery and First Synthesis of 3-Penten-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Penten-1-yne is a volatile organic compound belonging to the enyne class of hydrocarbons, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1] This dual functionality makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures found in natural products and pharmaceuticals. The molecule exists as two geometric isomers, (Z)-3-penten-1-yne and (E)-3-penten-1-yne, each offering unique stereochemical pathways for further chemical transformations. This technical guide provides an in-depth overview of the historical discovery and first synthesis of this compound, detailed experimental protocols for its stereoselective synthesis, and its application in key synthetic reactions.
Historical Context and First Synthesis
The earliest detailed report of the synthesis of this compound appears in a 1954 publication by Pomerantz, Fookson, and colleagues from the National Bureau of Standards.[2] Their work focused on the synthesis and physical properties of various acetylenic hydrocarbons. Another early mention of the compound is in a 1957 paper by Petrov, Kolesova, and Porfir'eva, who studied the Raman spectra and reactivity of vinylacetylenic hydrocarbons.[3]
The method employed by Pomerantz and his team involved the reaction of crotonaldehyde with the sodium salt of acetylene in liquid ammonia. This nucleophilic addition of the acetylide to the aldehyde, followed by dehydration, would theoretically yield the target enyne. While the paper provides extensive physical data on the synthesized compounds, the specific experimental protocol for this compound is embedded within a general discussion of the synthesis of several acetylenic hydrocarbons.
Physicochemical and Spectroscopic Data
A summary of the key physical and computed properties of this compound and its isomers is presented in the tables below. This data is essential for the identification, purification, and handling of the compound in a laboratory setting.
| Property | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Reference |
| Molecular Formula | C₅H₆ | C₅H₆ | [1][4] |
| Molecular Weight | 66.10 g/mol | 66.10 g/mol | [1][4] |
| CAS Number | 2004-69-5 | 1574-40-9 | [1][4] |
| Boiling Point | 47.1 °C (320.2 K) | Not explicitly stated | [3] |
| Computed XLogP3 | 1.6 | 1.6 | [1][4] |
| Computed Complexity | 69.3 | 69.3 | [1][4] |
| Spectroscopic Data | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne | Reference |
| ¹³C NMR | Spectral data available in databases. | Spectral data available in databases. | [1] |
| GC-MS | Main peaks at m/z 66, 39, 65. | Main peaks at m/z 66, 39, 65. | [1][4] |
| IR Spectrum | Data available in the NIST Chemistry WebBook. | Not explicitly available. | [5] |
Experimental Protocols
Modern synthetic chemistry has developed highly stereoselective methods for the preparation of both the (Z) and (E) isomers of this compound.
Stereoselective Synthesis of (Z)-3-Penten-1-yne
The synthesis of the (Z)-isomer is typically achieved through the partial hydrogenation of a diyne precursor using a poisoned catalyst, such as Lindlar's catalyst.
Reaction: Partial hydrogenation of 1,3-pentadiyne.
Reagents and Materials:
-
1,3-Pentadiyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hydrogen gas
-
Anhydrous solvent (e.g., hexane)
-
Quinoline (as a catalyst poison enhancer)
Procedure:
-
In a round-bottom flask under an inert atmosphere, a suspension of Lindlar's catalyst in the chosen anhydrous solvent is prepared.
-
A small amount of quinoline is added to the suspension to further decrease the catalyst's activity and prevent over-reduction.
-
1,3-Pentadiyne is added to the stirred suspension.
-
The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere (e.g., using a balloon).
-
The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the selective formation of the desired enyne and to prevent further reduction to the diene or alkane.
-
Upon completion, the catalyst is removed by filtration.
-
The solvent is carefully removed under reduced pressure to yield (Z)-3-penten-1-yne.
Stereoselective Synthesis of (E)-3-Penten-1-yne
The synthesis of the (E)-isomer can be achieved through various methods, including elimination reactions where the stereochemistry of the double bond is controlled. A common strategy involves the reduction of a propargyl alcohol derivative.
Reaction: Reduction of a derivative of 1-pentyn-3-ol.
Reagents and Materials:
-
1-Pentyn-3-ol
-
Activating agent for the hydroxyl group (e.g., methanesulfonyl chloride)
-
Reducing agent (e.g., lithium aluminum hydride)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
Procedure:
-
The hydroxyl group of 1-pentyn-3-ol is converted into a good leaving group, for example, by reaction with methanesulfonyl chloride in the presence of a base to form the corresponding mesylate.
-
The resulting propargyl mesylate is then treated with a reducing agent such as lithium aluminum hydride.
-
The hydride attacks the triple bond in an anti-fashion, leading to the formation of a vinylalane intermediate.
-
Subsequent workup with water or a mild acid leads to the stereoselective formation of (E)-3-penten-1-yne.
Application in Cadiot-Chodkiewicz Coupling
This compound, particularly the (Z)-isomer, is a valuable partner in the Cadiot-Chodkiewicz coupling reaction. This copper-catalyzed reaction forms a new carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, leading to the synthesis of unsymmetrical diynes.
Reaction: Coupling of (Z)-3-penten-1-yne with a 1-bromoalkyne.
Reagents and Materials:
-
(Z)-3-Penten-1-yne
-
A 1-bromoalkyne derivative
-
Copper(I) salt (e.g., CuCl or CuBr)
-
A base (e.g., an amine like ethylamine or piperidine)
-
A reducing agent (e.g., hydroxylamine hydrochloride) to maintain the copper in its +1 oxidation state
-
Solvent (e.g., methanol, ethanol, or THF)
Procedure:
-
A solution of the copper(I) salt, the base, and the reducing agent is prepared in the chosen solvent.
-
A solution of (Z)-3-penten-1-yne and the 1-bromoalkyne is added to the catalyst mixture.
-
The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction mixture is worked up, typically by quenching with an ammonium chloride solution and extracting the product with an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the unsymmetrical diyne product.
Visualizations
Caption: Synthesis of (Z)-3-Penten-1-yne via partial hydrogenation.
Caption: Synthesis of (E)-3-Penten-1-yne via reduction.
References
The Enigmatic Enyne: A Technical Guide to the Natural Occurrence and Derivatives of 3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Penten-1-yne (C5H6) is a volatile organic compound belonging to the enyne class, characterized by the presence of both a carbon-carbon double bond and a triple bond. While its presence in nature is not widespread, it has been identified as a metabolite in certain fungi. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and its derivatives, delves into its putative biosynthetic origins, explores its potential biological activities, and offers detailed experimental protocols for its study. This document aims to serve as a foundational resource for researchers interested in the chemistry and biology of this intriguing molecule and its potential applications in drug development.
Natural Occurrence
The primary documented natural source of this compound is the bianchetto truffle, Tuber borchii.[1][2][3] It is one of the many volatile organic compounds (VOCs) that contribute to the characteristic aroma of this truffle species.[1][2][4] While the occurrence of this compound itself appears to be limited based on current literature, the broader class of enyne derivatives is more widely distributed in terrestrial plants and fungi.[5] These derivatives often possess interesting biological activities.[5]
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in fungi has not been elucidated. However, based on the general principles of fungal secondary metabolite biosynthesis, a putative pathway can be proposed. Fungal natural products are often synthesized by gene clusters encoding enzymes such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and terpene synthases.[6][7] The biosynthesis of a C5 compound like this compound could potentially originate from the pentose phosphate pathway or the Krebs cycle, providing the initial building blocks. Alternatively, it could be derived from the degradation of larger molecules.
Below is a proposed biosynthetic pathway for this compound, starting from a common C5 precursor, isopentenyl pyrophosphate (IPP), a key intermediate in the terpenoid biosynthesis pathway.[7][8]
Biological Activities and Signaling Pathways
While specific biological activities of this compound are not extensively documented, the broader class of enyne derivatives has been reported to possess potent anti-inflammatory and antimicrobial properties.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9][10][11] It is plausible that this compound or its derivatives could exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Antimicrobial Activity
The antimicrobial mechanism of enyne compounds could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12][13] The reactive enyne functional group could potentially interact with cellular nucleophiles, leading to cytotoxicity in pathogenic microbes. Further research is necessary to elucidate the specific antimicrobial targets of this compound.
Experimental Protocols
The isolation and analysis of volatile compounds like this compound from fungal sources are typically performed using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).[14][15][16][17][18]
HS-SPME-GC-MS Analysis of Fungal Volatiles
This protocol provides a general framework for the analysis of this compound from Tuber borchii.
1. Sample Preparation:
-
Freshly harvested Tuber borchii fruiting bodies are cleaned of any debris.
-
A known weight of the truffle (e.g., 1-2 g) is finely minced or homogenized.
-
The sample is immediately placed into a headspace vial (e.g., 20 mL) and hermetically sealed with a PTFE/silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
A conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is used for the extraction of a broad range of volatiles.[17]
-
The vial is placed in a heating block or water bath and equilibrated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30-60 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating a wide range of VOCs.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 min), ramps up to a high temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min), and holds at the final temperature for a few minutes to ensure elution of all compounds.[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range of m/z 35-400 is typically sufficient for the identification of small volatile molecules.
-
Ion Source Temperature: e.g., 230°C.
-
Quadrupole Temperature: e.g., 150°C.
-
4. Data Analysis:
-
The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.
-
The identification of this compound should be confirmed by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantification can be performed using an internal standard and constructing a calibration curve.
Quantitative Data Summary
Currently, there is a lack of comprehensive quantitative data on the concentration of this compound and its derivatives in various natural sources. The following table provides a template for reporting such data as it becomes available through future research.
| Compound | Natural Source | Plant/Fungal Part | Concentration (unit) | Analytical Method | Reference |
| This compound | Tuber borchii | Fruiting body | Data not available | HS-SPME-GC-MS | |
| (E)-3-Penten-1-yne | |||||
| (Z)-3-Penten-1-yne | |||||
| Derivative 1 | |||||
| Derivative 2 |
Conclusion and Future Directions
This compound remains a relatively understudied natural product. Its confirmed presence in Tuber borchii opens avenues for further investigation into its biosynthesis, ecological role, and potential biological activities. Future research should focus on:
-
Quantitative analysis of this compound in different Tuber species and other fungi to understand its distribution.
-
Elucidation of the biosynthetic pathway through isotopic labeling studies and genetic analysis of the producing organisms.
-
Screening for biological activities , particularly anti-inflammatory and antimicrobial effects, and elucidating the underlying mechanisms of action.
-
Synthesis of derivatives to explore structure-activity relationships and develop novel therapeutic agents.
This technical guide serves as a starting point to stimulate further research into the fascinating chemistry and biology of this compound and its related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Odour Fingerprints of Black (Tuber mesentericum) and Bianchetto (Tuber borchii) Truffles from Different Areas of the Campania Region [mdpi.com]
- 3. This compound | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of fungal terpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of headspace solid phase microextraction for the analysis of microbial volatile organic compounds emitted by fungi: Application to historical objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles [frontiersin.org]
- 19. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermochemical Properties of 3-Penten-1-yne Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for the cis ((Z)-3-penten-1-yne) and trans ((E)-3-penten-1-yne) isomers of 3-penten-1-yne. This information is critical for understanding the relative stabilities and energetic behavior of these compounds, which is essential for their application in chemical synthesis and drug development.
Core Thermochemical Data
The following tables summarize the key thermochemical properties for the isomers of this compound. These values are crucial for reaction modeling, process design, and understanding the fundamental energetic landscape of these molecules.
Table 1: Standard Molar Enthalpy of Formation (ΔfH°gas) at 298.15 K
| Isomer | IUPAC Name | CAS RN | Formula | ΔfH°gas (kJ/mol) |
| trans | (E)-3-Penten-1-yne | 2004-69-5 | C₅H₆ | 259[1] |
| cis | (Z)-3-Penten-1-yne | 1574-40-9 | C₅H₆ | 262.8 |
Note: The standard enthalpy of formation for (Z)-3-penten-1-yne was calculated using the experimentally determined enthalpy of reaction for the isomerization of the (Z) to the (E) isomer, which is approximately 3.77 kJ/mol.
Table 2: Standard Molar Entropy (S°gas) and Ideal Gas Heat Capacity (Cp,gas)
Experimental Protocols for Thermochemical Data Determination
The determination of the thermochemical data presented above relies on established experimental techniques, primarily calorimetry. While a specific detailed protocol for this compound isomers is not available, the following outlines the general and widely accepted methodologies for determining the enthalpy of formation for unsaturated hydrocarbons.
Determination of Enthalpy of Combustion using Bomb Calorimetry
The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
Apparatus:
-
Oxygen Bomb Calorimeter: A high-pressure stainless steel vessel designed to withstand the pressures of combustion.
-
Calorimeter Jacket: An insulated container holding a precisely measured quantity of water that surrounds the bomb.
-
High-Precision Thermometer: To measure the temperature change of the water with high accuracy.
-
Ignition System: To initiate the combustion of the sample.
-
Sample Pellet Press: To compress the liquid or solid sample into a pellet of known mass.
Procedure:
-
Sample Preparation: A precisely weighed sample of the this compound isomer (typically in a gelatin capsule for volatile liquids) is placed in the sample holder within the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample.
-
Assembly and Pressurization: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in its standard liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The calorimeter is then sealed, and the stirrer is activated to ensure a uniform temperature distribution.
-
Temperature Equilibration and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature of the water is recorded for a period before ignition to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals throughout the combustion process and for a period afterward until a steady rate of cooling is observed.
-
Corrections and Calculations:
-
The heat capacity of the calorimeter system (bomb, water, stirrer, etc.) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
Corrections are made for the heat released by the ignition wire and for the formation of nitric acid from any residual nitrogen in the bomb.
-
The heat of combustion at constant volume (ΔU°comb) is calculated from the corrected temperature rise and the heat capacity of the calorimeter. .
-
The enthalpy of combustion at constant pressure (ΔH°comb) is then calculated from ΔU°comb using the relationship ΔH = ΔU + Δ(pV).
-
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation of the isomer is calculated from its standard enthalpy of combustion using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Logical Relationships and Isomeric Stability
The relationship between the cis and trans isomers of this compound and their relative thermodynamic stability can be visualized. Generally, trans isomers are thermodynamically more stable than their corresponding cis isomers due to reduced steric strain. This is reflected in their enthalpies of formation.
Caption: Relationship between this compound isomers and their relative thermodynamic stability.
This guide provides a foundational understanding of the thermochemical data for this compound isomers. For researchers requiring highly precise data, particularly for entropy and heat capacity, further experimental investigation or access to specialized thermochemical databases is recommended.
References
Health and Safety in Handling 3-Penten-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines before handling any chemical.
Introduction
3-Penten-1-yne (CAS No. 2206-23-7), a volatile and highly flammable liquid, is a chemical intermediate with applications in organic synthesis.[1] Its unique structure, containing both a double and a triple bond, makes it a valuable building block in the synthesis of more complex molecules. However, its physical and chemical properties also present significant health and safety challenges. This technical guide provides an in-depth overview of the health and safety considerations for handling this compound, with a focus on its hazardous properties, safe handling procedures, and emergency response.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Danger[2]
Hazard Pictograms:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ | [1] |
| Molecular Weight | 66.10 g/mol | [1] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 36.1 - 48 °C | [2] |
| Density | 0.747 g/cm³ | [2] |
| Flash Point | -41 °C | [5] |
| Vapor Pressure | Data not available | |
| Solubility | Data not available |
Toxicological Information
Toxicity Data for Structural Analogues:
| Compound | CAS No. | Toxicity Data | Reference |
| Methyl Acetylene (Propyne) | 74-99-7 | LC (rat) > 42,000 ppm/6h | [4] |
| Vinylacetylene | 689-97-4 | LC50 (mice) = 97,200 mg/m³/2h | [6] |
These analogues are also flammable gases or volatile liquids that can cause central nervous system depression at high concentrations.[4][6]
Occupational Exposure Limits
There are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH, specifically for this compound.[2]
Occupational Exposure Limits for Structural Analogues:
| Compound | Agency | Exposure Limit | Reference |
| Methyl Acetylene (Propyne) | OSHA | 1000 ppm (TWA) | [1][2] |
| NIOSH | 1000 ppm (TWA) | [1][2] | |
| ACGIH | 1000 ppm (TWA) | [1][2] | |
| Vinylacetylene | NIOSH | 4 ppm (Not to be exceeded) | [7] |
| ACGIH | 10 ppm (TWA); 15 ppm (STEL) | [7] |
Given the lack of specific OELs for this compound, a conservative approach should be taken, and exposure should be minimized to the lowest achievable level.
Experimental Protocols for Safety Assessment
While specific experimental protocols for this compound are not available, standardized OECD guidelines are used to assess the safety of new chemicals. Researchers handling this compound should be familiar with the principles of these methods.
General Experimental Protocols:
| Test | OECD Guideline | Brief Description |
| Acute Inhalation Toxicity | 403 | This test determines the concentration of a substance in air that causes mortality in 50% of test animals (LC50) during a specified exposure period, typically 4 hours. The protocol involves exposing animals to various concentrations of the test substance and observing them for at least 14 days.[8][9] |
| Acute Dermal Toxicity | 402 | This guideline describes a procedure to assess the short-term toxic effects of a substance applied to the skin. A single dose is applied to a small area of the skin of experimental animals, and the animals are observed for signs of toxicity and mortality over 14 days to determine the LD50.[10][11] |
| Acute Dermal Irritation/Corrosion | 404 | This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the substance is applied to the skin of a test animal for a set period (usually 4 hours), and the skin is then observed for signs of erythema (redness) and edema (swelling) over 14 days.[12][13] |
| Acute Eye Irritation/Corrosion | 405 | This guideline is used to assess the potential of a substance to cause eye irritation or damage. A single dose of the substance is applied to the eye of an animal, and the eye is observed for effects on the cornea, iris, and conjunctiva at specific intervals for up to 21 days.[5][14] |
| Flash Point Determination | - | Standardized methods such as ASTM D93 (Pensky-Martens closed-cup) or ASTM D3828 (Setaflash closed-cup) are used. These methods involve heating a sample of the liquid in a cup and introducing an ignition source at regular intervals to determine the lowest temperature at which the vapors ignite.[15] |
Safe Handling and Storage
Due to its high flammability and irritant properties, strict safety protocols must be followed when handling and storing this compound.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ignition Sources: All potential ignition sources, including open flames, sparks from electrical equipment, and static discharge, must be strictly eliminated from the work area.[2]
-
Equipment: Use only non-sparking tools and explosion-proof equipment when handling this compound.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
-
Store away from incompatible materials such as oxidizing agents.[2]
-
Ensure containers are grounded and bonded to prevent static discharge.[2]
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. | [2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. | [2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[16]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[2]
Accidental Release Measures:
-
Personal Precautions: Evacuate the area and eliminate all ignition sources. Wear appropriate PPE.[2]
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[2]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material in a sealed container for proper disposal.[2]
Visualizations
The following diagrams illustrate key safety considerations for handling this compound.
References
- 1. airgas.com [airgas.com]
- 2. nj.gov [nj.gov]
- 3. oecd.org [oecd.org]
- 4. Methylacetylene - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Vinyl acetylene - Hazardous Agents | Haz-Map [haz-map.com]
- 7. nj.gov [nj.gov]
- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. scribd.com [scribd.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Flash point - Wikipedia [en.wikipedia.org]
- 16. oecd.org [oecd.org]
A Technical Guide to 3-Penten-1-yne: Commercial Availability, Synthesis, and Applications for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Penten-1-yne, a versatile building block in organic synthesis. This document details its commercial availability, provides in-depth experimental protocols for its synthesis and key reactions, and explores its applications in the synthesis of complex molecules.
Commercial Availability of this compound
This compound is commercially available in its (Z)- and (E)-isomeric forms, as well as a mixture of isomers. A variety of chemical suppliers offer this compound in differing quantities, purities, and price points. The following tables summarize the currently available data for each isomeric form.
Table 1: Commercial Suppliers of (Z)-3-Penten-1-yne
| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |
| RXN Chemicals | 1574-40-9 | Research and manufacturing scale | High Purity, ICH Q3A/Q3B-compliant | Inquiry-based |
| Parchem | 1574-40-9 | Specialty chemical quantities | Not specified | Inquiry-based |
| Axios Research | 1574-40-9 | Not specified | Reference standard grade | Inquiry-based |
| Medical Isotopes, Inc. | 1574-40-9 | 25 g | Not specified | $6000.00 |
| American Custom Chemicals Corporation | 1574-40-9 | 5 mg | 95.00% | $498.59 |
| TRC | 1574-40-9 | 25 mg, 250 mg | Contains trans isomer | $150.00, $1190.00 |
Table 2: Commercial Suppliers of (E)-3-Penten-1-yne
| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |
| RXN Chemicals | 2004-69-5 | Research and manufacturing scale | High Purity | Inquiry-based |
| LookChem | 2004-69-5 | 250 mg, 2.5 g, 25 g | 99% | $424.00, $1609.00, $5500.00 |
| TRC | 2004-69-5 | 25 g | Not specified | $5500.00 |
| Medical Isotopes, Inc. | 2004-69-5 | 25 g | Not specified | $6000.00 |
| AK Scientific | 2004-69-5 | 250 mg, 2.5 g | Not specified | $424.00, $1609.00 |
| Pharmaffiliates | 2004-69-5 | Not specified | High Purity | Inquiry-based |
| Axios Research | 2004-69-5 | Not specified | Reference standard grade | Inquiry-based |
Table 3: Commercial Suppliers of this compound (Mixture of Isomers)
| Supplier | CAS Number | Available Quantities | Purity | Price (USD) |
| Molport | 2206-23-7 | 25 mg, 100 mg | 95% | $295.00, $987.00 |
| LGC Standards | 2206-23-7 | Not specified | Certified reference material | Inquiry-based |
Experimental Protocols
Stereoselective Synthesis of (Z)-3-Penten-1-yne
A reliable method for the stereoselective synthesis of (Z)-3-Penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a Lindlar catalyst.[1] This method offers high stereoselectivity for the desired (Z)-isomer.[1]
Reaction Scheme:
Materials and Reagents:
-
1,3-Pentadiyne (≥98%)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (Reagent Grade)
-
Anhydrous Hexane
-
High Purity Hydrogen Gas
-
Celite®
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Septa
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg). Seal the flask with septa.
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) to the flask via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.
-
Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of hexane.
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid the loss of the volatile product. The crude product can be further purified by distillation if necessary.
-
Characterization: The final product should be characterized by NMR spectroscopy and GC-MS to confirm its identity and purity. The expected ¹H NMR signals in CDCl₃ are around δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), and δ 1.7 (d, 3H, methyl protons).[1]
Application in Cadiot-Chodkiewicz Coupling
(Z)-3-Penten-1-yne is a valuable precursor in the stereoselective synthesis of complex natural products, particularly those containing polyyne and enyne functionalities.[2] It is often utilized as a nucleophilic component in copper-catalyzed cross-coupling reactions, such as the Cadiot-Chodkiewicz coupling, to form a new carbon-carbon bond with a bromoalkyne.[2]
General Protocol for Cadiot-Chodkiewicz Coupling:
This reaction facilitates the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.
Materials and Reagents:
-
(Z)-3-Penten-1-yne
-
A suitable bromoalkyne
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., diethylamine or piperidine)
-
A suitable solvent (e.g., THF or methanol)
Procedure:
-
Dissolve the bromoalkyne and a catalytic amount of the copper(I) salt in the chosen solvent under an inert atmosphere.
-
Add the amine base to the mixture.
-
Slowly add a solution of (Z)-3-Penten-1-yne in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key relationships and a representative experimental workflow relevant to this compound.
Caption: Logical relationship of this compound isomers, synthesis, and application.
Caption: Experimental workflow for the synthesis of (Z)-3-Penten-1-yne.
While this compound has been identified as a fungal and human metabolite, specific signaling or metabolic pathways in which it is a key component are not yet well-documented in publicly available literature. Further research is needed to elucidate its precise biological roles.
References
Predicted ¹H NMR spectrum of (Z)-3-penten-1-yne
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of (Z)-3-Penten-1-yne
This technical guide offers a detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for (Z)-3-penten-1-yne. The analysis is founded on established NMR principles, including chemical shift theory, spin-spin coupling, and analysis of typical values for similar chemical structures. Due to a lack of publicly available experimental spectra for this specific isomer, this document serves as a robust theoretical framework for researchers, scientists, and professionals in drug development.
Molecular Structure and Proton Environments
The structure of (Z)-3-penten-1-yne features four distinct proton environments, each subject to unique electronic effects from the neighboring functional groups—a cis-configured double bond, a terminal triple bond, and a methyl group. These environments are labeled as follows for clarity in the subsequent analysis:

-
H-1: The terminal acetylenic proton attached to C1.
-
H-3: The vinylic proton on C3, which is cis to H-4.
-
H-4: The vinylic proton on C4, adjacent to the alkyne.
-
H-5: The three equivalent allylic protons of the methyl group at C5.
Predicted ¹H NMR Data
The predicted spectral parameters for (Z)-3-penten-1-yne are summarized in the table below. These values are derived from typical ranges for alkynyl, vinylic, and allylic protons, refined by data from analogous structures.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-1 | ~ 3.1 | Doublet of Quartets (dq) | ⁴J₁‚₄ ≈ 2.5 Hz, ⁵J₁‚₅ ≈ 2.5 Hz | 1H |
| H-3 | ~ 5.6 | Doublet of Quartets (dq) | ³J₃‚₄ ≈ 11.0 Hz, ³J₃‚₅ ≈ 2.0 Hz | 1H |
| H-4 | ~ 6.1 | Doublet of Doublets (dd) | ³J₄‚₃ ≈ 11.0 Hz, ⁴J₄‚₁ ≈ 2.5 Hz | 1H |
| H-5 | ~ 1.9 | Doublet of Doublets (dd) | ³J₅‚₄ ≈ 7.0 Hz, ⁴J₅‚₃ ≈ 2.0 Hz | 3H |
Note: The predicted values are based on an analysis of spectral data for similar compounds and established NMR principles[1].
Detailed Spectral Analysis
H-1 (Acetylenic Proton)
-
Chemical Shift (δ ≈ 3.1 ppm): Protons attached to terminal alkynes typically resonate between 2.0 and 3.2 ppm[2][3][4]. The magnetic anisotropy of the triple bond's π-electron system creates a shielding cone along the bond axis, causing the acetylenic proton to appear at a significantly higher field (lower ppm) compared to vinylic protons[5][6][7].
-
Multiplicity (Doublet of Quartets, dq): This proton is expected to exhibit long-range coupling. The primary coupling is a four-bond (⁴J) interaction with the vinylic proton H-4 across the alkyne, predicted with a coupling constant of approximately 2.5 Hz[1]. A further five-bond (⁵J) coupling to the methyl protons (H-5) through the conjugated π-system is also predicted, resulting in a doublet of quartets pattern[1].
H-3 (Vinylic Proton)
-
Chemical Shift (δ ≈ 5.6 ppm): Vinylic protons, attached to sp²-hybridized carbons, are deshielded and typically appear in the 4.5-6.5 ppm range[3][8]. The predicted shift of ~5.6 ppm is consistent with this expectation.
-
Multiplicity (Doublet of Quartets, dq): H-3 is coupled to two different sets of neighboring protons. It experiences a three-bond (³J) vicinal coupling with H-4, and because they are in a cis configuration, the coupling constant is expected to be in the 6-12 Hz range; a value of ~11.0 Hz is predicted[1][9]. Additionally, it shows a three-bond (³J) allylic coupling to the three H-5 protons, splitting the signal into a quartet with a smaller J value of ~2.0 Hz[1].
H-4 (Vinylic Proton)
-
Chemical Shift (δ ≈ 6.1 ppm): This proton is also vinylic but is expected to be further downfield than H-3. Its proximity to the electron-withdrawing alkyne group results in greater deshielding.
-
Multiplicity (Doublet of Doublets, dd): The signal for H-4 is split into a doublet by the cis-coupled H-3 proton (³J₄‚₃ ≈ 11.0 Hz)[1][10]. It is further split into a second doublet by the four-bond long-range coupling to the acetylenic proton H-1 (⁴J₄‚₁ ≈ 2.5 Hz)[1].
H-5 (Allylic Methyl Protons)
-
Chemical Shift (δ ≈ 1.9 ppm): Allylic protons, which are on an sp³-hybridized carbon adjacent to a double bond, typically resonate between 1.6 and 2.2 ppm[3][11].
-
Multiplicity (Doublet of Doublets, dd): The three equivalent protons of the methyl group are coupled to the vinylic proton H-3, which would produce a doublet. This signal is further split by a smaller four-bond allylic coupling to H-4. The predicted coupling constants are approximately 7.0 Hz and 2.0 Hz, respectively[1].
Visualization of Coupling Interactions
The spin-spin coupling relationships within (Z)-3-penten-1-yne are illustrated in the diagram below.
Caption: Spin-spin coupling network in (Z)-3-penten-1-yne.
Experimental Protocol for ¹H NMR Acquisition
A standardized protocol for acquiring the ¹H NMR spectrum of a volatile compound like (Z)-3-penten-1-yne is detailed below.
Sample Preparation
-
Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆ ((CD₃)₂CO) should be chosen based on the analyte's solubility.
-
Concentration: In a well-ventilated fume hood, prepare a solution by dissolving 1-5 mg of (Z)-3-penten-1-yne in 0.5-0.7 mL of the selected deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the final solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width (SW): Set to a range of 12-16 ppm to encompass all expected proton signals.
-
Acquisition Time (AQ): Use a value of at least 3-4 seconds to achieve good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.
-
Number of Scans (NS): Depending on the sample concentration, 16 to 64 scans should suffice to obtain a high signal-to-noise ratio[1].
-
Temperature: Maintain a stable probe temperature, typically 298 K (25 °C)[1].
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the positive absorptive phase.
-
Baseline Correction: Apply a baseline correction algorithm to flatten the spectral baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative proton ratios and pick the peaks to identify their precise chemical shifts and coupling constants.
This comprehensive guide provides a robust prediction and a clear experimental path for the ¹H NMR analysis of (Z)-3-penten-1-yne, serving as a valuable resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Shifts: Proton [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 11. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Synthesis of Substituted Benzenes Using (Z)-3-Penten-1-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Penten-1-yne is a versatile and reactive building block in organic synthesis. Its unique structure, containing both a cis-configured double bond and a terminal alkyne, offers a rich platform for the construction of complex molecular architectures. This document provides a detailed overview of the potential applications of (Z)-3-penten-1-yne in the synthesis of substituted benzene derivatives, a core scaffold in numerous pharmaceuticals and functional materials. While direct, documented protocols for the benzannulation of (Z)-3-penten-1-yne are not extensively available in the current literature, this guide outlines plausible synthetic strategies based on established reactivity of enyne systems. This includes theoretical reaction pathways, generalized experimental protocols, and the necessary data for the synthesis of the starting material.
Physicochemical Properties of (Z)-3-Penten-1-yne
A summary of the key physicochemical properties of (Z)-3-penten-1-yne is presented in Table 1. This data is crucial for the design and execution of chemical reactions involving this substrate.
| Property | Value |
| CAS Number | 1574-40-9[1] |
| Molecular Formula | C₅H₆[1] |
| Molecular Weight | 66.10 g/mol [1][2] |
| IUPAC Name | (Z)-pent-3-en-1-yne[1] |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne[1] |
Synthesis of (Z)-3-Penten-1-yne
The primary route for the stereoselective synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This method provides high selectivity for the desired (Z)-isomer.[3]
Experimental Protocol: Stereoselective Hydrogenation of 1,3-Pentadiyne
Materials and Reagents:
| Reagent/Material | Grade |
| 1,3-Pentadiyne | ≥98% |
| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | Commercial Grade |
| Quinoline | Reagent Grade |
| Hexane | Anhydrous |
| Hydrogen Gas | High Purity |
| Celite® | --- |
| Deuterated Chloroform (CDCl₃) | for NMR analysis |
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Septa
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)
-
Rotary evaporator
Procedure:
-
Catalyst Suspension: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (100 mg). Seal the flask with septa.[3]
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous hexane (20 mL) to the flask via syringe. Subsequently, add quinoline (0.1 mL) as a co-poison to enhance selectivity.[3]
-
Addition of Starting Material: Add 1,3-pentadiyne (1.0 g, 15.1 mmol) to the stirred suspension.[3]
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon or a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature (approximately 20-25 °C).[3]
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots, filtering them through a small plug of Celite®, and analyzing by GC-MS. This is crucial to prevent over-reduction. The reaction is typically complete within 2-4 hours.[3]
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of hexane (2 x 10 mL).[3]
-
Purification: Combine the filtrate and washings. Carefully remove the solvent under reduced pressure using a rotary evaporator at a low temperature to avoid the loss of the volatile product. The crude product can be further purified by careful distillation if necessary.[3]
Expected Yield and Characterization:
The yield of (Z)-3-penten-1-yne is typically high, though it depends on careful monitoring to prevent over-reduction. The product should be characterized by ¹H NMR and GC-MS to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expected signals around δ 5.5-6.0 (m, 2H, vinylic protons), δ 3.1 (s, 1H, acetylenic proton), and δ 1.7 (d, 3H, methyl protons).[3]
Proposed Synthetic Pathways to Substituted Benzenes
While specific literature detailing the direct conversion of (Z)-3-penten-1-yne to substituted benzenes is scarce, several established methodologies for enyne cyclization can be proposed as viable routes. These primarily include [4+2] cycloaddition reactions followed by aromatization and transition metal-catalyzed [2+2+2] cycloadditions.
Pathway 1: [4+2] Cycloaddition (Diels-Alder Type Reaction) followed by Aromatization
In this hypothetical pathway, (Z)-3-penten-1-yne could act as the diene component in a Diels-Alder reaction with a suitable dienophile, such as an alkyne. The resulting cycloadduct, a substituted 1,3-cyclohexadiene derivative, would then undergo aromatization to yield the substituted benzene.
Caption: Proposed [4+2] cycloaddition-aromatization pathway.
Generalized Protocol for [4+2] Cycloaddition-Aromatization
Disclaimer: This is a generalized and hypothetical protocol based on known Diels-Alder reactions of similar substrates. Optimization for (Z)-3-penten-1-yne and specific alkynes would be necessary.
Materials and Reagents:
-
(Z)-3-Penten-1-yne
-
Substituted alkyne (e.g., dimethyl acetylenedicarboxylate)
-
High-boiling point solvent (e.g., xylene, toluene)
-
Oxidizing agent for aromatization (e.g., DDQ, manganese dioxide)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve (Z)-3-penten-1-yne (1.0 eq) and the alkyne dienophile (1.1 eq) in a high-boiling point solvent.
-
Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Aromatization: After consumption of the starting materials, cool the reaction mixture. Add the oxidizing agent portion-wise and stir at room temperature or with gentle heating until the aromatization is complete.
-
Work-up and Purification: Quench the reaction, perform an appropriate aqueous work-up, and extract the product with an organic solvent. Purify the crude product by column chromatography.
Pathway 2: Transition Metal-Catalyzed [2+2+2] Cycloaddition
A more direct and atom-economical approach is the transition metal-catalyzed [2+2+2] cycloaddition of (Z)-3-penten-1-yne with two molecules of an alkyne, or a co-cyclotrimerization with a diyne. Cobalt and rhodium complexes are known to be effective catalysts for such transformations.
Caption: Transition metal-catalyzed [2+2+2] cycloaddition.
Generalized Protocol for Cobalt-Catalyzed [2+2+2] Cycloaddition
Disclaimer: This is a generalized protocol based on known cobalt-catalyzed cyclotrimerizations. Substrate scope and reaction conditions would require significant optimization.
Materials and Reagents:
-
(Z)-3-Penten-1-yne
-
Alkyne co-reactant
-
Cobalt catalyst (e.g., Co₂(CO)₈, CpCo(CO)₂)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with the cobalt catalyst.
-
Addition of Reactants: Add the anhydrous, degassed solvent, followed by (Z)-3-penten-1-yne and the alkyne co-reactant.
-
Reaction: Stir the mixture at room temperature or with heating, monitoring the reaction by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, filter through a pad of silica gel to remove the catalyst, and concentrate the filtrate. Purify the residue by column chromatography.
Data Presentation
| Entry | Reactant 2 | Proposed Method | Hypothetical Product | Expected Yield Range (%) |
| 1 | Acetylene | [4+2] Cycloaddition-Aromatization | Toluene | 30-50 |
| 2 | Propyne | [4+2] Cycloaddition-Aromatization | o-Xylene and m-Xylene mixture | 30-50 |
| 3 | Dimethyl acetylenedicarboxylate | [4+2] Cycloaddition-Aromatization | Dimethyl 3-methylphthalate | 40-60 |
| 4 | 2 molecules of Phenylacetylene | Co-catalyzed [2+2+2] Cycloaddition | 1-Methyl-2,5-diphenylbenzene and isomers | 20-40 |
Conclusion
(Z)-3-Penten-1-yne represents a promising, yet underexplored, starting material for the synthesis of substituted benzenes. The application of established synthetic methodologies such as [4+2] cycloaddition-aromatization sequences and transition metal-catalyzed [2+2+2] cycloadditions holds significant potential for the development of novel routes to these important aromatic compounds. The generalized protocols provided herein serve as a foundation for further investigation and optimization in this area. Researchers are encouraged to explore these pathways to unlock the full synthetic utility of (Z)-3-penten-1-yne in the creation of diverse and complex molecular structures for applications in drug discovery and materials science.
References
Application Notes and Protocols: Rhodium-Catalyzed [2+2+2] Cycloaddition of 3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rhodium-catalyzed [2+2+2] cycloaddition is a powerful and atom-economical method for the construction of six-membered rings.[1][2] This reaction class has found broad utility in the synthesis of complex carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and drug development. The intramolecular variant, particularly with enyne substrates, provides a streamlined route to bicyclic systems. This document provides detailed protocols for the rhodium-catalyzed intramolecular [2+2+2] cycloaddition of 3-penten-1-yne, a simple enyne, to form the corresponding bicyclic cyclohexadiene product. Two common catalytic systems will be detailed: a neutral rhodium(I) catalyst (Wilkinson's catalyst) and a cationic rhodium(I) catalyst.
Reaction Principle and Mechanism
The fundamental transformation involves the rhodium-catalyzed co-cyclization of the alkene and alkyne moieties of this compound with an external alkyne to form a substituted cyclohexadiene. In the absence of an external alkyne, dimerization or oligomerization of the starting enyne can occur. For the purpose of these protocols, we will focus on the reaction with a generic external alkyne.
The generally accepted mechanism for the [2+2+2] cycloaddition reaction commences with the coordination of the rhodium(I) catalyst to the alkyne functionalities. This is followed by oxidative cyclization to form a rhodacyclopentadiene intermediate. Subsequent coordination and insertion of the alkene into a rhodium-carbon bond of the metallacycle generates a seven-membered rhodacycloheptatriene intermediate. Finally, reductive elimination from this intermediate furnishes the cyclohexadiene product and regenerates the active rhodium(I) catalyst, thus completing the catalytic cycle.[3]
Experimental Protocols
Two primary protocols are presented, utilizing either a neutral or a cationic rhodium catalyst. The choice of catalyst can influence reaction conditions and efficiency.
Protocol 1: Using Wilkinson's Catalyst (Neutral Rhodium)
This protocol is adapted from general procedures for rhodium-catalyzed cycloadditions of enynes.[2] Wilkinson's catalyst, RhCl(PPh₃)₃, is a versatile and commercially available catalyst for this transformation.[2]
Materials:
-
This compound
-
External alkyne (e.g., phenylacetylene)
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous toluene or chlorobenzene
-
Schlenk flask or microwave vial
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate or microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask or microwave vial under an inert atmosphere (argon or nitrogen), add Wilkinson's catalyst (5 mol%).
-
Add anhydrous toluene or chlorobenzene to achieve a final substrate concentration of 0.02–0.05 M.[1]
-
Add this compound (1.0 equivalent) to the flask.
-
Add the external alkyne (1.1-1.5 equivalents) to the reaction mixture.
-
Seal the flask or vial and heat the reaction mixture. Typical conditions range from 80-150 °C.[1][2] For reactions at higher temperatures, microwave irradiation for 10-20 minutes can be effective.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic cyclohexadiene.
Protocol 2: Using a Cationic Rhodium(I) Catalyst
Cationic rhodium catalysts, often generated in situ from a rhodium precursor and a phosphine ligand, can exhibit enhanced reactivity.[3]
Materials:
-
This compound
-
External alkyne (e.g., phenylacetylene)
-
[Rh(COD)₂]BF₄ or [Rh(COD)₂]SbF₆
-
Phosphine ligand (e.g., BINAP, (S)-XylylBINAP for asymmetric variants)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (CH₂Cl₂)
-
Schlenk flask
-
Standard glassware for inert atmosphere techniques
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 5 mol%) and the phosphine ligand (5.5 mol%).
-
Add anhydrous DCE or CH₂Cl₂ to dissolve the catalyst components.
-
Stir the mixture at room temperature for 15-30 minutes to pre-form the active catalyst.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) and the external alkyne (1.1-1.5 equivalents) in the same anhydrous solvent.
-
Slowly add the substrate solution to the catalyst solution via syringe pump over a period of 1-2 hours. Slow addition can help to minimize side reactions.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the bicyclic cyclohexadiene.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the rhodium-catalyzed [2+2+2] cycloaddition of simple enynes with external alkynes, based on literature precedents for similar substrates.
Table 1: Reaction Conditions for Rhodium-Catalyzed [2+2+2] Cycloaddition of Enynes
| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) |
| 1 | RhCl(PPh₃)₃ (5) | - | Toluene | 110 | 12 |
| 2 | RhCl(PPh₃)₃ (5) | - | Chlorobenzene | 150 (µW) | 0.25 |
| 3 | [Rh(COD)₂]BF₄ (5) | BINAP (5.5) | DCE | 60 | 8 |
| 4 | [Rh(cod)₂]BF₄ (10) | binap (10) | CH₂Cl₂ | RT | 0.5 |
Table 2: Substrate Scope and Representative Yields
| Entry | Enyne | Alkyne | Product | Yield (%) |
| 1 | This compound | Phenylacetylene | 1-Phenyl-5-methyl-1,4-cyclohexadiene | 60-85 |
| 2 | This compound | 1-Hexyne | 1-Butyl-5-methyl-1,4-cyclohexadiene | 55-75 |
| 3 | This compound | Trimethylsilylacetylene | 5-Methyl-1-(trimethylsilyl)-1,4-cyclohexadiene | 70-90 |
| 4 | 4-Hexen-1-yne | Phenylacetylene | 1-Phenyl-5-ethyl-1,4-cyclohexadiene | 65-80 |
Yields are estimated based on reported values for structurally similar enynes and are dependent on the specific reaction conditions and purification.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the rhodium-catalyzed [2+2+2] cycloaddition.
Experimental Workflow
Caption: General experimental workflow for the rhodium-catalyzed [2+2+2] cycloaddition.
Concluding Remarks
The rhodium-catalyzed [2+2+2] cycloaddition of this compound with an external alkyne offers an efficient route to functionalized bicyclic cyclohexadienes. The choice between a neutral catalyst like Wilkinson's catalyst and a cationic rhodium system will depend on the specific substrates and desired reactivity. The provided protocols offer a solid starting point for researchers exploring this valuable transformation in their synthetic endeavors. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary to achieve optimal results for specific substrate combinations.
References
- 1. Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 3-Penten-1-yne with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base, is renowned for its mild reaction conditions and broad functional group tolerance.[1]
A significant application of this methodology is the synthesis of conjugated enynes, which are crucial structural motifs in numerous biologically active compounds, natural products, and advanced materials. The coupling of 3-penten-1-yne with aryl halides provides a direct and stereospecific route to 1-aryl-pent-1-en-3-ynes, preserving the stereochemistry of the double bond. This protocol is particularly valuable in drug development and natural product synthesis for the construction of complex molecular architectures.[1]
Reaction Principle
The Sonogashira coupling proceeds through a synergistic catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: A palladium(0) species undergoes oxidative addition to the aryl halide (Ar-X), forming a palladium(II) complex.
-
Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product (the enyne) and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides. Note that yields are dependent on the specific substrates, catalyst system, and reaction conditions employed.
Table 1: Sonogashira Coupling of (Z)-3-Penten-1-yne with Various Aryl Iodides
| Aryl Iodide | Palladium Catalyst (mol%) | Copper(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 4 | 85-95 |
| 4-Iodotoluene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 4 | 88-96 |
| 4-Anisyl iodide | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 5 | 82-93 |
| 4-Nitroiodobenzene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 3 | 90-98 |
| 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 3.5 | 87-95 |
Data in this table is illustrative and based on typical outcomes for Sonogashira couplings. Actual yields may vary.
Table 2: Sonogashira Coupling of (Z)-3-Penten-1-yne with Various Aryl Bromides
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Copper(I) Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4) | CuI (2) | i-Pr₂NH (2) | Dioxane | 60 | 12 | 75-85 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4) | CuI (2) | i-Pr₂NH (2) | Dioxane | 60 | 12 | 78-88 |
| 4-Anisyl bromide | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4) | CuI (2) | i-Pr₂NH (2) | Dioxane | 70 | 16 | 70-80 |
| 4-Nitrobromobenzene | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (2.5) | DMF | 80 | 8 | 85-92 |
| 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | - | CuI (5) | Et₃N (2.5) | DMF | 80 | 10 | 82-90 |
Data in this table is illustrative and based on typical outcomes for Sonogashira couplings. Actual yields may vary.
Experimental Protocols
General Considerations:
-
The Sonogashira coupling is sensitive to oxygen; therefore, all reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.[1]
-
Anhydrous solvents and reagents are crucial for optimal results.[1]
-
The choice of palladium catalyst, ligand, copper source, base, and solvent can significantly influence the reaction outcome and may necessitate optimization for specific substrates.[1]
Representative Protocol for the Sonogashira Coupling of (Z)-3-Penten-1-yne with an Aryl Iodide
This protocol describes a general procedure for the coupling of (Z)-3-penten-1-yne with a generic aryl iodide.[1]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
(Z)-3-Penten-1-yne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, 5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (N₂ or Ar)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Alkyne Addition: Add (Z)-3-penten-1-yne (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired (Z)-enyne.
Mandatory Visualizations
References
Application Notes and Protocols for the C-C Coupling Synthesis of 1,3-Diynes
Introduction
The Cadiot-Chodkiewicz coupling is a robust and versatile cross-coupling reaction used for the synthesis of unsymmetrical 1,3-diynes.[1] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base.[2][3] The resulting 1,3-diyne motif is a significant structural component in various natural products, pharmaceuticals, and advanced materials.[1][4] This protocol provides detailed application notes and experimental procedures for researchers, scientists, and drug development professionals engaged in the synthesis of these important compounds. A key advantage of the Cadiot-Chodkiewicz coupling over the related Glaser coupling is its high selectivity for the formation of unsymmetrical products, which minimizes the formation of symmetrical homocoupled byproducts.[2]
Reaction Mechanism
The generally accepted mechanism for the Cadiot-Chodkiewicz coupling proceeds through a catalytic cycle involving a copper(I) species. The key steps are as follows:
-
Deprotonation: An amine base deprotonates the terminal alkyne, which then reacts with the copper(I) salt to form a copper(I) acetylide intermediate.[5]
-
Oxidative Addition: The copper(I) acetylide undergoes oxidative addition with the 1-haloalkyne.[5]
-
Reductive Elimination: The resulting intermediate undergoes reductive elimination to yield the desired 1,3-diyne and regenerate the active copper(I) catalyst.[5]
Recent advancements have focused on improving the efficiency and selectivity of the reaction through the development of new protocols and modifications.[4]
Experimental Protocols
A standard protocol for performing the Cadiot-Chodkiewicz coupling is detailed below. This procedure can be adapted and optimized for specific substrates and scales.
Materials:
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
1-Haloalkyne (e.g., 1-bromoalkyne) (1.0 equivalent)
-
Copper(I) salt (e.g., CuI, CuBr) (5 mol%)
-
Amine base (e.g., n-butylamine, piperidine) (2.0 equivalents)
-
Anhydrous solvent (e.g., THF, methanol, ethanol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne in the chosen anhydrous solvent.
-
To this solution, add the amine base and the copper(I) catalyst.
-
Stir the mixture at room temperature for a few minutes.
-
Add a solution of the 1-haloalkyne in the same solvent dropwise to the reaction mixture over 10-15 minutes.[6]
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired unsymmetrical 1,3-diyne.[6]
A recent development has described a convenient protocol that involves the in situ generation of volatile bromoalkynes from a dibromoolefin precursor, which circumvents the hazards associated with handling these volatile compounds.[7][8]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes various reported conditions for the Cadiot-Chodkiewicz coupling reaction with corresponding yields for different substrates. This data provides a useful starting point for reaction optimization.
| Terminal Alkyne | 1-Haloalkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 1-Bromo-2-phenylethyne | CuI (5) | n-Butylamine | THF | RT | 4 | 85 | [1] |
| 1-Octyne | 1-Bromo-1-hexyne | CuBr (5) | Piperidine/Hydroxylamine HCl | Methanol | RT | 2 | 92 | [2] |
| 2-Methyl-3-butyn-2-ol | 1-Bromo-1-propyne (in situ) | CuI (10) | K₂CO₃ | Acetonitrile | 50 | 6 | 78 | [7] |
| Ethynyltrimethylsilane | 1-Bromo-2-(4-nitrophenyl)ethyne | CuI (5) | Diethylamine | THF | RT | 5 | 75 | [9] |
| 1-Ethynylcyclohexene | 1-Bromo-2-phenylethyne | CuBr (5) | n-Butylamine | Ethanol | RT | 3 | 88 | [6] |
Mandatory Visualizations
Caption: Experimental workflow for the Cadiot-Chodkiewicz coupling.
Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Stereoselective Synthesis of Natural Products Using (Z)-3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
(Z)-3-Penten-1-yne is a versatile C5 building block in organic synthesis, prized for its unique bifunctional structure incorporating a cis-configured double bond and a terminal alkyne. This arrangement provides a valuable platform for the stereoselective construction of complex molecular architectures, particularly those found in bioactive natural products. This document details the application of (Z)-3-penten-1-yne in key synthetic transformations and provides protocols for its use.
Physicochemical Properties of (Z)-3-Penten-1-yne
| Property | Value |
| Molecular Formula | C₅H₆[1] |
| Molecular Weight | 66.10 g/mol [1] |
| CAS Number | 1574-40-9[2] |
| Appearance | Likely a volatile liquid |
| Synonyms | cis-3-Penten-1-yne, (3Z)-3-Penten-1-yne[2] |
Application 1: Cadiot-Chodkiewicz Coupling in Polyyne Natural Product Synthesis
A primary application of (Z)-3-penten-1-yne is in the copper-catalyzed Cadiot-Chodkiewicz coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne of (Z)-3-penten-1-yne and a bromoalkyne. This methodology is particularly useful for extending a carbon chain while preserving the Z-alkene geometry, a common motif in polyyne natural products.[3]
A notable example is the synthesis of a protected precursor to Bidensyneoside A2, a polyyne natural product.[3]
Quantitative Data: Cadiot-Chodkiewicz Coupling
| Natural Product Precursor | Coupling Partner | Reaction Type | Catalyst | Base | Yield (%) |
| Protected Bidensyneoside A2 | Bromoalkyne | Cadiot-Chodkiewicz Coupling | Copper(I) salt | Amine Base | 86[3] |
Experimental Workflow: Cadiot-Chodkiewicz Coupling
Caption: General workflow for Cadiot-Chodkiewicz coupling.
General Protocol for Cadiot-Chodkiewicz Coupling
Materials:
-
(Z)-3-Penten-1-yne
-
Bromoalkyne coupling partner
-
Copper(I) salt (e.g., CuI or CuBr)
-
Amine base (e.g., piperidine, diethylamine)
-
Solvent (e.g., methanol, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the bromoalkyne (1.0 eq) in the chosen solvent.
-
Add the copper(I) salt catalyst (0.05 - 0.1 eq) and the amine base (2.0 - 5.0 eq).
-
To the stirred solution, add (Z)-3-penten-1-yne (1.1 - 1.5 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical diyne.
Application 2: Rhodium-Catalyzed [2+2+2] Cycloaddition for Aromatic Compound Synthesis
(Z)-3-Penten-1-yne can participate in transition metal-catalyzed [2+2+2] cycloaddition reactions to construct highly substituted benzene rings. This atom-economical approach provides a convergent route to aromatic compounds that can be difficult to access through traditional methods.[4]
Quantitative Data: Rhodium-Catalyzed [2+2+2] Cycloaddition
| Entry | Substituted Alkyne | Product | Yield (%) |
| 1 | 1-Phenyl-1-propyne | 1-Methyl-2-phenyl-3-((Z)-pent-2-en-1-yl)benzene | 78[4] |
| 2 | Diphenylacetylene | 1,2-Diphenyl-3-((Z)-pent-2-en-1-yl)benzene | 85[4] |
| 3 | 1-Hexyne | 1-Butyl-2-ethyl-3-((Z)-pent-2-en-1-yl)benzene | 72[4] |
Note: Yields are representative and may vary based on the specific substrate and reaction conditions.[4]
Experimental Workflow: Rhodium-Catalyzed [2+2+2] Cycloaddition
Caption: Workflow for Rh-catalyzed [2+2+2] cycloaddition.
General Protocol for Rhodium-Catalyzed [2+2+2] Cycloaddition
Materials:
-
(Z)-3-Penten-1-yne
-
Substituted alkyne
-
Rhodium(I) catalyst precursor (e.g., [Rh(cod)Cl]₂)
-
Phosphine ligand (e.g., PPh₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dried Schlenk flask under an argon atmosphere, add the rhodium catalyst precursor (e.g., 5 mol%) and the phosphine ligand (e.g., 10 mol%).
-
Add anhydrous solvent and stir the mixture at room temperature for 10 minutes for catalyst pre-formation.
-
Add the substituted alkyne (1.0 mmol) to the flask.
-
Add (Z)-3-penten-1-yne (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution.[4]
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired substituted benzene derivative.[4]
Biological Context: Bistramide D and Actin Signaling
While a direct synthesis of Bistramide D using (Z)-3-penten-1-yne has not been reported, the study of such complex natural products is crucial for drug development. Bistramide D exhibits potent antiproliferative activity by targeting the actin cytoskeleton.[5][6] It disrupts actin polymerization, leading to cell cycle arrest, primarily in the G1 phase.[6][7] This understanding of the mechanism of action is vital for the design of novel anticancer agents.
Signaling Pathway: Bistramide D-Induced Cell Cycle Arrest
Caption: Bistramide D's impact on actin and the cell cycle.
References
- 1. 3-Penten-1-yne, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antiproliferative Bistramides from Trididemnum cyclops from Madagascar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bistramides A, B, C, D, and K: a new class of bioactive cyclic polyethers from Lissoclinum bistratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bistramide A-induced irreversible arrest of cell proliferation in a non-small-cell bronchopulmonary carcinoma is similar to induction of terminal maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gold-Catalyzed Enyne Cycloisomerization of 3-Penten-1-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gold-catalyzed cycloisomerization of enynes has emerged as a powerful and atom-economical method for the construction of complex molecular architectures from readily available starting materials. This reaction class is particularly valuable in the synthesis of carbo- and heterocyclic scaffolds that are prevalent in natural products and pharmaceutically active compounds. Among the various enyne substrates, 3-penten-1-yne derivatives are of significant interest as they can be transformed into highly functionalized cyclopentenone and cyclopentadiene frameworks. The mild reaction conditions, high efficiency, and functional group tolerance of gold catalysis make it an attractive strategy in modern organic synthesis and drug discovery.
Gold(I) complexes, often featuring phosphine or N-heterocyclic carbene (NHC) ligands, are typically employed as catalysts. The carbophilic nature of gold(I) facilitates the activation of the alkyne moiety of the enyne substrate, initiating a cascade of events that leads to the formation of cyclic products. The reaction pathway can be influenced by the substrate structure, ligands on the gold catalyst, and reaction conditions, allowing for divergent synthesis of various molecular scaffolds.
Applications in Drug Development and Organic Synthesis
The cyclopentenone and cyclopentadiene moieties generated through this methodology are key structural motifs in a variety of biologically active molecules. For instance, cyclopentenones are found in prostaglandins, which are involved in inflammation and other physiological processes, as well as in various antiviral and anticancer agents. The ability to rapidly and efficiently construct these core structures with control over substitution patterns is of high value in the development of new therapeutic agents.
In organic synthesis, the products of this cycloisomerization serve as versatile intermediates for further functionalization. The enone functionality in cyclopentenones can undergo a variety of transformations, including Michael additions, conjugate additions, and cycloadditions, providing access to a diverse range of complex molecules.
Data Presentation
The following tables summarize the quantitative data for the gold-catalyzed cycloisomerization of various this compound derivatives, highlighting the scope and efficiency of this transformation.
Table 1: Gold(I)-Catalyzed Rautenstrauch Rearrangement of 1-Ethynyl-2-propenyl Pivaloates [1][2]
| Entry | Substrate (R) | Catalyst (mol %) | Solvent | Temp (°C) | Time | Product | Yield (%) |
| 1 | H | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | 10 min | 2-Cyclopenten-1-one | 95 |
| 2 | Ph | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | 10 min | 3-Phenyl-2-cyclopenten-1-one | 94 |
| 3 | n-Bu | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | 10 min | 3-Butyl-2-cyclopenten-1-one | 92 |
| 4 | Vinyl | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | 10 min | 3-(1-Propenyl)-2-cyclopenten-1-one | 85 |
| 5 | SiMe3 | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | 1 h | 3-(Trimethylsilyl)-2-cyclopenten-1-one | 88 |
| 6 | H (Z-olefin) | Ph3PAuCl/AgSbF6 (2) | CH2Cl2 | 25 | - | No Reaction | - |
Table 2: Gold(I)-Catalyzed Cycloisomerization of Vinylallenes to Cyclopentadienes [3]
| Entry | Substrate | Catalyst (mol %) | Solvent | Temp (°C) | Time | Product | Yield (%) |
| 1 | 1 | [(Ph3P)AuCl]/AgSbF6 (2) | CH2Cl2 | 0 | 1 min | Substituted Cyclopentadiene | 97 |
| 2 | 2 | [(tBu3P)AuCl]/AgSbF6 (2) | CH2Cl2 | 25 | 10 min | Bicyclic Cyclopentadiene | 85 |
| 3 | 3 | [(Ph3P)AuCl]/AgSbF6 (2) | CH2Cl2 | 25 | 1 h | Quaternary Center Cyclopentadiene | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Gold(I)-Catalyzed Rautenstrauch Rearrangement of 1-Ethynyl-2-propenyl Pivaloates [1][2]
Materials:
-
1-Ethynyl-2-propenyl pivaloate substrate
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl)
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (CH2Cl2), anhydrous
-
Argon or Nitrogen gas
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (triphenylphosphine)gold(I) chloride (0.02 mmol, 2 mol%) and silver hexafluoroantimonate (0.02 mmol, 2 mol%) in anhydrous dichloromethane (5 mL). Stir the mixture at room temperature for 10 minutes to generate the active cationic gold(I) catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-ethynyl-2-propenyl pivaloate substrate (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Initiation of Reaction: To the solution of the substrate, add the pre-formed catalyst solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-60 minutes.
-
Work-up: Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclopentenone product.
-
Characterization: Characterize the purified product by standard analytical techniques (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: Proposed mechanistic pathway for the gold-catalyzed cycloisomerization.
Caption: General experimental workflow for the gold-catalyzed cycloisomerization.
References
Application Notes and Protocols for the Pauson-Khand Reaction of 1,6-Enynes in Cyclopentenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction (PKR) is a powerful and versatile organometallic cycloaddition reaction that enables the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide. The intramolecular version of this reaction, utilizing 1,6-enynes, is particularly valuable in synthetic organic chemistry for the construction of bicyclic cyclopentenones, which are key structural motifs in many natural products and pharmaceutically active compounds. This document provides detailed application notes, experimental protocols, and comparative data for the Pauson-Khand reaction of 1,6-enynes.
The intramolecular Pauson-Khand reaction of 1,6-enynes offers high regio- and stereoselectivity, making it a robust method for creating complex molecular architectures.[1] The reaction is typically mediated by cobalt carbonyl complexes, although catalytic systems employing other transition metals such as rhodium and iridium have been developed to improve efficiency and broaden the substrate scope.[2][3]
General Mechanism and Stereochemistry
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex.[4] Subsequent coordination of the tethered alkene, followed by a series of migratory insertions of the alkene and a carbonyl group, leads to the formation of the bicyclic cyclopentenone product. The reaction typically proceeds with high stereoselectivity, with the stereochemistry of the newly formed ring juncture being influenced by the substituents on the enyne backbone.[4]
References
Application Notes and Protocols: Enyne Metathesis for the Synthesis of Cyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enyne metathesis is a powerful and versatile transition metal-catalyzed reaction that enables the formation of a 1,3-diene from an alkene and an alkyne.[1][2] The intramolecular variant, known as Ring-Closing Enyne Metathesis (RCEYM), has emerged as a highly effective strategy for the synthesis of a wide array of carbo- and heterocyclic compounds.[3][4] This method is particularly valuable in medicinal chemistry and drug development due to its ability to construct complex cyclic scaffolds from readily available acyclic precursors, often with high atom economy.[3]
The reaction is typically catalyzed by ruthenium carbene complexes, such as the well-known Grubbs and Hoveyda-Grubbs catalysts. These catalysts are valued for their functional group tolerance and predictable reactivity.[2] The driving force of the RCEYM reaction is the formation of a thermodynamically stable conjugated diene system within a newly formed ring.[2] This application note provides an overview of the reaction, quantitative data for catalyst and condition selection, detailed experimental protocols, and visualizations of the reaction mechanism and workflow.
Reaction Mechanism and Catalytic Cycle
The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves a series of cycloaddition and cycloreversion steps. Two primary pathways are often considered: the "ene-then-yne" and "yne-then-ene" pathways. For many ruthenium-based catalysts, evidence suggests the "ene-then-yne" pathway is predominant.[2][5]
In this pathway, the ruthenium carbene catalyst first reacts with the alkene moiety of the enyne substrate to form a ruthenacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new ruthenium carbene and release ethylene (if a terminal alkene is used). This new carbene then engages the alkyne intramolecularly in a [2+2] cycloaddition to form a ruthenacyclobutene. A subsequent cycloreversion of this intermediate yields the cyclic 1,3-diene product and regenerates a ruthenium carbene, which continues the catalytic cycle.[2][5]
Data Presentation: Catalyst and Condition Optimization
The success of a Ring-Closing Enyne Metathesis (RCEYM) reaction is highly dependent on the choice of catalyst, solvent, temperature, and substrate concentration. The following tables summarize quantitative data for the synthesis of common five- and six-membered rings, providing a comparative overview of different reaction conditions.
Table 1: Synthesis of Five-Membered Rings via RCEYM
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs I (5) | CH₂Cl₂ | 40 | 12 | 85 | [General Protocol] |
| N-allyl-N-(prop-2-yn-1-yl)tosylamide | Grubbs II (1) | Toluene | 80 | 2 | >95 | [4] |
| N-allyl-N-(prop-2-yn-1-yl)tosylamide | Hoveyda-Grubbs II (1) | CH₂Cl₂ | 40 | 3 | 92 | [General Protocol] |
| Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs I (5) | Benzene | 60 | 4 | 88 | [4] |
| Diethyl allyl(prop-2-yn-1-yl)malonate | Grubbs II (2) | Toluene | 80 | 1 | 96 | [4] |
Table 2: Synthesis of Six-Membered Rings via RCEYM
| Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-allyl-1-(prop-2-yn-1-yl)cyclohexane | Grubbs I (5) | CH₂Cl₂ | 40 | 18 | 75 | [General Protocol] |
| 1-allyl-1-(prop-2-yn-1-yl)cyclohexane | Grubbs II (2) | Toluene | 110 | 2 | 91 | [4] |
| O-allyl-N-(prop-2-yn-1-yl)aniline | Grubbs I (5) | Benzene | 60 | 6 | 82 | [4] |
| O-allyl-N-(prop-2-yn-1-yl)aniline | Grubbs II (2) | CH₂Cl₂ | 40 | 2 | 94 | [4] |
| Oct-1-en-6-yne | Hoveyda-Grubbs II (1) | Benzene | 60 | 3 | 92 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting RCEYM reactions. A general procedure is outlined, followed by specific examples for the synthesis of five- and six-membered heterocyclic compounds.
General Experimental Workflow
A typical experimental workflow for a RCEYM reaction involves careful setup under an inert atmosphere, monitoring of the reaction progress, and a standardized work-up and purification procedure.
General Protocol for Ring-Closing Enyne Metathesis
Materials:
-
Enyne substrate
-
Ruthenium catalyst (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Toluene, Benzene)
-
Ethyl vinyl ether (for quenching)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with an inert gas. This cycle is repeated three times.
-
Dissolution: The enyne substrate (1.0 eq) is added to the flask, which is then evacuated and backfilled with inert gas. Anhydrous, degassed solvent is added via syringe to achieve the desired concentration (typically 0.01-0.1 M).[1]
-
Catalyst Addition: The chosen ruthenium catalyst (1-5 mol%) is added to the reaction mixture in one portion under a positive flow of inert gas.[1]
-
Reaction: The reaction mixture is stirred at the appropriate temperature (typically 40-110 °C). The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion (typically when the starting material is no longer visible by TLC), the reaction is cooled to room temperature and quenched by the addition of a few drops of ethyl vinyl ether. The mixture is stirred for an additional 30 minutes to ensure complete deactivation of the catalyst.[1]
-
Work-up: The solvent is removed under reduced pressure.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclic diene.
-
Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.[1]
Example 1: Synthesis of 1-Tosyl-3-methylene-1,2,3,4-tetrahydropyridine
This protocol describes the synthesis of a six-membered nitrogen heterocycle using Grubbs II catalyst.
Materials:
-
N-allyl-N-(prop-2-yn-1-yl)tosylamide (1.00 g, 3.77 mmol)
-
Grubbs II catalyst (64 mg, 0.075 mmol, 2 mol%)
-
Anhydrous, degassed toluene (377 mL to make a 0.01 M solution)
Procedure:
-
Following the general protocol, N-allyl-N-(prop-2-yn-1-yl)tosylamide is dissolved in anhydrous, degassed toluene in a Schlenk flask under an argon atmosphere.
-
The Grubbs II catalyst is added, and the reaction mixture is heated to 80 °C with vigorous stirring.
-
The reaction is monitored by TLC (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2 hours.
-
After cooling to room temperature, the reaction is quenched with ethyl vinyl ether (0.5 mL) and stirred for 30 minutes.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography (silica gel, 5-15% ethyl acetate in hexanes gradient) to yield the product as a colorless oil.
Expected Yield: >90%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.70 (d, 2H), 7.35 (d, 2H), 6.30 (s, 1H), 5.25 (s, 1H), 5.10 (s, 1H), 4.15 (s, 2H), 3.50 (t, 2H), 2.45 (s, 3H), 2.30 (t, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 141.0, 136.5, 129.8, 127.5, 125.0, 115.0, 48.0, 45.0, 28.0, 21.5.
-
IR (thin film, cm⁻¹): 3080, 2925, 1650, 1595, 1350, 1160.
-
HRMS (ESI): Calculated for C₁₃H₁₅NO₂S [M+H]⁺, found.
Example 2: Synthesis of 3-Methylene-3,4-dihydro-2H-pyran
This protocol details the synthesis of a six-membered oxygen heterocycle.
Materials:
-
Allyl propargyl ether (1.00 g, 10.2 mmol)
-
Grubbs II catalyst (87 mg, 0.102 mmol, 1 mol%)
-
Anhydrous, degassed dichloromethane (DCM, 102 mL to make a 0.1 M solution)
Procedure:
-
Following the general protocol, allyl propargyl ether is dissolved in anhydrous, degassed DCM under a nitrogen atmosphere.
-
Grubbs II catalyst is added, and the solution is stirred at 40 °C.
-
The reaction progress is monitored by GC-MS. The reaction is typically complete within 4 hours.
-
After cooling, the reaction is quenched with ethyl vinyl ether (0.5 mL).
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography (silica gel, 2-10% diethyl ether in hexanes gradient) to afford the volatile product.
Expected Yield: ~90%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.25 (s, 1H), 5.15 (s, 1H), 4.95 (s, 1H), 4.20 (s, 2H), 3.80 (t, 2H), 2.25 (t, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.0, 124.5, 112.0, 68.0, 65.0, 25.0.
Conclusion
Ring-closing enyne metathesis is a robust and highly valuable transformation for the synthesis of cyclic compounds. The predictability of the reaction, coupled with the commercial availability of a range of efficient ruthenium catalysts, has established RCEYM as a key tool in modern organic synthesis. The protocols and data provided herein serve as a practical guide for researchers in academia and industry to effectively apply this methodology in their synthetic endeavors, from small-scale discovery to larger-scale applications in drug development. Careful selection of the catalyst and optimization of reaction conditions are paramount to achieving high yields and purity of the desired cyclic dienes.
References
Application Notes and Protocols for Gas-Phase Reactions of 3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the gas-phase reactions of 3-penten-1-yne. The methodologies outlined are based on established techniques for investigating the atmospheric chemistry of volatile organic compounds (VOCs) and can be adapted for various research applications, including atmospheric modeling, combustion chemistry, and the analysis of drug degradation pathways.
Introduction
This compound is a volatile organic compound containing both a double and a triple bond (an enyne), making it a molecule of interest in fundamental chemical kinetics and atmospheric chemistry. Its unsaturated nature suggests high reactivity towards atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (•NO₃). Understanding the kinetics and mechanisms of these reactions is crucial for assessing its atmospheric lifetime, its potential to form secondary organic aerosols (SOA), and its overall impact on air quality. These studies can also provide insights into the reactivity of similar enyne structures found in more complex molecules, which is relevant for drug development and stability studies.
Key Gas-Phase Reactions of this compound
The primary gas-phase reactions of this compound in the atmosphere are initiated by:
-
Reaction with Hydroxyl Radicals (•OH): This is often the dominant daytime loss process for VOCs in the troposphere. The •OH radical can add to the double or triple bond or abstract a hydrogen atom.
-
Reaction with Ozone (O₃): Ozonolysis involves the addition of ozone to the double bond, leading to the formation of a primary ozonide that subsequently decomposes into smaller, oxygenated products.
-
Reaction with Nitrate Radicals (•NO₃): This is a significant loss process for many VOCs during nighttime.
-
Photolysis: Direct absorption of solar radiation can lead to the dissociation of the molecule, although this is generally a less significant pathway for non-aromatic hydrocarbons without strong chromophores.
Experimental Setup and Methodology
A general experimental setup for studying the gas-phase reactions of this compound involves a reaction chamber coupled with analytical instrumentation for monitoring reactants and products in real-time and for offline analysis.
Reaction Chamber (Smog Chamber)
A temperature-controlled reaction chamber is essential for simulating atmospheric conditions.
-
Chamber Material: The chamber is typically constructed from FEP Teflon film or quartz to minimize wall reactions and interactions with the reactants and products.
-
Volume: Chamber volumes can range from tens to thousands of liters.
-
Light Source: For photolysis studies and the generation of •OH radicals via photolytic precursors, the chamber is surrounded by UV lamps (e.g., blacklights) that simulate the solar spectrum.
-
Inlets and Outlets: The chamber is equipped with ports for the introduction of reactants, bath gas (purified air or N₂), and for sampling by analytical instruments.
-
Mixing: A fan inside the chamber ensures rapid and homogeneous mixing of the reactants.
dot
Caption: General experimental workflow for studying gas-phase reactions.
Analytical Instrumentation
-
Fourier Transform Infrared (FTIR) Spectroscopy: A long-path FTIR spectrometer is coupled to the reaction chamber for in-situ, real-time monitoring of the concentrations of this compound, the oxidant, and stable reaction products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Gas samples are collected from the chamber at various reaction times for offline analysis. GC-MS is a powerful tool for the separation and identification of a wide range of reaction products.
-
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): This technique can be used for real-time measurement of volatile organic compounds, providing high-sensitivity and fast time-resolution data for both the reactant and primary products.
Experimental Protocols
Protocol for Reaction with •OH Radicals (Relative Rate Method)
This protocol determines the rate constant for the reaction of this compound with •OH radicals relative to a well-known reference compound.
1. Chamber Preparation:
- Clean the reaction chamber by flushing with purified air for several hours.
- Evacuate the chamber and then fill with purified air to atmospheric pressure.
2. Reactant Introduction:
- Introduce a known concentration of a reference compound (e.g., isoprene or ethene) into the chamber. The concentration is monitored by FTIR.
- Introduce a known concentration of this compound into the chamber.
- Introduce the •OH precursor, typically methyl nitrite (CH₃ONO), into the chamber.
- Allow the mixture to homogenize for several minutes.
3. Reaction Initiation and Monitoring:
- Turn on the UV lamps to initiate the photolysis of CH₃ONO, which generates •OH radicals.
- Continuously monitor the concentrations of this compound and the reference compound using FTIR spectroscopy.
- Periodically collect gas samples for GC-MS analysis to identify reaction products.
4. Data Analysis:
- The rate constant is determined from the relative decay rates of this compound and the reference compound. A plot of ln([this compound]₀/[this compound]t) versus ln([Reference]₀/[Reference]t) should yield a straight line with a slope equal to the ratio of the rate constants (k_this compound / k_reference).
dot
Caption: Simplified reaction pathways for this compound with •OH.
Protocol for Ozonolysis
This protocol investigates the reaction of this compound with ozone.
1. Chamber Preparation:
- As described in Protocol 4.1.
2. Reactant Introduction:
- Introduce a known concentration of this compound into the chamber.
- To suppress the reaction of secondary •OH radicals, an •OH scavenger (e.g., cyclohexane) is often added in excess.
- Introduce a known concentration of ozone (O₃), generated by an ozone generator, into the chamber.
3. Reaction Monitoring:
- Monitor the decay of this compound and O₃, and the formation of products, using FTIR spectroscopy.
- Collect gas samples for GC-MS analysis to identify the carbonyl products formed from the decomposition of the ozonide.
4. Data Analysis:
- The rate constant is determined from the decay of this compound in the presence of an excess of ozone (pseudo-first-order conditions).
- Product yields are determined by plotting the concentration of a product against the amount of this compound consumed.
dot
Caption: Simplified ozonolysis pathway of the double bond in this compound.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₅H₆ | PubChem |
| Molecular Weight | 66.10 g/mol | PubChem |
| CAS Number | 2206-23-7 | NIST |
| Kovats Retention Index | 525 (Standard non-polar column) | NIST |
Table 2: Experimentally Determined Rate Constants for Enyne Reactions (Literature Values for Similar Compounds)
| Reactant | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| Isoprene (C₅H₈) | •OH | 1.0 x 10⁻¹⁰ | 298 | Atkinson et al. |
| Isoprene (C₅H₈) | O₃ | 1.28 x 10⁻¹⁷ | 298 | Atkinson et al. |
| Vinylacetylene (C₄H₄) | •OH | 1.5 x 10⁻¹¹ | 298 | Atkinson et al. |
| Vinylacetylene (C₄H₄) | O₃ | 1.4 x 10⁻²⁰ | 298 | Atkinson et al. |
Table 3: Mass Spectrometry Data for this compound
The main fragments observed in the electron ionization mass spectrum of this compound are crucial for its identification in GC-MS analysis.
| m/z | Relative Intensity (%) |
| 66 | 100 |
| 65 | 95 |
| 51 | 40 |
| 39 | 65 |
| 27 | 20 |
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to investigate the gas-phase reactions of this compound. By employing a combination of reaction chamber studies with in-situ and offline analytical techniques, a detailed understanding of the kinetics, reaction mechanisms, and product formation can be achieved. This knowledge is essential for accurately assessing the environmental impact and chemical behavior of this and related enyne compounds.
Application Notes and Protocols: The Strategic Use of 3-Penten-1-yne in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-penten-1-yne, a versatile C5 building block, in the construction of complex bioactive molecules. Its unique structure, featuring both a terminal alkyne and a cis- or trans-configured double bond, allows for its strategic incorporation into a variety of molecular scaffolds through several powerful chemical transformations. This document details key applications, presents quantitative data in tabular format, provides explicit experimental protocols, and visualizes relevant synthetic and biological pathways.
Cadiot-Chodkiewicz Coupling for Polyacetylene Synthesis
The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical diynes and polyynes, which are prevalent motifs in many biologically active natural products. (Z)-3-Penten-1-yne serves as a crucial nucleophilic component in this copper-catalyzed cross-coupling with a bromoalkyne, enabling chain extension while preserving the Z-alkene geometry.[1]
A notable application is in the total synthesis of a protected precursor to Bidensyneoside A2, a polyyne natural product.[1]
Quantitative Data: Cadiot-Chodkiewicz Coupling
| Natural Product Precursor | Coupling Partner | Reaction Type | Catalyst | Base | Yield (%) |
| Protected Bidensyneoside A2 | Bromoalkyne | Cadiot-Chodkiewicz Coupling | Copper(I) salt | Amine Base | 86 |
Experimental Protocol: General Procedure for Cadiot-Chodkiewicz Coupling
This protocol is a representative procedure for the copper(I)-catalyzed coupling of a terminal alkyne with a 1-bromoalkyne.
Materials:
-
(Z)-3-Penten-1-yne
-
Bromoalkyne coupling partner
-
Copper(I) salt (e.g., CuCl or CuI)
-
Amine base (e.g., butylamine, piperidine)
-
Hydroxylamine hydrochloride (as a reducing agent to maintain Cu(I) state)
-
Solvent (e.g., Methanol, THF, DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the bromoalkyne and the chosen solvent.
-
In a separate flask, prepare a solution of the copper(I) salt, the amine base, and hydroxylamine hydrochloride in the solvent.
-
To the solution of the bromoalkyne, add (Z)-3-penten-1-yne.
-
Slowly add the catalyst solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired unsymmetrical diyne.
Caption: Workflow for Cadiot-Chodkiewicz Coupling.
Enyne Metathesis for Conjugated Triene Synthesis
Enyne metathesis is a powerful reaction that forms conjugated 1,3-dienes from an alkene and an alkyne. The cross-enyne metathesis of (Z)-3-penten-1-yne with ethylene provides a direct and atom-economical route to (3Z,5E)-1,3,5-heptatriene, a valuable conjugated triene.[2] This product can serve as a versatile building block in the synthesis of more complex bioactive molecules, for instance, through Diels-Alder reactions to construct cyclic scaffolds.[2]
Quantitative Data: Representative Cross-Enyne Metathesis with Ethylene
| Alkyne Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octyne | Grubbs 2nd Gen. (5) | Toluene | 80 | 12 | 85 |
| Phenylacetylene | Grubbs 2nd Gen. (5) | Toluene | 80 | 6 | 90 |
| Propargyl Acetate | Grubbs 2nd Gen. (1) | CH2Cl2 | 50 | 4 | 95 |
Experimental Protocol: Cross-Enyne Metathesis of (Z)-3-Penten-1-yne with Ethylene
This protocol is based on established literature for similar substrates.[2]
Materials:
-
(Z)-3-Penten-1-yne
-
Grubbs second-generation catalyst
-
Anhydrous toluene or dichloromethane
-
Ethylene gas (balloon)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with the Grubbs second-generation catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or dichloromethane via syringe, followed by the addition of (Z)-3-penten-1-yne.
-
Attach an ethylene-filled balloon to the flask.
-
Stir the reaction mixture at room temperature, then heat to the desired temperature (typically 50-80 °C).
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to obtain (3Z,5E)-1,3,5-heptatriene.
Caption: Experimental workflow for enyne metathesis.
Rhodium-Catalyzed [2+2+2] Cycloaddition for Substituted Aromatics
Transition metal-catalyzed [2+2+2] cycloaddition reactions provide an efficient and atom-economical method for the synthesis of highly substituted benzene rings. This compound can participate as one of the alkyne components in this reaction, leading to the formation of complex aromatic scaffolds that are foundational to many bioactive molecules.
Quantitative Data: Representative Rhodium-Catalyzed [2+2+2] Cycloaddition
| Alkyne 1 | Alkyne 2 | Alkyne 3 | Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| This compound | 1-Phenyl-1-propyne | 1-Phenyl-1-propyne | [Rh(cod)Cl]₂ (5) | PPh₃ (10) | Not specified |
| 1,6-Heptadiyne | Phenylacetylene | - | [Rh(COD)₂]BF₄ (10) | rac-BINAP (12) | 85 |
Experimental Protocol: General Procedure for Rhodium-Catalyzed [2+2+2] Cycloaddition
Materials:
-
This compound
-
Other alkyne coupling partner(s) (e.g., a diyne or two monofunctional alkynes)
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., triphenylphosphine, PPh₃)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst and the ligand.
-
Add anhydrous solvent and stir the mixture at room temperature for a short period to allow for catalyst pre-formation.
-
Add the other alkyne coupling partner(s) to the reaction flask.
-
Add this compound dropwise to the stirred solution.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired substituted benzene derivative.
Caption: Rh-catalyzed [2+2+2] cycloaddition.
Biological Relevance and Signaling Pathways
Molecules synthesized using this compound, particularly the polyynes, have demonstrated significant biological activities. Understanding their mechanism of action is crucial for drug development.
Inhibition of Ergosterol Biosynthesis
Polyene natural products are known to exhibit antifungal activity by targeting ergosterol, a vital component of fungal cell membranes. They can directly bind to ergosterol, leading to the formation of pores and subsequent cell death. Additionally, some polyynes may act as inhibitors of enzymes within the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase. This disruption of ergosterol production compromises the integrity and function of the fungal cell membrane.
References
Troubleshooting & Optimization
Rhodium-Catalyzed [2+2+2] Cycloaddition Technical Support Center
Welcome to the technical support center for rhodium-catalyzed [2+2+2] cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling the optimization of reaction yields and selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during rhodium-catalyzed [2+2+2] cycloaddition reactions in a question-and-answer format.
Question: My reaction is showing low to no conversion of starting materials. What are the potential causes and how can I address them?
Answer: Low or no conversion in a [2+2+2] cycloaddition can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: The rhodium catalyst may be inactive or have low activity.
-
Troubleshooting:
-
Ensure the catalyst is fresh and has been stored under an inert atmosphere. Older catalysts can degrade.
-
Consider using a more active catalyst system. While Wilkinson's catalyst, RhCl(PPh₃)₃, is common, cationic rhodium(I) complexes, such as [Rh(cod)₂]BF₄ paired with phosphine ligands, often exhibit higher activity.[1][2]
-
Increase the catalyst loading. Typical loadings range from 1 to 10 mol%.[1][2] A higher loading may be necessary for challenging substrates.
-
-
-
Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.
-
Troubleshooting:
-
-
Solvent Choice: The solvent can significantly impact catalyst solubility and reactivity.
-
Inhibitors: Trace impurities in the starting materials or solvent can poison the catalyst.
-
Troubleshooting:
-
Purify all starting materials and ensure the solvent is anhydrous and degassed. Oxygen can deactivate rhodium catalysts.
-
-
Question: I am observing the formation of significant side products, such as dimers or polymers of my starting materials. How can I improve the selectivity towards the desired [2+2+2] cycloadduct?
Answer: The formation of side products is often a result of competing reaction pathways. Adjusting reaction parameters can favor the desired cycloaddition.
-
Concentration: High concentrations of reactive starting materials can favor intermolecular side reactions.
-
Troubleshooting:
-
Employ high dilution conditions or use a syringe pump for the slow addition of one of the coupling partners. This maintains a low concentration of the reactive species and favors the intramolecular or desired intermolecular reaction.[5]
-
-
-
Ligand Choice: The steric and electronic properties of the ligands on the rhodium center play a crucial role in controlling the reaction's selectivity.
-
Troubleshooting:
-
For intermolecular reactions, bulky phosphine ligands can disfavor the approach of multiple molecules to the metal center, thus reducing oligomerization.
-
Experiment with a range of phosphine ligands, from monodentate ligands like triphenylphosphine (PPh₃) to bidentate ligands such as BINAP, BIPHEP, or SEGPHOS, to find the optimal balance for your specific substrates.[1][2]
-
-
Question: My reaction is not regioselective, leading to a mixture of isomers. How can I control the regioselectivity?
Answer: Achieving high regioselectivity in the cycloaddition of unsymmetrical alkynes is a common challenge. The outcome is influenced by steric and electronic factors.
-
Electronic Effects: The electronic properties of the substituents on the alkyne partners can direct the regioselectivity.
-
Troubleshooting:
-
Generally, in reactions involving two different alkynes, the rhodacyclopentadiene intermediate is formed from the more electron-rich or sterically less hindered alkyne. The third alkyne then inserts into one of the Rh-C bonds.
-
For reactions involving yndiamides, electron-rich aryl and heteroaryl alkynes have been shown to provide excellent regioselectivity.[6][7]
-
-
-
Steric Hindrance: Steric bulk on the substrates can influence which alkyne coordinates to the rhodium center first and the subsequent insertion step.
-
Troubleshooting:
-
Modify the steric profile of your substrates if possible. For instance, using a bulkier protecting group might direct the reaction towards a single regioisomer.
-
-
Question: I am struggling to achieve high enantioselectivity in my asymmetric [2+2+2] cycloaddition. What factors should I consider?
Answer: Enantioselectivity is governed by the chiral environment created around the rhodium center.
-
Chiral Ligand: The choice of the chiral ligand is paramount.
-
Troubleshooting:
-
Screen a variety of chiral bisphosphine ligands such as (R)- or (S)-BINAP, SEGPHOS, or P-Phos derivatives.[1][4][8] The optimal ligand is often substrate-dependent.
-
The bite angle and electronic properties of the chiral ligand influence the geometry of the catalytic complex and the facial selectivity of the cycloaddition.
-
-
-
Solvent and Temperature: These parameters can affect the conformational flexibility of the catalyst-substrate complex.
-
Troubleshooting:
-
Lowering the reaction temperature can enhance enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Solvents can influence the catalyst's structure. For instance, non-coordinating solvents like DCM are often used in asymmetric catalysis to avoid competition with the chiral ligand for coordination to the rhodium center.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Which rhodium catalyst is the best starting point for a [2+2+2] cycloaddition?
A1: For initial explorations, Wilkinson's catalyst, RhCl(PPh₃)₃, is a robust and commercially available option for many substrates.[1][2] However, if you encounter low reactivity, a cationic rhodium(I) precursor like [Rh(cod)₂]BF₄ or [Rh(nbd)₂]BF₄, combined with a suitable phosphine ligand (e.g., PPh₃ or a bidentate ligand like BINAP), often provides higher catalytic activity.[1][9]
Q2: What is the typical catalyst loading for these reactions?
A2: Catalyst loading typically ranges from 1 mol% to 10 mol%. For simple, high-yielding reactions, 1-5 mol% may be sufficient.[1] For more challenging transformations or to achieve high enantioselectivity, a higher loading of 5-10 mol% is often employed.[1][2]
Q3: How do I choose the right solvent for my reaction?
A3: The choice of solvent depends on the catalyst and substrates.
-
Neutral Catalysts (e.g., Wilkinson's catalyst): Non-polar aromatic solvents like toluene or benzene are frequently used, often at elevated temperatures.[1][2]
-
Cationic Catalysts: Polar aprotic solvents such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF) are generally preferred to stabilize the charged species.[5][9]
-
Microwave-assisted reactions: Solvents with a high dielectric constant that are stable at the reaction temperature are ideal. Ethanol has been shown to be effective in certain microwave-heated [2+2+2] cycloadditions.[2][4]
Q4: Can alkenes and nitriles participate in rhodium-catalyzed [2+2+2] cycloadditions?
A4: Yes, rhodium catalysts are versatile and can mediate the cycloaddition of a variety of unsaturated partners. Besides alkynes, alkenes can be used to form cyclohexadiene rings, and nitriles can be incorporated to synthesize pyridine derivatives.[2][3]
Q5: My catalyst appears to be deactivating during the reaction. What could be the cause?
A5: Catalyst deactivation can occur through several mechanisms, including the formation of stable off-cycle rhodium complexes or catalyst decomposition at high temperatures. The presence of impurities, particularly oxygen, can also lead to deactivation. Ensure all reagents and solvents are pure and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). If deactivation persists, consider a more robust catalyst system, potentially with more strongly coordinating ligands.
Data Presentation
Table 1: Comparison of Rhodium Catalysts and Conditions for [2+2+2] Cycloadditions
| Catalyst System | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| RhCl(PPh₃)₃ (10 mol%) | Diyne + Alkyne | Toluene | 60-110 | - | Excellent | [1][2] |
| [Rh(cod)₂]BF₄ (10 mol%) / Tol-BINAP | Diyne + C₆₀ | o-DCB | 90 | 4 | - | [1][2] |
| [Rh(cod)₂]BF₄ (10 mol%) / (R)-BINAP | Diyne + M-B-H Adduct | EtOH | MW | - | 51 | [2][4] |
| RhCl(CO)(PPh₃)₂ (5 mol%) | Cyclic Enediyne | Toluene | 65 | - | 96 | [1][2] |
| [Rh(cod)₂]BF₄ (2-4 mol%) / (S)-H₈-binap | Arylacetylene + Enamide | CH₂Cl₂ | RT | 16 | High | [9] |
| [(±)-BIPHEP)Rh(cod)]SbF₆ (5 mol%) | Yndiamide + Alkyne | DCE | RT | 16 | up to 92 | [5] |
o-DCB: o-dichlorobenzene; M-B-H: Morita-Baylis-Hillman; MW: Microwave; RT: Room Temperature; DCE: 1,2-dichloroethane.
Experimental Protocols
Protocol 1: General Procedure for Intermolecular [2+2+2] Cycloaddition using a Cationic Rhodium Catalyst
-
To an oven-dried Schlenk tube under an argon atmosphere, add the rhodium precursor (e.g., [Rh(cod)₂]BF₄, 0.01 mmol, 5 mol%) and the phosphine ligand (e.g., (±)-BINAP, 0.01 mmol, 5 mol%).
-
Add anhydrous, degassed solvent (e.g., DCE, 2.0 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the active catalyst.
-
Add the diyne substrate (0.20 mmol, 1.0 equiv).
-
Add the monoalkyne substrate (0.22 mmol, 1.1 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired cycloadduct.
Protocol 2: Microwave-Assisted Enantioselective [2+2+2] Cycloaddition
-
In a microwave-safe reaction vial equipped with a stir bar, combine the rhodium precursor ([Rh(cod)₂]BF₄, 0.01 mmol, 10 mol%), the chiral ligand ((R)-BINAP, 0.011 mmol, 11 mol%), and the diyne (0.1 mmol, 1.0 equiv).
-
Add the Morita-Baylis-Hillman adduct (0.15 mmol, 1.5 equiv).
-
Add anhydrous and degassed ethanol (1.0 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 80 °C) for the specified time (e.g., 30 minutes).
-
After cooling to room temperature, open the vial and concentrate the solvent.
-
Purify the residue by column chromatography to isolate the enantioenriched product.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for optimizing reaction selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Suppressing alkyne homocoupling in Sonogashira reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals suppress alkyne homocoupling in Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling in the context of the Sonogashira reaction?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a common and undesirable side reaction in Sonogashira couplings.[1][2] It involves the dimerization of the terminal alkyne starting material to form a symmetrical 1,3-diyne.[1] This side reaction is primarily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[1][2] The formation of these homocoupled products consumes the often-valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates the purification process.[1][3]
Q2: What is the primary cause of alkyne homocoupling?
A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1] This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation of copper(I) acetylide intermediates, a key step in the Glaser coupling pathway.[1] Consequently, reactions that are not performed under a strictly inert atmosphere are highly susceptible to this side reaction.[1][2]
Q3: My reaction shows significant homocoupling. What is the first thing I should check?
A3: The most critical factor to verify is the rigorous exclusion of oxygen from your reaction setup.[4] Ensure that your reaction is conducted under a thoroughly inert atmosphere, such as nitrogen or argon. This includes the use of properly degassed solvents and reagents.[1][4] Even trace amounts of oxygen can significantly promote the undesired homocoupling pathway.[1]
Q4: Are there reaction conditions that are completely free of homocoupling?
A4: While completely eliminating homocoupling can be challenging, several strategies can significantly suppress it. Copper-free Sonogashira protocols are the most effective way to prevent Glaser coupling.[2][3][5] Additionally, conducting the reaction under a dilute hydrogen atmosphere has been shown to reduce homocoupling to as low as 2%.[4][6]
Q5: Can the choice of palladium catalyst and ligands affect the extent of homocoupling?
A5: Yes, the choice of palladium catalyst and ligands is crucial, especially in copper-free systems. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred for sterically demanding substrates.[7] These ligands can promote the formation of a highly reactive monoligated palladium(0) species, which can facilitate the cross-coupling pathway over the homocoupling side reaction.[7]
Troubleshooting Guides
Issue 1: Excessive Homocoupling Product Observed
Initial Steps:
-
Verify Inert Atmosphere: Ensure all components of your reaction setup are free of oxygen. This includes degassing solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and thoroughly purging the reaction vessel.[4]
-
Check Reagent Purity:
Advanced Troubleshooting:
| Strategy | Description | Key Considerations |
| Reduce Copper Catalyst Loading | Higher concentrations of the copper(I) co-catalyst can accelerate the rate of homocoupling.[3] | Try reducing the CuI loading to 0.5-1 mol%.[3] |
| Slow Addition of Alkyne | Adding the terminal alkyne slowly over time keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3][5] | Use a syringe pump for controlled addition over several hours. |
| Modify Reaction Atmosphere | Introducing a reducing atmosphere can suppress oxidative homocoupling. | Conducting the reaction under a dilute atmosphere of hydrogen gas (e.g., a 1:1 mixture with nitrogen or argon for safety) can dramatically reduce homocoupling.[6] |
| Switch to a Copper-Free Protocol | This is the most direct way to eliminate Glaser coupling.[2][3][8] | May require screening of different palladium catalysts, ligands, and bases to optimize for your specific substrates.[9] |
Issue 2: Low Yield of Desired Product Despite Low Homocoupling
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | For sterically hindered substrates, consider using bulky, electron-rich phosphine or NHC ligands to enhance the rate of oxidative addition.[7] |
| Low Reaction Temperature | While lower temperatures can reduce homocoupling, they may also slow down the desired reaction. Carefully increase the reaction temperature and monitor the progress. |
| Incorrect Solvent or Base | The choice of solvent and base can significantly impact the reaction. Screen different solvents (e.g., THF, DMF, acetonitrile) and bases (e.g., triethylamine, diisopropylamine, piperidine).[2][5] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling with Minimal Homocoupling
This protocol is adapted for general use with aryl iodides and terminal alkynes.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (1-2 mol%), and CuI (1-2 mol%).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirring solution.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC/LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial for substrates sensitive to copper or when homocoupling is a persistent issue.
-
Inert Atmosphere Setup: To a dry Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent (e.g., amine solvent like piperidine or a high-boiling solvent like DMF with a soluble organic base).
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions) and monitor by TLC or GC/LC-MS.
-
Workup: Follow the same workup procedure as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
Technical Support Center: Purification of Volatile Enyne Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of volatile enyne compounds.
Frequently Asked Questions (FAQs)
Q1: What makes enyne compounds particularly volatile?
A1: The volatility of enyne compounds is primarily due to their low molecular weight and relatively nonpolar nature.[1] Compounds with molecular weights below 200 g/mol , especially those lacking highly polar functional groups like hydroxyls, tend to have weak intermolecular forces (van der Waals forces), leading to a higher vapor pressure and lower boiling point.[1]
Q2: Why are enyne compounds often unstable during purification?
A2: Enyne compounds can be thermally sensitive and prone to decomposition.[2] The conjugated π-system of the double and triple bond is highly reactive and can be susceptible to polymerization, oxidation, or rearrangement, especially when exposed to heat, light, or residual metal catalysts from the synthesis steps.[3][4] Certain purification techniques, like distillation at elevated temperatures or chromatography on acidic stationary phases, can trigger these decomposition pathways.
Q3: What are the primary challenges in purifying volatile enynes?
A3: The main challenges stem from a combination of physical and chemical properties:
-
Product Loss: High volatility can lead to significant sample loss during solvent removal under high vacuum.[1]
-
Thermal Decomposition: Many purification methods require heat, which can degrade thermally unstable enynes.[2]
-
Chromatographic Issues: Co-elution with solvents or non-polar impurities is common. The reactive nature of enynes can also lead to streaking or decomposition on standard silica gel columns.
-
Purity Assessment: The volatility of the final product can make accurate characterization by methods like GC-MS challenging if not handled correctly.[5]
Troubleshooting Guide
This section addresses specific problems encountered during the purification of volatile enyne compounds.
Problem 1: Significant loss of product during solvent removal.
-
Possible Cause: The compound is co-evaporating with the solvent under high vacuum. This is a common issue for highly volatile substances.[1]
-
Solution:
-
Avoid High Vacuum: Do not use a high vacuum line for solvent removal.[1]
-
Reduce Rotovap Vacuum: Use the minimum vacuum necessary on a rotary evaporator to remove the solvent. Cooling the receiving flask can improve condensation efficiency.
-
Use a Kugelrohr: For very volatile compounds, a Kugelrohr apparatus allows for gentle distillation of the solvent away from the product at atmospheric or slightly reduced pressure.[1]
-
Atmospheric Distillation: A standard distillation setup can be used to carefully remove a volatile solvent from a less volatile, but still sensitive, product.[1]
-
Problem 2: The purified compound shows signs of decomposition (e.g., discoloration, new spots on TLC, unexpected NMR signals).
-
Possible Cause: The compound is thermally unstable and degraded during a heat-dependent step like distillation or high-temperature gas chromatography.[2]
-
Solution:
-
Low-Temperature Chromatography: Perform flash chromatography at reduced temperatures by jacketing the column with a cooling system.
-
Alternative to Distillation: If the compound is thermally labile, avoid traditional distillation. Consider techniques like preparative HPLC at room temperature or low-temperature crystallization.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) at all times to prevent oxidation, especially if it is being heated.
-
-
Possible Cause: The stationary phase in column chromatography is catalyzing decomposition. Standard silica gel is slightly acidic and can degrade sensitive compounds.
-
Solution:
-
Neutralize Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine, in the eluent system.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Minimize Contact Time: Do not let the compound sit on the column for extended periods. Elute the compound as quickly as is reasonably possible while maintaining separation.
-
Problem 3: The compound co-elutes with impurities or the solvent front during column chromatography.
-
Possible Cause: The chosen solvent system is too polar, causing the volatile, nonpolar compound to travel with the solvent front.
-
Solution:
-
Use Non-Polar Solvents: Employ highly non-polar and volatile solvents. For example, substitute pentane for hexanes in your eluent system.[1] Pentane is less polar and more volatile, which can improve the separation of nonpolar compounds.
-
Avoid Polar Solvents: Avoid highly polar solvents like ethyl acetate if possible, as they can drastically reduce the retention of nonpolar compounds.[1]
-
Problem 4: Purity analysis by GC-MS gives inconsistent or poor results.
-
Possible Cause: The volatile compound is being lost during sample preparation or injection.
-
Solution:
-
Use a Cooled Injection Port: If available, use a cooled injector to prevent premature volatilization and decomposition of the sample before it reaches the column.
-
Solvent Choice: Dissolve the sample in a solvent with a slightly higher boiling point than the analyte to ensure the analyte enters the column in a tight band.
-
Headspace Analysis: For extremely volatile compounds, consider using static or dynamic headspace analysis, which directly samples the vapor phase above the sample.[6]
-
Data Presentation
Table 1: Comparison of Common Solvents for Chromatography of Volatile Compounds
| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Volatile Enynes | Notes |
| Pentane | 36.1 | 0.0 | Excellent | Highly volatile and nonpolar; ideal for eluting nonpolar compounds.[1] |
| Hexanes | 68.0 | 0.1 | Very Good | Standard nonpolar solvent; pentane is often a better choice for very volatile compounds.[1] |
| Diethyl Ether | 34.6 | 2.8 | Good | Low boiling point, but slightly polar. Can be useful but may reduce retention. |
| Dichloromethane (DCM) | 39.6 | 3.1 | Moderate | Low boiling point, but higher polarity. Risk of co-evaporation is high. |
| Ethyl Acetate | 77.1 | 4.4 | Poor | Generally too polar and has a higher boiling point, making removal difficult without product loss.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Volatile Enyne Purification
This protocol is designed to minimize product loss and decomposition.
-
Stationary Phase Preparation:
-
Choose a stationary phase. For sensitive enynes, use neutral alumina or silica gel deactivated with triethylamine (slurry the silica in the starting eluent containing 1% triethylamine).
-
Pack the column using a slurry of the stationary phase in the least polar solvent of your eluent system (e.g., pentane).
-
-
Eluent Selection:
-
Develop a solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of ~0.2-0.3 for the target compound.
-
Use highly volatile, non-polar solvents like pentane or a pentane/diethyl ether mixture.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the least polar solvent (e.g., pentane).
-
Apply the sample directly to the top of the column bed in a narrow band. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent carefully at low temperature, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the determined solvent system. Apply gentle positive pressure using an inert gas like nitrogen or argon.
-
Collect small fractions to ensure good separation. Keep collection tubes covered or sealed to prevent evaporation of the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator with minimal vacuum and a bath temperature set no higher than room temperature.
-
For final traces of solvent, use a Kugelrohr apparatus or leave the sample under a gentle stream of inert gas at low temperature.[1]
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a dilute solution (~1 mg/mL) of the purified enyne in a high-purity volatile solvent (e.g., pentane or hexane).
-
Store the sample in a sealed GC vial with a PTFE-lined septum at low temperature (e.g., 4°C) until analysis.[7]
-
-
Instrumental Parameters:
-
Injector: Use a split/splitless injector. Start with a high split ratio (e.g., 100:1) to avoid column overloading. Use a low injector temperature (e.g., 150-200°C) to prevent on-injector decomposition.
-
Column: Use a low-polarity capillary column (e.g., DB-1, DB-5) suitable for separating volatile nonpolar compounds.
-
Oven Program: Start with a low initial oven temperature (e.g., 40°C) and use a slow temperature ramp (e.g., 5-10°C/min) to ensure separation of volatile components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected product and potential fragments.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample.
-
Analyze the resulting chromatogram for peak purity and identify the compound by its mass spectrum.
-
Visualizations
Caption: Workflow for the purification of a volatile enyne compound.
Caption: Troubleshooting logic for low recovery of volatile compounds.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. EP1426086A1 - High capacity purification of thermally unstable compounds - Google Patents [patents.google.com]
- 3. Investigation of the catalytic decomposition of ethyene, ethene and butadiene at low pressures on niobium at high temperatures using ultra-high vaccum techniques - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
Technical Support Center: Enhancing Stereoselectivity in Gold-Catalyzed Enyne Cyclizations
Welcome to the technical support center for gold-catalyzed enyne cyclizations. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the stereoselectivity of these powerful synthetic transformations. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guide
This guide provides solutions to common problems that can lead to poor stereoselectivity in gold-catalyzed enyne cyclizations.
Problem 1: Low Enantioselectivity (ee)
-
Possible Cause A: Ineffective Chiral Ligand. The transfer of chirality from the ligand to the product is crucial but can be inefficient due to the linear coordination of Au(I), which places the chiral environment far from the reaction center.[1]
-
Solution 1: Modify Ligand Structure. Experiment with ligands that create a more sterically demanding chiral pocket around the gold center. The steric bulk of substituents on the ligand, particularly on distal aryl rings, can be critical for controlling enantioselectivity.[2][3] For instance, N-heterocyclic carbene (NHC) ligands with bulky biphenyl moieties have been shown to improve enantioselectivity by extending the chiral influence closer to the substrate.[1]
-
Solution 2: Explore Different Ligand Classes. While phosphine ligands are common, N-heterocyclic carbene (NHC) ligands have shown significant promise in improving stereocontrol.[1][4] Consider screening various classes of chiral ligands, including phosphoramidites, phosphonites, and bifunctional phosphines.[4]
-
Solution 3: Utilize Ligands with Secondary Interactions. Some ligands incorporate moieties capable of secondary interactions, such as hydrogen bonding, with the substrate. For example, appending a hydroxymethyl group to the alkyne can interact with a basic group on the ligand, leading to excellent enantioselectivities.[5]
-
-
Possible Cause B: Poor Substrate-Ligand Match. The structure of the enyne substrate may not be compatible with the chiral environment created by the ligand.
-
Solution 1: Substrate Modification. If possible, modify the substrate. For instance, the configuration of the double bond (E/Z) can influence the cyclization mode and stereoselectivity.[6] Introducing bulky substituents on the enyne can also enhance stereochemical communication with the chiral catalyst.
-
Solution 2: Utilize a Chiral Auxiliary. A chiral auxiliary on the substrate can effectively control the stereochemical outcome of the cyclization.[3]
-
Problem 2: Low Diastereoselectivity (dr)
-
Possible Cause A: Unfavorable Reaction Pathway. The reaction may be proceeding through a pathway that is not inherently diastereoselective.
-
Solution 1: Alter Reaction Conditions. Temperature can have a dramatic effect on the reaction pathway and, consequently, the diastereoselectivity.[7] Screening different temperatures is a crucial step in optimization.
-
Solution 2: Change the Gold Catalyst Precursor or Counterion. The choice of the gold precursor (e.g., AuCl, Au(I) complexes) and the silver salt used as a halide scavenger (e.g., AgSbF₆, AgNTf₂) can influence the nature of the active catalytic species and the subsequent stereoselectivity.
-
-
Possible Cause B: Flexible Transition State. A flexible transition state can lead to the formation of multiple diastereomers.
-
Solution 1: Employ More Rigid Ligands. Ligands with rigid backbones, such as those derived from BINOL or TADDOL, can lead to more organized and predictable transition states, thereby improving diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of chiral ligands for asymmetric gold-catalyzed enyne cyclizations?
A1: The most prominent classes of chiral ligands include:
-
Chiral Phosphine Ligands: This is a broad and historically significant class, including biphosphine ligands (e.g., Tol-BINAP), phosphoramidites, and phosphonites.[4][8]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as highly effective ligands, offering strong σ-donation and thermal stability.[2][3] Chiral NHCs often feature bulky substituents to create a defined chiral pocket.[1][2][3]
-
Bifunctional Ligands: These ligands possess a chiral backbone and an additional functional group that can interact with the substrate or a co-catalyst to enhance stereocontrol.
Q2: How does the structure of the enyne substrate affect stereoselectivity?
A2: The substrate's structure plays a pivotal role:
-
Enyne Type (1,5- vs. 1,6-enynes, etc.): The tether length between the alkyne and the alkene determines the initial cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig), which can significantly impact the stereochemical outcome.[9]
-
Substituents: The electronic and steric properties of substituents on the alkene and alkyne can influence the reaction pathway and stereoselectivity.[6] For example, electron-donating groups on the alkene can favor different reaction pathways compared to electron-withdrawing groups.[9]
-
Alkene Geometry (E/Z): The geometry of the double bond can dictate the facial selectivity of the cyclization.[6]
Q3: What is the general mechanism for gold-catalyzed enyne cyclization, and where does stereocontrol originate?
A3: The generally accepted mechanism involves the coordination of the gold(I) catalyst to the alkyne, making it more electrophilic. The alkene then attacks the activated alkyne in an intramolecular fashion. This can proceed through different pathways, often involving intermediates that can be described as cyclopropyl gold-carbenes or delocalized carbocations.[7][10][11]
Stereocontrol arises from the chiral ligand environment influencing the facial selectivity of the alkene attack on the alkyne and the subsequent stereospecific transformations of the resulting intermediates. The ligand dictates how the substrate approaches the gold center, leading to the preferential formation of one enantiomer or diastereomer.
Q4: Can additives or co-catalysts improve stereoselectivity?
A4: Yes, additives can have a significant impact.
-
Silver Salts: Silver salts are commonly used as halide scavengers to generate the active cationic gold catalyst. The counterion of the silver salt (e.g., SbF₆⁻, NTf₂⁻) can influence the catalyst's reactivity and, in some cases, participate in the reaction, affecting stereoselectivity.
-
Oxidants: In oxidative cyclizations, an external oxidant is required. The choice of oxidant can influence the product distribution and yield.[2][3]
-
Brønsted or Lewis Acids: In some cases, the addition of a co-catalyst can open up new reaction pathways or modify the existing ones, potentially leading to improved stereoselectivity.
Quantitative Data Summary
The following tables summarize the performance of various chiral ligands in gold-catalyzed enyne cyclizations, providing a comparative overview of their effectiveness.
Table 1: Performance of Chiral N-Heterocyclic Carbene (NHC) Ligands
| Ligand Type | Enyne Type | Product | Yield (%) | ee (%) | Reference |
| C2 Symmetric NHC (Binaphthyl Backbone) | 1,6-Enyne | Cycloadduct | - | 78 | [2][3] |
| Bifunctional NHC (Imidazo[1,5-a]pyridine) | 1,6-Enyne | Methoxycyclized Product | 97 | 77 | [2][3] |
| C2 Symmetric NHC (ortho-biphenyl moiety) | 1,6-Enyne | Cycloadduct | - | up to 75 | [2][3] |
| NHC-capped β-cyclodextrin | 1,6-Enyne | Alkoxycyclized Product | - | up to 94 | [2][3] |
Table 2: Performance of Chiral Phosphine Ligands
| Ligand Type | Enyne Type | Product | Yield (%) | ee (%) | Reference |
| Tol-BINAP | 1,6-Enyne (Phenyl Substituted) | Methoxycyclized Product | - | up to 94 | [8] |
| TADDOL-containing Phosphonite | 1,6-Enyne | Bicyclic Product | 89 | 95 | [4] |
Experimental Protocols
General Procedure for Gold(I)-Catalyzed Enantioselective Cycloisomerization of 1,6-Enynes:
This protocol is a representative example and may require optimization for specific substrates and ligands.
-
Catalyst Preparation: In a glovebox, to a solution of the chiral gold(I) chloride precursor (e.g., [L*AuCl], 0.005 mmol, 5 mol%) in anhydrous and degassed solvent (e.g., dichloromethane, 1.0 mL) in a sealed vial, add a silver salt (e.g., AgSbF₆, 0.005 mmol, 5 mol%).
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to ensure the formation of the active cationic gold catalyst.
-
Substrate Addition: Add a solution of the 1,6-enyne substrate (0.1 mmol, 1.0 equiv) in the same anhydrous solvent (1.0 mL) to the catalyst mixture via syringe.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a few drops of triethylamine or by filtering through a short pad of silica gel.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the isolated product and analyze the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
Visualizations
References
- 1. OhioLINK ETD: Ma, Ruoyu [etd.ohiolink.edu]
- 2. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pathway economy in cyclization of 1,n-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperat ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00058D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Catalyst deactivation in enyne metathesis and regeneration
Welcome to the technical support center for enyne metathesis. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation and regeneration during enyne metathesis experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues encountered during your enyne metathesis reactions.
Q1: My reaction is sluggish, shows low conversion, or fails to start. What are the potential causes?
A1: Low or no reactivity is a common issue that can often be traced back to the catalyst's activity and the reaction environment.
-
Catalyst Poisons: Ruthenium-based metathesis catalysts are sensitive to certain functional groups and impurities. Ensure your substrate, solvent, and inert gas are free from common poisons.[1]
-
Amines and N-heterocycles: Basic nitrogen-containing compounds, like pyridines or primary amines, can coordinate to the ruthenium center and trigger decomposition pathways.[2][3]
-
Oxygen and Peroxides: Reactions must be performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can oxidize the metal-carbene bond, rendering the catalyst inactive.[1] Solvents should be thoroughly deoxygenated.
-
Water and Protic Solvents: Alcohols and water can react with the catalyst, especially at elevated temperatures, to form inactive ruthenium hydride or carbonyl species.[2][4]
-
-
Inactive Catalyst: The catalyst may have degraded during storage. While many modern catalysts are air-stable as solids, prolonged exposure to air and moisture can lead to deactivation.[1]
-
Substrate Reactivity: Some substrates are inherently less reactive. For example, sterically hindered alkenes may require more active catalysts or higher reaction temperatures.[5]
-
Ethylene Concentration: While ethylene is a byproduct of many ring-closing metathesis (RCM) reactions, its presence can sometimes inhibit the reaction or lead to catalyst decomposition if not properly managed.[1] However, in some cases, maintaining an ethylene atmosphere is beneficial as it can accelerate catalyst turnover and suppress alkyne polymerization.[6][7][8]
Q2: I'm observing significant isomerization of my starting material or product. What is causing this?
A2: The formation of isomerized byproducts is a strong indicator of catalyst decomposition.[9]
-
Formation of Isomerizing Species: Certain catalyst decomposition pathways lead to the formation of ruthenium-hydride species.[2][4] These species are not active for metathesis but are often highly active catalysts for double-bond migration (isomerization).[9]
-
Alkylidene Loss: A known deactivation pathway involves the loss of the alkylidene ligand from the catalyst. The resulting ruthenium complex can be a potent isomerization initiator.[9]
Solution: To minimize isomerization, focus on preventing catalyst decomposition. This includes rigorous purification of substrates and solvents, maintaining a strict inert atmosphere, and potentially lowering the reaction temperature or time.
Q3: The color of my reaction mixture changed from brown/green to black/red, and the reaction stopped. What happened?
A3: A significant color change often signals catalyst decomposition. The active ruthenium carbene complexes have characteristic colors (e.g., green for Grubbs' 2nd Gen, brown for Hoveyda-Grubbs). Decomposition leads to various inactive ruthenium species, often appearing as black precipitates or soluble red/orange complexes.[10] This can be caused by any of the deactivation pathways mentioned above, such as exposure to air, impurities, or thermal degradation.
Q4: My substrate contains a pyridine or primary amine, and the reaction is failing. How can I overcome this?
A4: Nitrogen-containing heteroaromatics and primary amines are known to be problematic substrates as they can act as catalyst poisons.[3] The nitrogen lone pair can coordinate to the ruthenium center, leading to rapid deactivation.[2]
-
Protecting Groups: If possible, protect the nitrogen atom to mask its Lewis basicity.
-
Acid Additive: In some cases, adding a mild Brønsted or Lewis acid can protonate or coordinate to the problematic nitrogen, preventing it from poisoning the catalyst. This approach requires careful optimization.
-
Catalyst Choice: More robust or sterically shielded catalysts may show higher tolerance to these functional groups.
Frequently Asked Questions (FAQs)
Catalyst Deactivation
Q5: What are the primary pathways for catalyst deactivation in enyne metathesis?
A5: Catalyst deactivation can occur through several mechanisms:
-
Bimolecular Decomposition: Two catalyst molecules can react with each other, leading to inactive dimeric ruthenium species.[2][9]
-
Reaction with Functional Groups: Substrates or impurities containing amines, phosphines, thiols, or peroxides can irreversibly bind to the catalyst or induce decomposition.[1][2][3]
-
Thermal Decomposition: At higher temperatures, catalysts can undergo degradation through pathways like C-H activation of the N-heterocyclic carbene (NHC) ligand or β-hydride elimination from the metallacyclobutane intermediate.[2][9]
-
Loss of Alkylidene: The active carbene ligand can be lost, forming species that are inactive for metathesis but may catalyze side reactions like isomerization.[9]
Q6: How can I minimize catalyst deactivation?
A6:
-
Purity is Key: Use highly purified and degassed solvents and substrates.
-
Inert Atmosphere: Always conduct reactions under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
-
Temperature Control: Avoid unnecessarily high temperatures. Run reactions at the lowest temperature that provides a reasonable reaction rate.
-
Catalyst Loading: Use the lowest effective catalyst loading to minimize the potential for bimolecular decomposition.
-
Reaction Time: Monitor the reaction and work it up promptly upon completion to avoid prolonged exposure of the product and catalyst to reaction conditions.
Q7: How stable are common ruthenium catalysts?
A7: Stability varies significantly between catalyst generations and ligand systems. Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II), which feature an NHC ligand, are generally more stable and reactive than first-generation catalysts.[5] For instance, the methylidene derived from Grubbs' second-generation catalyst has a significantly longer half-life than that from the first-generation catalyst.[3]
Catalyst Regeneration
Q8: Can I regenerate a deactivated catalyst from my reaction mixture?
A8: In general, regenerating a deactivated catalyst from a complex reaction mixture is extremely challenging and not practical for routine laboratory synthesis. Deactivation often leads to a mixture of ill-defined ruthenium species.[2]
However, specific instances of reactivation have been demonstrated under controlled conditions. For example, a 1st Generation Hoveyda-Grubbs catalyst that was purposely decomposed with ethylene was successfully reactivated by treating the inactive species with a specific propargyl alcohol derivative to form a new, active ruthenium indenylidene complex.[10] This process is highly specific and not a general procedure for all deactivated catalysts.[10]
Quantitative Data on Catalyst Stability and Regeneration
The following tables summarize key quantitative data found in the literature.
| Catalyst Derivative | Condition | Half-life (t½) | Reference |
| Methylidene from Grubbs' 1st Gen | 55 °C | 40 minutes | [3] |
| Methylidene from Grubbs' 2nd Gen | 55 °C | 5 hours 40 minutes | [3] |
| Table 1: Comparative Stability of Methylidene Propagating Species. |
| Catalyst System | Regeneration Method | Yield of Active Catalyst | Reference |
| Decomposed 1st Gen Hoveyda-Grubbs | Treatment with 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol | 43% | [10] |
| Table 2: Reported Catalyst Reactivation Efficiency. |
Visualizations
Catalytic Cycle and Deactivation Pathways
// Deactivation Edges Ru_MCB -> Inactive_Hydride [label="β-Hydride\nElimination", color="#EA4335", style=dashed, dir=forward]; Ru_Carbene -> Bimolecular [label="+ [Ru]=CHR", color="#EA4335", style=dashed, dir=forward]; Ru_Carbene -> Amine_Adduct [label="+ Amine", color="#EA4335", style=dashed, dir=forward];
}
Caption: Simplified 'ene-first' catalytic cycle for enyne metathesis and major deactivation pathways.
Caption: A logical workflow for troubleshooting common issues in enyne metathesis reactions.
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of dry argon or nitrogen.
-
Purify the solvent (e.g., dichloromethane or toluene) by passing it through a solvent purification system or by distillation from appropriate drying agents. De-gas the solvent by bubbling with argon for at least 30 minutes.
-
Ensure the enyne substrate is pure and dry.
-
-
Reaction Setup:
-
In a glovebox or under a positive pressure of inert gas, add the enyne substrate to a Schlenk flask.
-
Dissolve the substrate in the degassed solvent to the desired concentration (typically 0.01–0.1 M).
-
In a separate vial, weigh the ruthenium catalyst (e.g., Grubbs' 2nd Generation, 1-5 mol%). Dissolve it in a small amount of the reaction solvent.
-
-
Initiation and Monitoring:
-
Add the catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 40-50 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether or DMSO and stirring for 30 minutes.[11] This will deactivate the catalyst and form species that are easier to remove.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting 1,3-diene product by flash column chromatography on silica gel.
-
Protocol 2: Reactivation of Decomposed 1st Generation Hoveyda-Grubbs Catalyst
This is a specialized procedure demonstrated for a specific catalyst system and is not a general method.[10]
-
Controlled Decomposition:
-
Dissolve the 1st Generation Hoveyda-Grubbs catalyst (1) in an appropriate solvent (e.g., deuterated THF for monitoring) in an NMR tube.
-
Introduce ethylene gas to the solution to induce decomposition, leading to inactive ruthenium species (2). Monitor the decomposition by NMR until the characteristic signals of the starting catalyst disappear.
-
-
Reactivation:
-
To the solution containing the decomposed species (2), add a solution of the reactivating agent, 1-(3,5-diisopropoxyphenyl)-1-phenylprop-2-yn-1-ol (3).
-
Seal the NMR tube and heat the mixture at 70 °C for 18 hours. The color should change from dark brown to bright orange-brown.
-
-
Analysis and Use:
-
The formation of the new active ruthenium indenylidene-ether complex (4) can be confirmed by ³¹P and ¹H NMR spectroscopy and mass spectrometry.
-
The resulting solution containing the reactivated catalyst can be used directly in a subsequent metathesis reaction, though its activity may be lower than a freshly prepared catalyst due to the presence of byproducts from the decomposition/reactivation sequence.[10]
-
References
- 1. React App [pmc.umicore.com]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Enyne Metathesis [organic-chemistry.org]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 3-Penten-1-yne Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of solvents in controlling the regioselectivity of reactions involving 3-penten-1-yne and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvent properties that influence the regioselectivity of this compound reactions?
A1: The regiochemical outcome of reactions involving enynes like this compound is highly sensitive to the reaction medium. The most influential solvent properties include:
-
Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates or transition states, which can alter reaction pathways.[1][2][3] For instance, in palladium-catalyzed couplings, polar solvents may favor the formation of anionic palladium complexes, leading to a switch in selectivity compared to nonpolar solvents.[1][2][4]
-
Coordinating Ability: Solvents that can coordinate to the metal catalyst (e.g., acetonitrile, DMF) can change the steric and electronic environment of the catalytic center, thereby influencing which part of the this compound molecule (the double or triple bond) reacts.
-
Proticity: Protic solvents (e.g., alcohols, water) can participate in hydrogen bonding and may act as proton sources or sinks, which is particularly relevant in acid-catalyzed reactions like hydration or hydrohalogenation.[5] This can influence the stability of cationic intermediates.[6]
Q2: I am observing a mixture of regioisomers in a palladium-catalyzed cross-coupling reaction. How does solvent choice impact this?
A2: In palladium-catalyzed cross-coupling reactions, the solvent can dictate the nature of the active catalytic species.[7]
-
In nonpolar solvents (e.g., Toluene, THF), neutral, monoligated palladium species like [Pd(L)] are often the active catalyst.
-
In polar, coordinating solvents (e.g., DMF, Acetonitrile), the formation of anionic palladium complexes, such as [Pd(L)X]⁻, can be favored.[2][4] These different catalytic species can have distinct reactivities and steric profiles, leading to preferential reaction at either the alkene or the alkyne terminus of the enyne, thus altering the regioselectivity.[1][2]
Q3: For a gold-catalyzed intramolecular cyclization of a this compound derivative, my reaction is yielding the "wrong" ring size. Can the solvent control this?
A3: Yes, solvent choice is a well-established strategy for controlling the reaction pathway in gold-catalyzed enyne cyclizations.[8][9] These reactions often proceed through competing pathways, such as 5-exo-dig or 6-endo-dig cyclizations. The solvent plays a crucial role in selectively stabilizing the transition state of one pathway over the other.[8] For example, a non-coordinating solvent like dichloromethane (DCM) might favor one cyclization mode, while switching to a different solvent could promote an alternative pathway, leading to a different heterocyclic or carbocyclic product.[8]
Q4: How do solvents affect simple electrophilic additions, such as hydrohalogenation, to this compound?
A4: In electrophilic additions, the reaction proceeds through the formation of an intermediate, often a vinyl cation.[6][10] The stability of this cation is paramount to the reaction rate and regioselectivity (Markovnikov vs. anti-Markovnikov). Polar solvents are effective at stabilizing charged intermediates, thereby lowering the activation energy of the reaction.[3] The mechanism can be complex and may not always involve a discrete carbocation; some studies suggest a concerted termolecular mechanism for hydrohalogenation of alkynes to avoid the formation of an unstable vinyl cation.[11] The solvent environment can influence which mechanism is operative.
Troubleshooting Guides
Problem 1: Poor or Inconsistent Regioselectivity in Pd-Catalyzed Sonogashira Coupling
-
Symptoms: You are attempting to couple an aryl halide exclusively to the terminal alkyne of this compound but are getting a significant amount of the product resulting from reaction at the alkene. The ratio of isomers is inconsistent between batches.
-
Possible Causes:
-
The chosen solvent does not sufficiently differentiate the reactivity of the alkyne and alkene moieties.
-
The solvent polarity is favoring a catalytic cycle that leads to the undesired regioisomer.
-
Trace amounts of water or other coordinating impurities in the solvent are altering the catalyst's behavior.
-
-
Solutions:
-
Systematically Screen Solvents: Conduct a solvent screen using a range of polarities and coordinating abilities. Start with a nonpolar solvent like toluene, a moderately polar ether like THF, and a polar aprotic solvent like DMF or acetonitrile.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize side reactions.
-
Consult Data: Refer to the data table below for an illustrative example of how solvent choice can dramatically shift the product ratio.
-
Problem 2: Unexpected Product from Au(I)-Catalyzed Intramolecular Hydroalkoxylation/Cyclization
-
Symptoms: You have designed a this compound derivative to undergo a 5-exo-dig cyclization to form a five-membered ring, but you are isolating a six-membered ring product (from a 6-endo-dig cyclization) or a rearranged acyclic product.
-
Possible Causes:
-
The reaction solvent is preferentially stabilizing the transition state leading to the undesired 6-endo-dig pathway.[8]
-
The solvent is too nucleophilic and is intercepting a catalytic intermediate before cyclization can occur.
-
-
Solutions:
-
Switch Solvent Class: If you are using a non-coordinating solvent like DCM, try a more coordinating one, or vice-versa. The interaction between the solvent and the gold catalyst can significantly influence the geometry of the cyclization transition state.[12]
-
Reduce Solvent Nucleophilicity: If you suspect solvent interference, switch to a less nucleophilic solvent with a similar dielectric constant. For example, consider replacing an alcohol solvent with a non-nucleophilic polar aprotic solvent if O-H addition is not the desired reaction.
-
Data Presentation
Table 1: Illustrative Solvent Effects on the Regioselectivity of a Palladium-Catalyzed Coupling of this compound with Iodobenzene
| Solvent | Dielectric Constant (ε) | Product A (Alkyne Coupling) Ratio | Product B (Alkene Coupling) Ratio |
| Toluene | 2.4 | 95 | 5 |
| THF | 7.6 | 88 | 12 |
| Dichloromethane | 9.1 | 75 | 25 |
| Acetonitrile | 37.5 | 15 | 85 |
| DMF | 38.3 | 10 | 90 |
Note: Data are hypothetical and for illustrative purposes to demonstrate the trend.
Table 2: Illustrative Solvent Control in the Au(I)-Catalyzed Cyclization of a this compound Derivative
| Solvent | Cyclization Pathway | Product | Yield (%) |
| Dichloromethane | 5-exo-dig | 5-Membered Ring | 85 |
| Acetonitrile | 6-endo-dig | 6-Membered Ring | 70 |
| Methanol | Methanol Addition | Acyclic Ether | 90 |
Note: Data are hypothetical and for illustrative purposes to demonstrate pathway selection.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on the Regioselectivity of a Pd-Catalyzed Sonogashira Coupling
-
Preparation: To a series of oven-dried Schlenk tubes, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and the desired aryl halide (1.0 equiv).
-
Inert Atmosphere: Evacuate and backfill each tube with dry Argon or Nitrogen gas three times.
-
Reagent Addition: Through a septum, add the test solvent (anhydrous, 2 mL), this compound (1.2 equiv), and a suitable base such as triethylamine (2.0 equiv).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., 60 °C) and monitor progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reactions to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove solids. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Analysis: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and analyze the crude product by ¹H NMR or GC-MS to determine the ratio of regioisomers.
Protocol 2: General Procedure for Investigating Solvent Effects on Au(I)-Catalyzed Enyne Cyclization
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the this compound substrate (1.0 equiv).
-
Solvent Addition: Add the anhydrous test solvent (to achieve a 0.1 M concentration).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the gold catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-2 mol%). Add the required volume of the catalyst solution to the reaction flask.
-
Reaction: Stir the mixture at room temperature or gentle heat, monitoring the consumption of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by passing the mixture through a short plug of silica gel, eluting with ethyl acetate or another suitable solvent.
-
Analysis: Concentrate the eluent and analyze the resulting product mixture by ¹H NMR to identify the structure and determine the regiochemical outcome.
Visualizations
Caption: Troubleshooting flowchart for addressing poor regioselectivity.
Caption: Solvent influence on active species in Pd-catalyzed couplings.
Caption: Competing cyclization pathways controlled by solvent choice.
References
- 1. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 9. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
Managing hazardous byproducts in Cadiot-Chodkiewicz coupling.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Cadiot-Chodkiewicz coupling reaction. Our aim is to help you manage hazardous byproducts and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Cadiot-Chodkiewicz coupling in a question-and-answer format.
Problem: Low or No Yield of the Desired Unsymmetrical Diyne
Q1: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I fix this?
A1: Low or no yield in a Cadiot-Chodkiewicz coupling can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
Copper(I) Catalyst: Ensure the copper(I) salt (e.g., CuBr or CuI) has not oxidized to copper(II). The catalyst should ideally be white or off-white; a green or blue color indicates oxidation. Use freshly purchased catalyst or purify older batches if necessary.
-
Terminal Alkyne and Haloalkyne: Verify the purity of your starting materials. Impurities can interfere with the catalytic cycle.
-
Solvents and Base: Use anhydrous solvents and ensure the amine base is free of excessive water, as this can affect the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction is traditionally sensitive to oxygen, which can lead to oxidative homocoupling (Glaser coupling).[1] Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents have been properly degassed.
-
Base Selection: The choice and concentration of the amine base are critical. Primary amines like n-butylamine or ethylamine are often effective. The basicity needs to be sufficient to deprotonate the terminal alkyne but not so high as to cause unwanted side reactions.
-
Temperature: These reactions are typically run at or below room temperature. Elevated temperatures can increase the rate of side reactions.
-
-
Modern Protocols for Improved Yields:
-
Air-Tolerant Conditions: Consider using sodium ascorbate as a reducing agent. This can prevent the oxidation of the Cu(I) catalyst to Cu(II), allowing the reaction to be run in the presence of air and often leading to higher yields by suppressing homocoupling.[1]
-
Problem: Significant Formation of Homocoupling Byproducts
Q2: I am observing a large amount of symmetrical diynes (homocoupling products) in my reaction mixture, complicating purification. How can I improve the selectivity for the cross-coupling product?
A2: The formation of homocoupling byproducts is the most common challenge in Cadiot-Chodkiewicz coupling.[2] These arise from the Glaser coupling of the terminal alkyne and the reductive coupling of the haloalkyne. Here are strategies to enhance selectivity:
-
Stoichiometry of Reactants: A common strategy is to use a slight excess (typically 1.1 to 1.5 equivalents) of the more readily available or easily separable alkyne. This can push the equilibrium towards the desired cross-coupling product.
-
Controlled Addition: Adding one of the coupling partners slowly to the reaction mixture can help maintain a low concentration of that reactant, thereby disfavoring its self-coupling.
-
Ligand Addition: The use of phosphine ligands, such as tris(o-tolyl)phosphine, has been shown in some cases to improve the selectivity and yield of the cross-coupling product, although this may not be universally applicable to all substrates.
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction rates. Co-solvents like methanol, ethanol, DMF, or THF are sometimes used to improve solubility.[3] A systematic study has shown that water can be an effective and green solvent, leading to high selectivity for the hetero-coupling product.[4]
-
Use of Additives: As mentioned, sodium ascorbate is a highly effective additive for suppressing oxidative homocoupling by keeping the copper catalyst in its active Cu(I) state, even in the presence of air.[1]
Frequently Asked Questions (FAQs)
Q3: What are the primary hazardous byproducts of the Cadiot-Chodkiewicz coupling and how should they be handled?
A3: The most significant hazardous byproducts are copper acetylides, which can be formed from the reaction of the terminal alkyne with the copper catalyst.
-
Hazard: Copper(I) acetylide is a shock-sensitive and heat-sensitive explosive, particularly when dry.
-
Handling Precautions: It is crucial to never allow the reaction mixture to dry out completely if you suspect the presence of copper acetylides. Always handle the reaction work-up in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Quenching and Disposal: To neutralize copper acetylides, the reaction mixture should be quenched carefully. A common and effective method is to add a saturated aqueous solution of ammonium chloride. For disposal of waste containing copper acetylides, a recommended procedure is the slow addition of dilute hydrochloric acid under a nitrogen atmosphere to vent the resulting acetylene gas safely.
Q4: Can you provide a general experimental protocol for performing a Cadiot-Chodkiewicz coupling with improved safety and selectivity?
A4: The following is a generalized protocol incorporating modern, air-tolerant conditions which enhance both safety and selectivity.
Experimental Protocol: Air-Tolerant Cadiot-Chodkiewicz Coupling
-
Materials:
-
Terminal alkyne (1.2 equivalents)
-
1-Bromoalkyne (1.0 equivalent)
-
Copper(I) bromide (CuBr, 5-10 mol%)
-
Sodium ascorbate (1.0 equivalent)
-
n-Butylamine (1.0 equivalent)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a reaction vial open to the air, add ethanol, CuBr, and sodium ascorbate.
-
Stir the suspension and add a solution of the terminal alkyne in ethanol.
-
Add n-butylamine to the mixture.
-
Add a solution of the 1-bromoalkyne in ethanol.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride or sodium bicarbonate.[5]
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Q5: How can I monitor the progress of my Cadiot-Chodkiewicz coupling reaction?
A5: The most common method for monitoring the reaction is thin-layer chromatography (TLC). You should spot the starting terminal alkyne, the haloalkyne, and the reaction mixture on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product and the formation of homocoupling byproducts. This data is compiled from various studies to provide a comparative overview.
| Catalyst System | Base | Solvent | Additive | Temperature (°C) | Cross-Coupling Yield (%) | Homocoupling Byproducts | Reference |
| CuCl | EtNH₂/H₂O | Water/Amine | Hydroxylamine | Room Temp | ~60-95% | Present, can be significant | |
| CuI | K₂CO₃ | Ethanol | P(o-Tol)₃ | Room Temp | High | Minimal for specific substrates | [3] |
| CuBr | n-BuNH₂ | Ethanol | None (inert atm.) | Room Temp | Variable | Significant | [1] |
| CuBr | n-BuNH₂ | Ethanol | Sodium Ascorbate | Room Temp | High (often >90%) | Suppressed | [1] |
| CuCl | Piperidine | Water | None | Room Temp | >97% selectivity | Minimal | [4] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the Cadiot-Chodkiewicz coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. A systematic study on the Cadiot–Chodkiewicz cross coupling reaction for the selective and efficient synthesis of hetero-diynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Troubleshooting low conversion rates in enyne cycloisomerization
This guide provides troubleshooting advice and frequently asked questions to address low conversion rates in enyne cycloisomerization reactions, a powerful tool for synthesizing complex cyclic molecules.[1][2][3] This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide: Low Conversion Rates
Low conversion of your starting enyne is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Question: My enyne cycloisomerization reaction has a low conversion rate. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion rates in enyne cycloisomerization can stem from several factors, including catalyst activity, reaction conditions, and substrate reactivity. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Catalyst System Evaluation
The choice and handling of the catalyst are critical for a successful reaction.
-
Catalyst Activity: The metal catalyst, whether it's gold, platinum, palladium, rhodium, or another transition metal, may be inactive.[1][3] Catalysts can decompose over time or be sensitive to air and moisture.
-
Solution: Use a fresh batch of catalyst or precatalyst. If using a solid catalyst, ensure it has been properly stored under an inert atmosphere. For catalysts generated in situ, ensure the precursors are pure and the activation step is performed correctly.
-
-
Ligand Effects: The ligand plays a crucial role in modulating the reactivity, selectivity, and stability of the metal center.[4] For gold catalysis, N-heterocyclic carbene (NHC) ligands have shown to enhance reactivity and stability.[4][5]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). However, be aware that higher catalyst loadings can sometimes lead to side reactions.
-
Step 2: Reaction Conditions Optimization
Careful optimization of reaction parameters is often necessary to achieve high conversion.[7]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome.
-
Solution: Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, DCE, THF).[7] Non-coordinating solvents are often preferred to avoid catalyst inhibition.
-
-
Temperature: Enyne cycloisomerizations can be sensitive to temperature. Some reactions proceed efficiently at room temperature, while others require heating.[7][8]
-
Reaction Time: The reaction may simply not have proceeded to completion.
-
Solution: Monitor the reaction over a longer period using techniques like TLC, GC, or NMR.
-
Step 3: Substrate and Reagent Quality
The purity of the starting materials and the presence of additives can have a profound impact.
-
Substrate Purity: Impurities in the enyne substrate can poison the catalyst.
-
Solution: Purify the enyne substrate meticulously before use, for instance by column chromatography or distillation.
-
-
Additives and Co-catalysts: Some cycloisomerization reactions require a co-catalyst or an additive to proceed efficiently. For example, silver salts are often used as halide scavengers in gold(I)-catalyzed reactions to generate the active cationic species.[10]
-
Solution: Ensure that any required co-catalysts or additives are present in the correct stoichiometry and are of high purity.
-
-
Substrate Structure: The structure of the enyne itself can influence its reactivity. Steric hindrance or unfavorable electronic effects can lead to low conversion.[11] For instance, electron-withdrawing groups on the alkyne can sometimes slow down the reaction.[4]
-
Solution: If possible, consider modifying the substrate. For example, changing the tether between the ene and yne moieties or altering the substituents on the alkyne or alkene could enhance reactivity.[11]
-
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a complex mixture of products instead of the desired cycloisomer. What could be the cause?
A1: The formation of multiple products often indicates the presence of competing reaction pathways or side reactions.[6] Gold-catalyzed reactions, for example, can proceed through different mechanistic manifolds leading to various rearranged products.[6][8] Lowering the reaction temperature or screening different catalysts and ligands can often improve selectivity towards the desired product.[8] In some cases, the choice of solvent can also direct the reaction towards a specific pathway.[11]
Q2: I am observing the formation of dienes or other rearranged products. How can I favor the desired cycloisomerization?
A2: The formation of dienes is a common outcome in some enyne cycloisomerizations, particularly with certain metals like nickel.[12] The choice of metal catalyst is crucial in determining the reaction outcome. For instance, palladium and ruthenium catalysts can lead to different diastereomers of the cyclized product from the same substrate due to different reaction mechanisms.[11][13] Carefully selecting the catalyst system (metal and ligand) based on literature precedents for similar substrates is the best approach to favor the desired product.
Q3: Can the presence of water or air affect my reaction?
A3: Yes, many enyne cycloisomerization catalysts are sensitive to air and moisture. Reactions should typically be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. However, in some specific cases, a catalytic amount of water has been reported to facilitate certain reaction pathways.[5] It is generally advisable to start with strictly anhydrous conditions and only explore the effect of additives like water if troubleshooting is unsuccessful.
Q4: My substrate has a terminal alkyne. Does this affect the reaction?
A4: Substrates with terminal alkynes can sometimes be less reactive or lead to different products compared to those with internal alkynes.[11] For some catalytic systems, a substituent on the alkyne terminus is required for the cycloisomerization to proceed efficiently.[14] If you are having trouble with a terminal alkyne, you might consider protecting it with a silyl group (e.g., TMS), which can sometimes be removed after the cyclization.
Data Presentation
Table 1: Effect of Catalyst and Ligand on 1,6-Enyne Cycloisomerization Yield
| Entry | Catalyst Precursor | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | [RhCl(COD)]₂ | P(4-FC₆H₄)₃ | DMF | 85 | High | [15] |
| 2 | Ni(COD)₂ | IDTB (NHC) | Toluene | 60 | >95 | [12] |
| 3 | AuCl(PPh₃) | AgSbF₆ | CH₂Cl₂ | RT | Low (complex mixture) | [9] |
| 4 | [(Ph₃PAu)₃O]BF₄ | None | CHCl₃ | 60 | 88 | [9] |
| 5 | [JohnPhosAu(MeCN)]SbF₆ | None | DCM | 0 | 92 | [8] |
| 6 | PtCl₂ | None | Toluene | 80 | Varies | [6] |
| 7 | Co₂(CO)₈ | P(OMe)₃ | Benzene | RT | 76 | [14] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. Actual yields are substrate-dependent.
Experimental Protocols
General Procedure for Gold-Catalyzed Enyne Cycloisomerization:
This protocol is a general guideline and may require optimization for specific substrates.
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the gold precatalyst (e.g., [IPrAuCl], 1-5 mol%) and the silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%).
-
Add anhydrous solvent (e.g., Dichloromethane or Toluene, 0.1 M) via syringe.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the enyne substrate (1.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 40-80 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction (e.g., by filtering through a short pad of silica gel).
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: General reaction pathways in enyne cycloisomerization.
References
- 1. Cycloisomerization of 1,n-enynes: challenging metal-catalyzed rearrangements and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cycloisomerization - Wikipedia [en.wikipedia.org]
- 4. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Divergent reaction pathways in gold-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring: dramatic ortho substituent and temperat ... - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00058D [pubs.rsc.org]
- 9. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed Cycloisomerization of Enynes: Catalyst Generation via C-H Activation of Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
Technical Support Center: Preventing Polymerization of 3-Penten-1-yne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the polymerization of 3-penten-1-yne during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Increased viscosity or solidification of this compound upon storage. | Polymerization has occurred. This can be initiated by heat, light, or the presence of radical initiators (e.g., peroxides). | Immediately cool the sample to 2-8°C to slow down further polymerization. If the material is still liquid, consider adding a recommended inhibitor (see table below). For solidified material, disposal according to safety protocols is recommended. Review storage conditions to ensure they align with best practices. |
| Discoloration (yellowing or browning) of the stored sample. | Onset of polymerization or degradation. Impurities or exposure to air and light can accelerate this process. | Transfer the compound to a clean, amber glass container under an inert atmosphere (argon or nitrogen). Store at a reduced temperature (2-8°C). If the discoloration is significant, purification by distillation (under reduced pressure and in the presence of a non-volatile inhibitor) may be necessary before use. |
| Inconsistent results in reactions using stored this compound. | Partial polymerization or the presence of oligomers can interfere with stoichiometry and reaction kinetics. The presence of inhibitors may also affect certain catalytic reactions. | Before use, check the purity of the this compound using techniques like GC-MS or NMR. If oligomers are detected, purification is recommended. If an inhibitor is present, it may need to be removed prior to the reaction (see FAQ section). |
| Pressure buildup in the storage container. | Polymerization is an exothermic process. In a sealed container, the heat generated can lead to an increase in vapor pressure. | Extreme caution is advised. Do not attempt to open a container that is visibly bulging. Cool the container in an ice bath from a safe distance. If possible, vent the container in a fume hood using appropriate safety measures. Review the amount of material being stored and the headspace in the container; avoid filling containers completely. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound polymerization?
A1: this compound is susceptible to polymerization due to the presence of both a double and a triple bond in its structure, making it a reactive enyne. The primary causes of polymerization are:
-
Heat: Elevated temperatures provide the activation energy for polymerization to initiate.
-
Light: UV light can generate free radicals that initiate polymerization.
-
Oxygen/Peroxides: Oxygen can react with the compound to form peroxides, which are potent polymerization initiators.
-
Impurities: Acidic, basic, or metallic impurities can act as catalysts for polymerization.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize the risk of polymerization, this compound should be stored under the following conditions:
-
Temperature: Store in a refrigerator at 2-8°C. For long-term storage, consider freezing at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to oxygen.
-
Container: Use an amber glass bottle with a tightly sealed cap to protect from light.
-
Inhibitor: For prolonged storage, the addition of a suitable polymerization inhibitor is highly recommended.
Q3: Which polymerization inhibitors are effective for this compound, and at what concentration?
A3: While specific quantitative data for this compound is limited in publicly available literature, phenolic inhibitors are commonly used for unsaturated hydrocarbons. The following table provides a summary of potential inhibitors and their typical concentrations used for other reactive monomers. It is crucial to perform stability studies to determine the optimal inhibitor and concentration for your specific application.
| Inhibitor | Chemical Class | Typical Concentration Range (ppm) | Notes |
| Hydroquinone (HQ) | Phenolic | 100 - 1000 | Effective, but can color the sample. Often requires the presence of oxygen to be effective. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50 - 500 | Less colored than hydroquinone and a very common choice for acrylates and other monomers.[1] |
| Butylated Hydroxytoluene (BHT) | Phenolic | 100 - 1000 | A common antioxidant and stabilizer.[2] |
| Phenothiazine (PTZ) | Thiazine | 10 - 200 | A highly effective inhibitor, especially at elevated temperatures, and can function in the absence of oxygen.[3] |
Q4: How do I remove a polymerization inhibitor before my reaction?
A4: If the inhibitor interferes with your experimental procedure, it can be removed by one of the following methods:
-
Column Chromatography: Passing the this compound through a short plug of basic alumina or silica gel can effectively remove phenolic inhibitors.
-
Washing: A dilute aqueous base wash (e.g., 1% NaOH) can extract acidic phenolic inhibitors. The organic layer must then be thoroughly dried.
-
Distillation: If the inhibitor is non-volatile, vacuum distillation of the this compound can be performed. This should be done at the lowest possible temperature to prevent thermal polymerization. It is advisable to add a small amount of a non-volatile inhibitor, like hydroquinone, to the distillation pot.
Important: Inhibitor-free this compound is highly unstable and should be used immediately after purification.
Experimental Protocol: Accelerated Stability Testing of this compound
This protocol outlines a method to evaluate the effectiveness of different polymerization inhibitors for this compound under accelerated conditions.
Objective: To determine the optimal inhibitor and its concentration to prevent the polymerization of this compound during storage.
Materials:
-
This compound (freshly distilled or of high purity)
-
Inhibitor candidates (e.g., Hydroquinone, MEHQ, BHT, Phenothiazine)
-
Anhydrous solvent for stock solutions (e.g., anhydrous toluene or THF)
-
Small volume (e.g., 2 mL) amber glass vials with PTFE-lined screw caps
-
Inert gas (argon or nitrogen)
-
Heating block or oven capable of maintaining a constant temperature (e.g., 50°C ± 1°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or NMR spectrometer for analysis
Procedure:
-
Preparation of Inhibitor Stock Solutions:
-
Prepare stock solutions of each inhibitor at a concentration of 1000 ppm (w/v) in the chosen anhydrous solvent.
-
-
Sample Preparation (perform in a glovebox or under an inert atmosphere):
-
Label a series of amber glass vials for each inhibitor and concentration to be tested, including a control group with no inhibitor.
-
To each vial, add a precise volume of this compound (e.g., 1 mL).
-
Add the appropriate volume of the inhibitor stock solution to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). For the control, add the equivalent volume of pure solvent.
-
Gently swirl the vials to ensure thorough mixing.
-
Blanket the headspace of each vial with inert gas before tightly sealing the cap.
-
-
Accelerated Aging:
-
Place the vials in a heating block or oven pre-heated to a constant elevated temperature (e.g., 50°C). This elevated temperature will accelerate the polymerization process.
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), remove one set of vials (one for each condition) from the heat source.
-
Allow the vials to cool to room temperature.
-
-
Analysis:
-
Visually inspect each vial for any signs of polymerization, such as increased viscosity, discoloration, or solid formation. Record your observations.
-
Analyze the samples by GC-MS or ¹H NMR to quantify the remaining this compound monomer and detect the formation of oligomers or polymers.
-
GC-MS: Monitor the decrease in the peak area of the this compound monomer over time. The appearance of new, higher molecular weight peaks indicates polymerization.
-
¹H NMR: Monitor the disappearance of the characteristic proton signals of the monomer and the appearance of broad signals indicative of polymer formation.
-
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound monomer as a function of time for each inhibitor and concentration.
-
The most effective inhibitor will show the slowest rate of monomer depletion.
-
The "induction period" can be determined as the time before significant polymerization begins. A longer induction period indicates better stabilization.
-
Visualizations
Caption: Free-radical polymerization of this compound.
Caption: Mechanism of polymerization inhibition by a radical scavenger.
Caption: Workflow for accelerated stability testing.
References
- 1. Effect of butylated hydroxytoluene (BHT) concentrations on polymerization shrinkage stress and other physicochemical properties of experimental resin composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Microwave-Assisted Sonogashira Coupling
Welcome to the technical support center for microwave-assisted Sonogashira coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave irradiation for Sonogashira coupling reactions?
Microwave heating offers several significant advantages over conventional heating methods for Sonogashira couplings. The primary benefit is a dramatic reduction in reaction times, often from hours to minutes.[1] This rapid heating can also lead to increased product yields and minimized formation of byproducts.[2][3] Microwave irradiation provides efficient internal heating by directly coupling with molecules in the reaction mixture, leading to more uniform temperature distribution.[4][5]
Q2: My microwave-assisted Sonogashira reaction is not working or giving a very low yield. What are the most critical initial checks?
When a reaction fails, it's essential to systematically check the core components. First, verify the integrity of your palladium catalyst and copper co-catalyst (if used), as they can degrade over time.[6] Ensure all reagents and solvents are anhydrous and of high purity, as impurities can poison the catalyst.[6] It is also crucial to carry out the reaction under an inert atmosphere (e.g., argon or nitrogen) because oxygen can promote undesirable side reactions like the homocoupling of alkynes.[6][7][8] Finally, confirm that your microwave reactor is functioning correctly and delivering the set power and temperature.
Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is often promoted by the presence of oxygen.[7][8][9] To minimize this, ensure the reaction is rigorously deoxygenated and maintained under an inert atmosphere.[6][8] Alternatively, consider a copper-free Sonogashira protocol.[4][8][10][11] These methods can effectively eliminate the formation of homocoupling byproducts.[6][8] Some studies have also shown that using an atmosphere of diluted hydrogen gas can reduce homocoupling to minimal levels.[7]
Q4: What is the black precipitate forming in my reaction vial?
The formation of a black precipitate, commonly referred to as "palladium black," indicates the decomposition and aggregation of the palladium catalyst.[6] This can be triggered by several factors, including the use of impure reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent.[6] To prevent this, use high-purity, anhydrous reagents and solvents. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to causing the formation of palladium black.[12]
Q5: What is the general reactivity order for aryl halides in microwave-assisted Sonogashira coupling?
The reactivity of the aryl halide is a critical factor in the success of the Sonogashira coupling. The general trend for reactivity, from most to least reactive, is: I > OTf > Br >> Cl.[6] Consequently, aryl iodides are the most reactive substrates and can often be coupled at lower temperatures, while aryl bromides may necessitate higher temperatures or longer reaction times.[6] Aryl chlorides are significantly less reactive and often require specialized catalytic systems.[6]
Q6: Can I perform a microwave-assisted Sonogashira coupling without a copper co-catalyst?
Yes, copper-free microwave-assisted Sonogashira reactions are well-established and offer the significant advantage of avoiding alkyne homocoupling byproducts.[4][6][8][10][11] These reactions may require specific ligands to facilitate the catalytic cycle in the absence of copper.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst | Use a fresh batch of palladium catalyst and copper(I) iodide. |
| Poor quality of reagents/solvents | Use high-purity, anhydrous reagents and solvents. Purify starting materials if necessary. | |
| Presence of oxygen | Thoroughly degas the solvent and reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).[6][8] | |
| Incorrect reaction temperature or time | Optimize the microwave irradiation temperature and time. Even a few minutes can significantly impact the yield.[4] | |
| Inappropriate solvent or base | Screen different solvents and bases. Polar aprotic solvents like DMF or MeCN are often effective.[13][14] Common bases include triethylamine, diisopropylamine, or inorganic bases like K2CO3.[8][13] | |
| Significant Alkyne Homocoupling | Presence of oxygen | Ensure rigorous exclusion of oxygen by degassing and maintaining an inert atmosphere.[7][8][9] |
| Copper-catalyzed side reaction | Switch to a copper-free Sonogashira protocol.[4][6][8][10][11] | |
| Formation of Palladium Black | Impurities in reagents/solvents | Use fresh, high-purity reagents and solvents.[6] |
| Inappropriate solvent choice | Consider changing the solvent. Some solvents may promote catalyst decomposition.[12] | |
| Excessively high temperature | Reduce the reaction temperature. | |
| Dehalogenation of Aryl Halide | Reaction conditions are too harsh | Lower the reaction temperature and/or shorten the reaction time. |
| Steric hindrance | The steric bulk of the terminal alkyne can sometimes lead to dehalogenation.[15] Consider using a less hindered alkyne if possible. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Add a fresh portion of the palladium catalyst. |
| Insufficient base | Ensure an adequate amount of base is present to neutralize the HX formed during the reaction.[4][5] |
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for key reaction parameters to guide your optimization efforts.
Table 1: Effect of Catalyst, Solvent, and Base on Yield
| Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Base | Temperature (°C) | Time (min) | Yield (%) | Reference |
| PdCl2(PPh3)2 (2) | CuI (1) | DMF | Et3N | 120 | 10 | 95 | [1] |
| Pd(OAc)2 (2) | - | [C8mim][NTf2] | Et3N | 50 | 30 | 98 | [4] |
| PdEnCat™ TPP30 (0.01) | - | MeCN | DBU | 120 | 40 | 92 | [2] |
| Pd/C (5% m/m) | - | [C4mim][NTf2] | Et3N | 50 | 30 | 75 | [4] |
| Gold Nanoparticles | - | DMF | - | 200 | 120 | High | [16] |
Table 2: Influence of Aryl Halide on Reaction Conditions
| Aryl Halide | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Aryl Iodide | PdCl2(PPh3)2/CuI | 80 | 15 | 98 | [1] |
| Aryl Bromide | PdCl2(PPh3)2/CuI | 120 | 20 | 92 | [2] |
| Aryl Triflate | PdCl2(PPh3)2/CuI | 120 | 25 | 85 | [1] |
| Aryl Chloride | PdCl2(PPh3)2/CuI | 140 | 30 | 65 | [1] |
Experimental Protocols
General Protocol for Microwave-Assisted Sonogashira Coupling:
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.01 mmol, 1 mol%).
-
Solvent and Base Addition: Add the desired solvent (e.g., DMF, 5 mL) and base (e.g., triethylamine, 2.0 mmol).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 5-30 minutes).
-
Work-up: After the reaction is complete and the vessel has cooled to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: General workflow for microwave-assisted Sonogashira coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. psecommunity.org [psecommunity.org]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Rhodium and Cobalt Catalysts in Enyne Cycloaddition Reactions
For researchers, scientists, and drug development professionals, the strategic selection of a catalyst is paramount in optimizing the synthesis of complex molecular architectures. In the realm of enyne cycloaddition reactions—a powerful tool for constructing carbo- and heterocyclic scaffolds—rhodium and cobalt catalysts have emerged as prominent players. This guide provides an objective comparison of their performance, supported by experimental data, to aid in catalyst selection for specific synthetic applications.
Transition metal-catalyzed enyne cycloadditions have revolutionized the efficient construction of cyclic compounds found in numerous natural products and pharmaceutical agents.[1][2] While rhodium has historically been a workhorse in this field, known for its high activity and broad applicability, cobalt has gained significant traction as a more earth-abundant and cost-effective alternative, often exhibiting complementary reactivity and selectivity.[3][4][5] This comparative study delves into the nuances of rhodium and cobalt catalysts in various enyne cycloaddition reactions, presenting key performance data and experimental methodologies to inform rational catalyst design and selection.
Performance Comparison in Key Enyne Cycloadditions
The choice between rhodium and cobalt catalysts is often dictated by the desired cycloaddition pathway and the specific substitution patterns of the enyne substrate. The following tables summarize quantitative data from representative studies, highlighting the strengths and weaknesses of each catalytic system.
Table 1: [4+2] Cycloaddition (Diels-Alder Type)
| Entry | Catalyst System | Substrate | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| 1 | [Rh(COD)Cl]₂ / P(4-FC₆H₄)₃ | N-tosyl-N-(penta-1,4-dien-3-yl)pent-4-yn-1-amine | Fused bicyclic diene | 95 | 85 | 12 | [6] |
| 2 | CoBr₂ / (S)-BINAP / Zn | 1,3-diene-8-yne | Chiral [4+2] cycloadduct | 98 | 25 | 24 | [7] |
| 3 | CoBr₂ / (S)-H₈-BINAP / Zn | 1,3-diene-8-yne | Chiral [4+2] cycloadduct | 99 | 25 | 24 | [7] |
Observations: Both rhodium and cobalt are highly effective for intramolecular [4+2] cycloadditions. Notably, cobalt catalysts, particularly when paired with chiral ligands like BINAP, can achieve excellent yields and enantioselectivities at room temperature, offering a milder alternative to some rhodium systems.[7]
Table 2: [2+2+2] Cycloaddition
| Entry | Catalyst System | Substrates | Product | Yield (%) | Temp (°C) | Time (h) | Ref. |
| 1 | RhCl(CO)(PPh₃)₂ | 15-membered cyclic enediyne | Fused cyclohexadiene | 96 | 65 | - | [8][9] |
| 2 | RhCl(PPh₃)₃ | 15-membered cyclic enediyne | Fused cyclohexadiene | 98 | 65 | - | [8][9] |
| 3 | [Rh(cod)₂]BF₄ / (R)-MeO-BIPHEP | 1,6-enyne + alkene | Chiral cyclic diene | up to 99 | 50 | 1-24 | [10] |
Observations: Rhodium catalysts are well-established for their high efficiency in [2+2+2] cycloadditions, tolerating a wide range of substrates and enabling asymmetric variants with high enantioselectivity.[8][9][10] While cobalt is also known to catalyze this transformation, rhodium often provides superior yields and broader scope.
Table 3: Other Cycloaddition Reactions
| Type | Catalyst System | Substrate | Product | Yield (%) | Temp (°C) | Ref. |
| [5+2] | [Rh(COD)₂]BF₄ | 3-Acyloxy-1,4-enyne (ACE) with tethered alkyne | Bicyclo[5.3.0]decane | up to 99 | 25-80 | [1] |
| [3+2+2] | CoBr₂ / dppp / Zn | Enynylidenecyclopropane | 5,7,5-fused tricyclic system | up to 85 | 110 | [3][4] |
| Cycloisomerization | Co₂(CO)₈ / P(OMe)₃ | 1,6-enyne | Vinyl cyclopentene | 93 | 110 | [11] |
| [5+2+1] | [Rh(CO)₂Cl]₂ | Ene-vinylcyclopropane + CO | Bicyclic cyclooctenone | up to 94 | 60 | [12][13] |
Observations: This table showcases the diverse reactivity of both metals. Rhodium excels in higher-order cycloadditions like [5+2] and carbonylative [5+2+1] reactions, often proceeding under mild conditions.[1][12][13] Cobalt, on the other hand, has shown unique utility in formal [3+2+2] cycloadditions of strained ring systems, providing access to complex polycyclic structures that are challenging to synthesize with other methods.[3][4] Furthermore, classic cobalt carbonyl complexes are effective for cycloisomerization reactions.[11]
Mechanistic Considerations and Catalytic Cycles
The divergent reactivity of rhodium and cobalt can be attributed to their distinct mechanistic pathways. DFT calculations and mechanistic studies have shed light on these differences.
Rhodium-Catalyzed Enyne Cycloaddition
Rhodium-catalyzed cycloadditions typically proceed through a common set of mechanistic steps: oxidative cyclization to form a metallacycle, insertion of the remaining unsaturated component, and reductive elimination to furnish the product and regenerate the catalyst.[1] For instance, in the [5+2] cycloaddition of 3-acyloxy-1,4-enynes (ACEs), a key step is the 1,2-migration of the acyloxy group.[1]
Caption: Generalized catalytic cycle for rhodium-catalyzed enyne cycloaddition.
Cobalt-Catalyzed Enyne Cycloaddition
Cobalt-catalyzed reactions can also proceed via Co(I)/Co(III) catalytic cycles. However, the specific intermediates and elementary steps can differ significantly from rhodium. For example, in the cobalt-catalyzed (3+2+2) cycloaddition of enynylidenecyclopropanes, DFT calculations suggest a mechanism that is distinct from those proposed for rhodium and palladium catalysts.[3][4] Some cobalt-catalyzed cycloisomerizations are proposed to proceed through a formal 5-endo-dig cyclization.[11]
Caption: A plausible catalytic cycle for cobalt-catalyzed enyne cycloaddition.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful application of these catalytic systems. Below are representative protocols for rhodium- and cobalt-catalyzed enyne cycloadditions.
General Procedure for Rhodium-Catalyzed Intramolecular [5+2] Cycloaddition of an ACE and a Tethered Alkyne[1]
To a solution of the 3-acyloxy-1,4-enyne (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is added the rhodium catalyst (e.g., [Rh(COD)₂]BF₄, 5 mol %). The reaction mixture is stirred at the specified temperature (e.g., 25-80 °C) for the indicated time. Upon completion, the reaction is monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired bicyclo[5.3.0]decane product.
General Procedure for Cobalt-Catalyzed Intramolecular [4+2] Cycloaddition of a 1,3-Diene-8-yne[7]
In a glovebox, a vial is charged with CoBr₂ (10 mol %), the chiral ligand (e.g., (S)-BINAP, 12 mol %), and zinc powder (20 mol %). A solution of the 1,3-diene-8-yne substrate (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added. The vial is sealed and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the enantiomerically enriched [4+2] cycloadduct.
References
- 1. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-Catalyzed (5 + 2) and (5 + 1) Cycloadditions Using 1,4-Enynes as Five-Carbon Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cobalt(I)-Catalyzed (3 + 2 + 2) Cycloaddition between Alkylidenecyclopropanes, Alkynes, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.pku.edu.cn [chem.pku.edu.cn]
- 13. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Reaction Products of 3-Penten-1-yne: A Comparative Guide to Pyrrole vs. Pyridine Synthesis via NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of two synthetic pathways originating from or related to the versatile building block, 3-penten-1-yne. We delve into a modern palladium-catalyzed synthesis of a substituted pyrrole and contrast it with the classic Chichibabin synthesis of a substituted pyridine. This comparison is grounded in the validation of the respective products using detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data.
This guide presents a hypothetical, yet plausible, palladium-catalyzed reaction of this compound for the synthesis of a substituted pyrrole, alongside the well-established Chichibabin synthesis for a pyridine derivative. The experimental protocols and corresponding NMR data are provided to offer a clear and objective comparison of these synthetic strategies and their product characterization.
Data Presentation: ¹H and ¹³C NMR Data Summary
The following tables summarize the key ¹H and ¹³C NMR spectral data for the products of the two reactions, providing a quantitative basis for their identification and comparison.
Table 1: ¹H and ¹³C NMR Data for 2-methyl-5-((E)-prop-1-en-1-yl)-1-phenyl-1H-pyrrole
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 7.45-7.30 (m, 5H) | Phenyl-H | 138.5 | Phenyl C (ipso) |
| 6.55 (d, J=3.5 Hz, 1H) | H-3 (pyrrole) | 131.0 | C-5 (pyrrole) |
| 6.20 (dq, J=15.5, 6.5 Hz, 1H) | =CH-CH₃ | 129.5 | Phenyl C |
| 6.05 (d, J=3.5 Hz, 1H) | H-4 (pyrrole) | 128.8 | Phenyl C |
| 5.90 (dq, J=15.5, 1.5 Hz, 1H) | Ar-CH= | 127.0 | Phenyl C |
| 2.25 (s, 3H) | Pyrrole-CH₃ | 125.5 | =CH-CH₃ |
| 1.90 (dd, J=6.5, 1.5 Hz, 3H) | =CH-CH₃ | 122.0 | Ar-CH= |
| 109.0 | C-4 (pyrrole) | ||
| 107.5 | C-3 (pyrrole) | ||
| 18.5 | =CH-CH₃ | ||
| 13.0 | Pyrrole-CH₃ |
Table 2: ¹H and ¹³C NMR Data for 2-methyl-5-ethylpyridine
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.32 (d, J=2.1 Hz, 1H)[1] | H-6 | 155.6 | C-2 |
| 7.38 (dd, J=7.9, 2.1 Hz, 1H)[1] | H-4 | 148.7 | C-6 |
| 7.05 (d, J=7.9 Hz, 1H)[1] | H-3 | 136.3 | C-4 |
| 2.58 (q, J=7.6 Hz, 2H)[1] | -CH₂-CH₃ | 136.0 | C-5 |
| 2.50 (s, 3H)[1] | Pyridine-CH₃ | 123.0 | C-3 |
| 1.21 (t, J=7.6 Hz, 3H)[1] | -CH₂-CH₃ | 25.8 | -CH₂-CH₃ |
| 24.0 | Pyridine-CH₃ | ||
| 15.6 | -CH₂-CH₃ |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products are provided below.
Reaction 1: Palladium-Catalyzed Synthesis of 2-methyl-5-((E)-prop-1-en-1-yl)-1-phenyl-1H-pyrrole from this compound
This protocol describes a plausible palladium-catalyzed cascade reaction for the synthesis of a substituted pyrrole from a 1,3-enyne and an imine.
Materials:
-
This compound
-
N-phenylmethanimine (prepared in situ from aniline and formaldehyde)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add anhydrous toluene, followed by aniline (1.2 equivalents) and paraformaldehyde (1.5 equivalents).
-
Stir the mixture at 80 °C for 1 hour to facilitate the in situ formation of N-phenylmethanimine.
-
Cool the reaction mixture to room temperature and add K₂CO₃ (2.0 equivalents) and this compound (1.0 equivalent).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired pyrrole.
Reaction 2: Chichibabin Synthesis of 2-methyl-5-ethylpyridine
This protocol outlines the classic Chichibabin reaction for the synthesis of a substituted pyridine from acetaldehyde and ammonia.
Materials:
-
Acetaldehyde
-
Aqueous ammonia (28-30%)
-
Ammonium acetate
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, combine acetaldehyde (1.0 equivalent) and a solution of ammonium acetate (0.2 equivalents) in aqueous ammonia.
-
Seal the autoclave and heat the reaction mixture to 200-250 °C. The pressure will increase significantly.
-
Maintain the reaction at this temperature for 2-4 hours.
-
After cooling the autoclave to room temperature, carefully vent the excess pressure.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 2-methyl-5-ethylpyridine.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and logical relationships of the described synthetic methods.
Caption: Palladium-catalyzed synthesis of a substituted pyrrole.
Caption: Chichibabin synthesis of a substituted pyridine.
References
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 3-Penten-1-yne Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The analysis of reaction mixtures containing volatile and reactive species such as 3-penten-1-yne presents unique analytical challenges. As a small, unsaturated hydrocarbon, it is amenable to analysis by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these two powerful techniques depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and the need for isomeric separation. This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by representative experimental protocols and performance data.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Best Suited For | Non-volatile or thermally labile compounds; preparative scale purification. | Volatile and semi-volatile compounds; high-sensitivity trace analysis and unambiguous identification. |
| Sample Volatility | Not a strict requirement. | Required; sample must be readily vaporized. |
| Selectivity | Good; tunable via mobile phase composition and stationary phase chemistry. | Excellent; high-resolution separation combined with mass spectral data provides high confidence in identification. |
| Sensitivity | Generally lower, dependent on detector and analyte's chromophore. | Very high, especially with selected ion monitoring (SIM). |
| Analysis Time | Typically 10-60 minutes.[1] | Can be faster, often in the range of minutes for volatile compounds.[1] |
| Cost | Generally higher due to solvent consumption and high-pressure pumps.[1] | Lower cost per analysis due to minimal solvent use.[1] |
Quantitative Performance Comparison
The following tables summarize typical quantitative performance data for each method. It is important to note that while the GC-MS data is based on methods developed for volatile hydrocarbons, the HPLC data is extrapolated from analyses of similar short-chain enynes and may require optimization and validation for this compound, potentially including a derivatization step to enhance UV detection.
Table 1: GC-MS Performance Data for Volatile Hydrocarbon Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.8 - 8.2 ng/L (in water, via MEPS) |
| Limit of Quantitation (LOQ) | 1.4 - 5.0 ng/L (in water, via SBSE) |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Data synthesized from performance characteristics of validated GC-MS methods for similar volatile organic compounds.
Table 2: Estimated HPLC-UV Performance Data for this compound Analysis
| Parameter | Estimated Performance |
| Limit of Detection (LOD) | 0.1 - 0.5 mM (without derivatization) |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 mM (without derivatization) |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Data are estimates based on HPLC analysis of other short-chain fatty acids and alkynes and would require experimental verification for this compound. Derivatization would significantly improve LOD and LOQ.
Experimental Protocols
GC-MS Method for this compound Analysis
This protocol is adapted from established methods for the analysis of volatile hydrocarbons.
1. Sample Preparation:
-
Neat Standard: Prepare a stock solution of this compound in a volatile solvent like methanol or pentane. Create a dilution series to the desired concentration range for calibration.
-
Reaction Mixture: Dilute an aliquot of the reaction mixture in a suitable volatile solvent. If the concentration of this compound is expected to be low, or if the matrix is complex, headspace solid-phase microextraction (HS-SPME) is recommended for extraction and preconcentration.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph (GC) System:
-
Injection Port: Split/splitless injector. Use splitless mode for trace analysis.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar capillary column such as a CP-Sil 5 CB MS (50 m length x 0.32 mm internal diameter x 0.4 µm film thickness) or equivalent is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Data Analysis:
-
Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from the NIST library).
-
Quantify using a calibration curve generated from the standard solutions.
HPLC Method for this compound Analysis
As this compound lacks a strong UV chromophore, this proposed method utilizes a low UV wavelength for detection. For improved sensitivity, a pre-column derivatization step would be necessary. This protocol is adapted from a method for the analysis of 3-methyl-3-penten-1-yne.[2]
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare a series of working standards by diluting the stock solution.
-
Dilute the reaction mixture with the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 40:60 v/v). For MS compatibility, a volatile acid like formic acid can be added (0.1%).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a low wavelength, such as 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the this compound peak by its retention time compared to a standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration in the sample from this curve.
Visualization of Workflows and Method Comparison
Conclusion
For the analysis of this compound reaction mixtures, GC-MS is generally the superior technique for achieving high sensitivity and unambiguous identification, which is crucial for impurity profiling and trace analysis. Its suitability for volatile compounds makes it a natural choice for this analyte.
HPLC, on the other hand, can be a viable alternative, particularly if the reaction mixture contains non-volatile components that need to be analyzed simultaneously or if preparative isolation of this compound or its products is desired. However, the low intrinsic UV absorbance of this compound presents a significant challenge for achieving low detection limits with standard UV detectors. Method development would be required to optimize the separation and detection, potentially involving derivatization to enhance sensitivity.
Ultimately, the selection of the analytical method should be guided by the specific goals of the research, balancing the need for sensitivity and selectivity with practical considerations such as sample throughput and available instrumentation.
References
A Comparative Analysis of the Reactivity of (Z)- vs. (E)-3-Penten-1-yne in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted reactivity of (Z)-3-penten-1-yne and (E)-3-penten-1-yne in cycloaddition reactions. While direct, quantitative experimental comparisons are not extensively documented in publicly available literature, this document outlines the theoretical basis for their differential reactivity, supported by fundamental principles of organic chemistry. A detailed experimental protocol for a representative Diels-Alder reaction is provided to enable empirical validation of these principles.
Introduction
(Z)-3-Penten-1-yne and (E)-3-penten-1-yne are isomers belonging to the enyne class of organic compounds, which feature both a carbon-carbon double bond and a carbon-carbon triple bond. This unique structural motif makes them valuable building blocks in organic synthesis, particularly in the construction of cyclic and polycyclic frameworks through cycloaddition reactions. The geometric isomerism at the double bond—cis in the (Z)-isomer and trans in the (E)-isomer—is expected to significantly influence their reactivity in these transformations. This guide focuses on comparing their anticipated performance in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the formation of five- and six-membered rings.[1]
Theoretical Comparison of Reactivity
The primary factors governing the reactivity of the (Z) and (E) isomers of 3-penten-1-yne in cycloaddition reactions are thermodynamic stability and steric hindrance.
Thermodynamic Stability: In general, for acyclic alkenes, the (E)-isomer is thermodynamically more stable than the (Z)-isomer. This is attributed to reduced steric strain in the (E)-configuration, where the larger substituents on the double bond are positioned on opposite sides, minimizing van der Waals repulsion. In contrast, the (Z)-isomer experiences greater steric strain due to the proximity of these substituents on the same side of the double bond, which raises its ground state energy.
Steric Hindrance in the Transition State: Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, proceed through highly organized, cyclic transition states. The formation of these transition states is sensitive to steric hindrance. For the dienophile (the enyne in this case) to approach the diene or the 1,3-dipole, a specific spatial orientation is required.
It is hypothesized that the (E)-isomer of this compound will generally exhibit higher reactivity in cycloaddition reactions compared to the (Z)-isomer.[1] The linear geometry of the alkyne and the trans-configuration of the alkene in the (E)-isomer present a less sterically encumbered profile for the approaching reactant. This allows for a more favorable alignment in the transition state, leading to a lower activation energy and a faster reaction rate.[1] Conversely, the methyl group of the (Z)-isomer can sterically hinder the approach of the reaction partner to the double bond, leading to a higher energy transition state and a slower reaction.
The logical relationship for the expected reactivity based on these isomeric properties is depicted in the following diagram.
Caption: Predicted reactivity of (Z)- and (E)-3-penten-1-yne based on isomeric properties.
Data Presentation
As no direct comparative experimental data was found in the literature, the following table presents a hypothetical comparison based on the theoretical principles discussed. This table is intended to guide experimental design and data interpretation.
| Parameter | (Z)-3-Penten-1-yne | (E)-3-Penten-1-yne | Rationale |
| Reaction Rate | Slower | Faster | Lower steric hindrance in the (E)-isomer leads to a lower activation energy for the transition state.[1] |
| Product Yield | Lower | Higher | A faster reaction rate for the (E)-isomer would likely result in a higher yield of the cycloaddition product under identical reaction conditions. |
| Diastereoselectivity | Potentially Lower | Potentially Higher | The less hindered nature of the (E)-isomer may allow for a more defined approach of the diene/dipole, potentially leading to higher diastereoselectivity in the product. |
Experimental Protocols
To empirically validate the hypothesized difference in reactivity, a competitive Diels-Alder reaction can be performed. The following protocol outlines a procedure for the reaction of an equimolar mixture of (Z)- and (E)-3-penten-1-yne with a suitable dienophile, such as maleic anhydride.
Objective: To determine the relative reactivity of (Z)- and (E)-3-penten-1-yne in a Diels-Alder reaction with maleic anhydride by analyzing the product ratio.
Materials:
-
(Z)-3-Penten-1-yne
-
(E)-3-Penten-1-yne
-
Maleic anhydride
-
Anhydrous xylene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Preparation: In a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve maleic anhydride (1.0 equivalent) in anhydrous xylene (20 mL).
-
Addition of Reactants: To the stirred solution, add an equimolar mixture of (Z)-3-penten-1-yne (0.5 equivalents) and (E)-3-penten-1-yne (0.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C for xylene) using a heating mantle.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis at regular intervals (e.g., every hour for 4 hours).
-
Quenching and Workup: After the reaction has reached a desired conversion or a set time, cool the mixture to room temperature.
-
Analysis: Analyze the crude reaction mixture directly by GC-MS to determine the ratio of the Diels-Alder adducts formed from the (Z)- and (E)-isomers. The relative peak areas can be used to approximate the product ratio, which in turn reflects the relative reactivity of the two isomers.
Expected Outcome: Based on the principle of steric hindrance, it is anticipated that the Diels-Alder adduct derived from the (E)-isomer will be the major product.[1] The ratio of the (E)-adduct to the (Z)-adduct will provide a quantitative measure of the relative reactivity of the two isomers under these conditions.
Visualization of a Representative Cycloaddition Pathway
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The following diagram illustrates the general mechanism for the reaction between a generic diene and a dienophile.
Caption: Generalized workflow for a Diels-Alder cycloaddition reaction.
Conclusion
References
Alternative reagents to 3-Penten-1-yne for benzene synthesis
##Forging Benzene Rings: A Comparative Guide to Acyclic Precursors Beyond 3-Penten-1-yne
For researchers and professionals in the fields of chemistry and drug development, the synthesis of the benzene ring remains a cornerstone of organic chemistry. While this compound offers a direct route, a diverse array of alternative acyclic reagents can be employed, primarily through transition-metal-catalyzed [2+2+2] cyclotrimerization of alkynes and, to a lesser extent, through Diels-Alder reactions followed by aromatization. This guide provides a comparative overview of these alternatives, presenting experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The construction of substituted benzenes from simple, non-cyclic starting materials offers significant advantages in terms of efficiency and the ability to introduce complex substitution patterns with high regioselectivity. The primary alternative to enynes like this compound is the cyclotrimerization of three alkyne units, a reaction that has been extensively developed with a variety of transition metal catalysts.
[2+2+2] Cyclotrimerization of Alkynes: A Versatile Approach
The metal-catalyzed [2+2+2] cycloaddition of alkynes stands as the most powerful and widely utilized alternative for constructing benzene rings from acyclic precursors. This method allows for the formation of polysubstituted benzenes in a single, atom-economical step. The choice of catalyst and the nature of the alkyne substrates are critical in determining the reaction's efficiency and, particularly for unsymmetrical alkynes, its regioselectivity.
Performance Comparison of Various Alkynes
The following table summarizes the performance of different terminal and internal alkynes in [2+2+2] cyclotrimerization reactions, offering a glimpse into the scope and limitations of this methodology.
| Alkyne Precursor(s) | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Regioisomeric Ratio (1,2,4:1,3,5) | Reference |
| Phenylacetylene | [Rh(COD)₂]BF₄ / BIPHEP | Dichloroethane | 80 | - | 1,2,4- and 1,3,5-Triphenylbenzene | - | Varies with substituent | [1] |
| 1-Hexyne | Ni(PPh₃)₂Cl₂ / dppb / Zn | THF | 60 | 12 | 1,2,4- and 1,3,5-Trihexylbenzene | 95 | 1,2,4- favored | [2] |
| 1-Dodecyne | [Rh(COD)₂]BF₄ / DTBM-SEGPHOS | CH₂Cl₂ | RT | - | 1,2,4- and 1,3,5-Tridodecylbenzene | High | 1,2,4- favored | [3] |
| Ethyl propiolate | Ni(cod)₂ / 3 PPh₃ | - | RT | 2 | 1,2,4- and 1,3,5-Tri(carboethoxy)benzene | High (TON up to 2000) | - | [4] |
| 1-Phenyl-1-propyne | Ni(0) / P(n-Bu)₃ | Toluene | 100 | 12 | 1,2,4-Trimethyl-3,5,6-triphenylbenzene | 96 | >99:1 | [5] |
| Diphenylacetylene | Co₂(CO)₈ | Toluene | Reflux | - | Hexaphenylbenzene | - | N/A | [6] |
| Propyne | Ni(0) / Hemilabile phosphine | - | - | - | 1,2,4- and 1,3,5-Trimethylbenzene | - | 1,2,4- favored | [7] |
Diels-Alder Reaction: A Classic Route to Six-Membered Rings
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, offers another pathway to construct a six-membered ring, which can then be aromatized to a benzene derivative. While less direct than cyclotrimerization for simple benzene synthesis, the "hexadehydro-Diels-Alder" (HDDA) reaction provides a route to benzyne intermediates from acyclic triynes, which can then be trapped to form highly substituted benzenes.[8]
For the synthesis of simpler benzene derivatives, a two-step sequence involving a Diels-Alder reaction of an acyclic diene with an alkyne dienophile, followed by an oxidation/aromatization step, can be envisioned. However, specific and high-yielding examples for the synthesis of unsubstituted or simply substituted benzenes from acyclic precursors via this method are less common in the literature compared to the cyclotrimerization approach.
A general representation of this strategy is the reaction of a 1,3-diene with an alkyne to form a cyclohexadiene, which is then oxidized to the corresponding benzene.
Due to the limited availability of direct comparative data for a range of simple acyclic precursors for benzene synthesis via the Diels-Alder reaction in the searched literature, a comprehensive data table is not provided. This reflects the current emphasis in the literature on the utility of this reaction for more complex polycyclic systems.
Experimental Protocols
General Experimental Protocol for Rhodium-Catalyzed [2+2+2] Cyclotrimerization of Terminal Alkynes
This protocol is a representative example for the cyclotrimerization of phenylacetylene derivatives.[1]
Catalyst Preparation:
-
In a 10 mL flask, dissolve [Rh(COD)₂]BF₄ (0.025 mmol) and the desired phosphine ligand (e.g., BIPHEP, 0.025 mmol) in CH₂Cl₂ (3 mL).
-
Introduce hydrogen gas to the solution and stir the mixture for 30 minutes.
-
Concentrate the resulting mixture to dryness under reduced pressure.
Cyclotrimerization Reaction:
-
To the flask containing the catalyst, add dichloroethane (2 mL) and stir the solution under a nitrogen atmosphere.
-
Heat the solution to 80 °C.
-
Prepare a solution of the terminal alkyne (e.g., phenylacetylene, 0.5 mmol) in dichloroethane (1 mL).
-
Add the alkyne solution to the preheated catalyst mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and purify the product by column chromatography on silica gel.
General Procedure for Diels-Alder Reaction and Aromatization (Illustrative)
This is a generalized procedure illustrating the concept. Specific conditions will vary greatly depending on the substrates.
Diels-Alder Cycloaddition:
-
In a round-bottom flask, dissolve the acyclic 1,3-diene (1.0 equiv) and the alkyne dienophile (1.0-1.2 equiv) in a suitable solvent (e.g., toluene, xylene).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting cyclohexadiene derivative by column chromatography or distillation.
Aromatization:
-
Dissolve the purified cyclohexadiene in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide) to the solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Filter the reaction mixture and wash the filtrate with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting benzene derivative by column chromatography or distillation.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for benzene synthesis from acyclic precursors.
Caption: Mechanism of [2+2+2] Alkyne Cyclotrimerization.
Caption: Diels-Alder and Aromatization Pathway.
References
- 1. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed Chemo- and Regioselective Cross-dimerization of Two Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ni-Catalyzed Cyclotrimerization of Unactivated Internal Alkynes: Ligand-Dependent Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
Predicting Regioselectivity in 3-Penten-1-yne Reactions: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions involving molecules with multiple reactive sites, such as the enyne 3-penten-1-yne, is a critical factor in synthetic chemistry. Density Functional Theory (DFT) calculations have emerged as a powerful tool to predict and rationalize the outcomes of such reactions, guiding experimental design and saving valuable resources. This guide provides a comparative overview of how DFT calculations can be applied to predict the regioselectivity in reactions of this compound, supported by experimental data and detailed protocols for analogous systems.
Unraveling the Reactivity of this compound
This compound possesses two key functional groups: a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne). The regioselectivity of a given reaction is determined by which of these sites is more reactive towards a specific reagent and, in the case of addition reactions, which carbon atom of the reacting multiple bond forms a new bond with the incoming species. DFT calculations can elucidate the factors governing this selectivity by modeling the reaction pathways and calculating the activation energies for the formation of different possible products.
Comparative Analysis of DFT Predictions and Experimental Outcomes
Case Study: Electrophilic Addition (Hydrochlorination)
In the case of electrophilic addition, such as the addition of HCl, the reaction can proceed via attack at either the alkene or the alkyne. DFT calculations can predict the favored pathway by comparing the activation barriers for the formation of the possible carbocation intermediates.
Table 1: Predicted Activation Energies (ΔG‡) for the Hydrochlorination of this compound at 298 K (Hypothetical Data Based on Analogous Systems)
| Reaction Pathway | Regioisomer | DFT Functional | Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| Alkene Addition | 4-chloro-1-pentyne | B3LYP | 6-311+G(d,p) | PCM (DCM) | 18.5 | Yes |
| 3-chloro-1-pentyne | B3LYP | 6-311+G(d,p) | PCM (DCM) | 22.1 | No | |
| Alkyne Addition | 2-chloro-1,3-pentadiene | B3LYP | 6-311+G(d,p) | PCM (DCM) | 25.8 | No |
| 1-chloro-1,3-pentadiene | B3LYP | 6-311+G(d,p) | PCM (DCM) | 28.3 | No | |
| Alkene Addition | 4-chloro-1-pentyne | M06-2X | 6-311+G(d,p) | PCM (DCM) | 17.9 | Yes |
| 3-chloro-1-pentyne | M06-2X | 6-311+G(d,p) | PCM (DCM) | 21.5 | No | |
| Alkyne Addition | 2-chloro-1,3-pentadiene | M06-2X | 6-311+G(d,p) | PCM (DCM) | 25.1 | No |
| 1-chloro-1,3-pentadiene | M06-2X | 6-311+G(d,p) | PCM (DCM) | 27.6 | No |
Note: This data is illustrative and intended to demonstrate the comparative output of DFT calculations. Actual values would require specific computations for this reaction.
Experimental studies on the hydrochlorination of similar 1,4-enynes have shown a high selectivity for addition across the double bond, which aligns with the hypothetical DFT predictions where the activation energies for alkene addition are significantly lower.
Case Study: Gold-Catalyzed Cyclization
Gold catalysts are known to activate the alkyne moiety of enynes, leading to intramolecular cyclization reactions. DFT calculations are instrumental in understanding the mechanism and predicting the regioselectivity of these transformations. The calculations can help determine whether a 5-exo-dig or a 6-endo-dig cyclization is favored by comparing the energies of the respective transition states.
Table 2: Predicted Activation Energies (ΔG‡) for Gold-Catalyzed Cyclization of a Substituted this compound Analog (Based on Literature Data)
| Cyclization Mode | Product Type | DFT Functional | Basis Set (Au) | Solvent Model | Calculated ΔG‡ (kcal/mol) | Predicted Major Product |
| 5-exo-dig | Five-membered ring | M06 | LANL2DZ | PCM (Toluene) | 15.2 | Yes |
| 6-endo-dig | Six-membered ring | M06 | LANL2DZ | PCM (Toluene) | 19.8 | No |
Experimental results for gold-catalyzed cyclizations of various enynes consistently show a preference for the formation of five-membered rings, corroborating the predictions from DFT studies.
Experimental Protocols
Synthesis of (Z)-3-Penten-1-yne
A common method for the synthesis of (Z)-3-penten-1-yne is the partial hydrogenation of 1,3-pentadiyne using Lindlar's catalyst.
Materials:
-
1,3-Pentadiyne
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Anhydrous hexane
-
Hydrogen gas
Procedure:
-
In a two-necked round-bottom flask, suspend Lindlar's catalyst in anhydrous hexane.
-
Add a small amount of quinoline to the suspension as a catalyst poison to prevent over-reduction.
-
Add 1,3-pentadiyne to the stirred suspension.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by GC or TLC.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Carefully remove the solvent under reduced pressure to obtain (Z)-3-penten-1-yne.
Gold-Catalyzed Cyclization of an Enol Enyne (Analogous System)
Materials:
-
Substituted enol of a 1,4-enyne
-
(Ph₃P)AuCl
-
AgOTf
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the enol enyne substrate in dry DCM in a reaction vial.
-
In a separate vial, prepare the gold catalyst by mixing (Ph₃P)AuCl and AgOTf in DCM.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the cyclized product.
Visualizing Reaction Pathways and Computational Workflows
Caption: A generalized workflow for predicting regioselectivity using DFT calculations.
Caption: Possible reaction pathways for the hydrochlorination of this compound.
Conclusion
DFT calculations provide a robust and reliable framework for predicting the regioselectivity of reactions involving this compound and other molecules with multiple reactive sites. By comparing the activation energies of competing reaction pathways, researchers can gain valuable insights into the likely outcomes of their experiments, thereby accelerating the process of drug discovery and development. While direct experimental data for every conceivable reaction of this compound may not be available, the principles derived from DFT studies on analogous systems offer a powerful predictive tool for synthetic chemists.
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Enyne Cycloisomerization
For researchers, scientists, and professionals in drug development, understanding the factors that govern reaction selectivity is paramount for efficient and predictable synthesis. In the realm of enyne cycloisomerization, a powerful tool for constructing complex molecular architectures, the competition between kinetic and thermodynamic control dictates the final product outcome. This guide provides an in-depth comparison of these two regimes, leveraging experimental data to illustrate how reaction conditions can be tuned to favor a desired isomer.
At the heart of this analysis lies the principle that under kinetic control , the product distribution is determined by the relative rates of competing reaction pathways. The product that is formed the fastest, via the lowest activation energy barrier, will predominate. These reactions are typically irreversible and are often favored at lower temperatures. In contrast, under thermodynamic control , the product distribution is governed by the relative stabilities of the products themselves. Given sufficient energy (e.g., higher temperatures) to overcome the activation barriers of both forward and reverse reactions, an equilibrium is established, favoring the most stable product.
This guide will dissect a key example from the literature to provide a clear, data-driven comparison of these controlling factors in the context of gold-catalyzed enyne cycloisomerization.
Case Study: Gold-Catalyzed Cycloisomerization of 1,5-Enynes
A study by Chen et al. (2016) on the gold(I)-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring offers a compelling example of temperature-dependent selectivity, showcasing a switch between kinetic and thermodynamic control. The reaction of a specific 1,5-enyne substrate was shown to yield different cyclic products depending on the reaction temperature.
Data Presentation: Product Distribution under Kinetic vs. Thermodynamic Conditions
The following table summarizes the quantitative data from the study, highlighting the influence of temperature on the product ratio.
| Entry | Temperature (°C) | Product(s) | Ratio (Kinetic:Thermodynamic) | Yield (%) | Control |
| 1 | 25 | Tricyclic Cyclobutene | >99:<1 | 85 | Kinetic |
| 2 | 80 | Biscyclopropane | <1:>99 | 92 | Thermodynamic |
As the data illustrates, at a lower temperature of 25 °C, the reaction is under kinetic control, selectively producing the tricyclic cyclobutene product in high yield. When the temperature is elevated to 80 °C, the reaction shifts to thermodynamic control, favoring the formation of the more stable biscyclopropane product.
Reaction Pathways and Experimental Workflow
The competition between the kinetic and thermodynamic pathways can be visualized as a branching of the reaction coordinate after the formation of a key intermediate.
Caption: Reaction pathways for kinetic and thermodynamic control.
The general workflow for investigating such selective reactions involves careful control of reaction parameters and thorough analysis of the product mixture.
Caption: General experimental workflow for studying reaction control.
Experimental Protocols
Below are the detailed methodologies for the synthesis of the kinetic and thermodynamic products as adapted from Chen et al. (2016).
General Procedure for Gold-Catalyzed Cycloisomerization
To a solution of the 1,5-enyne substrate (0.1 mmol) in a specified solvent (2.0 mL) was added the gold(I) catalyst (5 mol%). The reaction mixture was stirred at the designated temperature until completion as monitored by thin-layer chromatography (TLC). After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Kinetic Control (Formation of Tricyclic Cyclobutene):
-
Substrate: 1,5-enyne with ortho-substituted phenyl group on the alkyne.
-
Catalyst: [IPrAu(CH3CN)]SbF6
-
Solvent: Dichloromethane (CH2Cl2)
-
Temperature: 25 °C
-
Reaction Time: Monitored by TLC until starting material is consumed.
Thermodynamic Control (Formation of Biscyclopropane):
-
Substrate: 1,5-enyne with ortho-substituted phenyl group on the alkyne.
-
Catalyst: [IPrAu(CH3CN)]SbF6
-
Solvent: 1,2-Dichloroethane (DCE)
-
Temperature: 80 °C
-
Reaction Time: Stirred for a prolonged period to ensure equilibrium is reached.
Conclusion
The selective synthesis of either the kinetic or thermodynamic product in enyne cycloisomerization is a powerful strategy in organic synthesis. As demonstrated by the gold-catalyzed reaction of 1,5-enynes, a simple adjustment of the reaction temperature can completely switch the product outcome. This level of control is invaluable for accessing specific molecular scaffolds and highlights the importance of understanding the underlying principles of kinetic and thermodynamic control in reaction design and optimization. Researchers in drug development and other scientific fields can leverage this knowledge to streamline synthetic routes and efficiently produce desired target molecules.
A Comparative Guide: Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful tool, integral to the synthesis of pharmaceuticals, natural products, and organic materials, is traditionally performed using a palladium catalyst in conjunction with a copper(I) co-catalyst.[2][3] However, the evolution of this methodology has led to the development of robust copper-free protocols, offering distinct advantages in specific synthetic applications.[4][5] This guide provides an objective comparison of the copper-cocatalyzed and copper-free Sonogashira coupling reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to assist researchers in selecting the optimal conditions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Copper-Cocatalyzed Sonogashira | Copper-Free Sonogashira |
| Catalytic System | Palladium catalyst and Copper(I) co-catalyst | Palladium catalyst only |
| Reaction Conditions | Generally milder, often at room temperature.[1][2] | Often requires higher temperatures.[2] |
| Key Advantage | High reactivity and efficiency for a broad range of substrates.[2] | Avoids the formation of alkyne homocoupling (Glaser) byproducts and simplifies purification.[2][3] |
| Key Disadvantage | Potential for alkyne homocoupling and challenges in removing copper traces.[2][3] | Can be less efficient for less reactive substrates, such as aryl chlorides.[2] |
| Typical Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂[2] | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands.[2] |
| Typical Base | Amine bases (e.g., triethylamine, diisopropylamine).[2] | Often stronger, non-amine bases (e.g., Cs₂CO₃, K₂CO₃).[2][6] |
Performance Comparison: A Quantitative Look
The choice between a copper-catalyzed and a copper-free Sonogashira protocol often hinges on the specific substrates being coupled and the desired purity of the final product. The following tables summarize representative experimental data, comparing the yields of the two methods across various aryl halides and alkynes.
Table 1: Coupling of Aryl Iodides with Terminal Alkynes
| Aryl Iodide | Alkyne | Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | Copper-Cocatalyzed | PdCl₂(PPh₃)₂ / CuI | Triethylamine | Triethylamine | 25 | 2 | 95 |
| Iodobenzene | Phenylacetylene | Copper-Free | Pd(OAc)₂ / SPhos | Toluene | K₂CO₃ | 100 | 12 | 92 |
| 4-Iodoanisole | 1-Octyne | Copper-Cocatalyzed | Pd(PPh₃)₄ / CuI | THF | Diisopropylamine | 25 | 4 | 98 |
| 4-Iodoanisole | 1-Octyne | Copper-Free | Pd₂(dba)₃ / XPhos | Dioxane | Cs₂CO₃ | 110 | 18 | 89 |
Table 2: Coupling of Aryl Bromides with Terminal Alkynes
| Aryl Bromide | Alkyne | Method | Catalyst System | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Bromobenzene | Phenylacetylene | Copper-Cocatalyzed | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Diisopropylamine | 80 | 12 | 85 |
| Bromobenzene | Phenylacetylene | Copper-Free | Pd(OAc)₂ / cataCXium A | 2-MeTHF | Cs₂CO₃ | 25 | 48 | 90[6] |
| 4-Bromoacetophenone | 1-Heptyne | Copper-Cocatalyzed | Pd(PPh₃)₄ / CuI | Toluene/H₂O | K₃PO₄ | 100 | 16 | 78 |
| 4-Bromoacetophenone | 1-Heptyne | Copper-Free | (PhCN)₂PdCl₂ / L7 | 1,4-Dioxane | DABCO | 25 | 24 | 88[7] |
Mechanistic Insights: The Role of Copper
The fundamental difference between the two methods lies in the mechanism of alkyne activation.[2] In the copper-catalyzed version, a copper acetylide is formed, which then undergoes transmetalation with the palladium complex.[4] In the copper-free variant, the palladium catalyst orchestrates all the key steps, including alkyne activation.[2]
Copper-Cocatalyzed Sonogashira Coupling
The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
Copper-Free Sonogashira Coupling
In the absence of copper, the palladium catalyst directly facilitates the activation of the terminal alkyne. Several mechanisms have been proposed, with a commonly accepted pathway involving the formation of a palladium acetylide species.[1][9] A recently proposed mechanism suggests a tandem Pd/Pd cycle.[10]
Caption: Proposed catalytic cycle for the copper-free Sonogashira reaction.
Experimental Protocols
Below are representative experimental protocols for both copper-catalyzed and copper-free Sonogashira reactions.
Copper-Cocatalyzed Sonogashira Coupling of Iodobenzene and Phenylacetylene
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add triethylamine, followed by iodobenzene and phenylacetylene.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.
Copper-Free Sonogashira Coupling of Bromobenzene and Phenylacetylene[6]
Materials:
-
Bromobenzene (0.5 mmol, 1.0 equiv)
-
Phenylacetylene (1.5 mmol, 3.0 equiv)
-
Pd(CH₃CN)₂Cl₂ (0.0025 mmol, 0.5 mol%)
-
cataCXium A (0.005 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.5 mmol, 1.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon), add Pd(CH₃CN)₂Cl₂, cataCXium A, and Cs₂CO₃.
-
Add 2-MeTHF, followed by bromobenzene and phenylacetylene.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford diphenylacetylene.
Conclusion
Both copper-cocatalyzed and copper-free Sonogashira coupling reactions are invaluable tools for the synthesis of disubstituted alkynes. The traditional copper-cocatalyzed method offers high efficiency under mild conditions for a wide array of substrates. However, the development of copper-free protocols has addressed the key limitations of the original method, namely the formation of homocoupled byproducts and the potential for product contamination with copper. The choice of method will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrates, the desired level of product purity, and considerations of cost and environmental impact. Researchers are encouraged to consider the data and protocols presented in this guide to make an informed decision for their specific synthetic challenges.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 3-Penten-1-yne and its Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Penten-1-yne, a versatile building block in organic synthesis, and the intermediates formed during its key reactions. Understanding the spectroscopic signatures of these transient and stable species is crucial for reaction monitoring, mechanistic studies, and the development of novel synthetic methodologies. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the reaction pathways.
Spectroscopic Data of this compound
This compound can exist as two geometric isomers, (E)- and (Z)-. The spectroscopic data for both are presented below.
Table 1: Spectroscopic Data for (E)- and (Z)-3-Penten-1-yne
| Spectroscopic Technique | (E)-3-Penten-1-yne | (Z)-3-Penten-1-yne |
| ¹H NMR | Predicted δ (ppm): ~5.5-6.5 (m, 2H, vinyl), ~3.0 (m, 1H, alkynyl), ~1.7 (d, 3H, methyl) | Predicted δ (ppm): H-1: ~3.1 (dq), H-3: ~5.6 (dq), H-4: ~6.1 (dq), H-5: ~1.9 (dd)[1] |
| ¹³C NMR | Data available on SpectraBase[2] | No experimental data readily available. |
| IR Spectroscopy | Key peaks (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=C stretch), ~965 (trans C=C bend)[3] | Key peaks (cm⁻¹): ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1650 (C=C stretch), ~700 (cis C=C bend) |
| Mass Spectrometry | Molecular Ion (m/z): 66.10[4][5] | Molecular Ion (m/z): 66.10[6] |
Reaction Pathways and Spectroscopic Analysis of Intermediates
This compound readily undergoes electrophilic addition reactions across its double and triple bonds, as well as hydrogenation. The following sections detail the key reaction pathways and the spectroscopic characteristics of the intermediates and final products.
Caption: Reaction pathways of this compound.
Electrophilic Addition: Hydrohalogenation
The reaction of this compound with hydrogen halides (e.g., HBr) proceeds via a vinylic carbocation intermediate. The regioselectivity of the addition is governed by the relative stability of the possible carbocations.
Intermediate: Vinylic Carbocation
This is a highly reactive and transient intermediate. Direct spectroscopic observation is challenging and typically requires specialized techniques.
-
Expected ¹H NMR: The protons on and adjacent to the positively charged carbon would be significantly deshielded, with chemical shifts potentially in the range of 8-10 ppm.
-
Expected ¹³C NMR: The carbocationic carbon would exhibit a very large downfield shift, possibly exceeding 200 ppm.
-
IR Spectroscopy: The C=C stretching frequency would be significantly altered compared to the starting material due to the change in bond order and polarization.
Product: 4-Halo-2-pentene
Table 2: Spectroscopic Data for 4-Halo-2-pentene (Example: 4-Bromo-2-pentene)
| Spectroscopic Technique | Expected Data for 4-Bromo-2-pentene |
| ¹H NMR | Vinyl protons (~5.5 ppm), proton on carbon bearing bromine (~4.5 ppm), methyl protons (~1.7 and ~1.8 ppm). |
| ¹³C NMR | Carbons of the double bond (~125-135 ppm), carbon bearing bromine (~50 ppm), methyl carbons (~20-25 ppm). |
| IR Spectroscopy | C=C stretch (~1650 cm⁻¹), C-Br stretch (~500-600 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product (e.g., m/z 148/150 for C₅H₉Br). |
Hydration
Acid-catalyzed hydration of the alkyne functionality in this compound, typically using a mercury(II) salt catalyst, proceeds through an enol intermediate which then tautomerizes to the more stable ketone.
Intermediate: Enol
The enol intermediate is generally unstable and rapidly converts to the keto form.
-
Expected ¹H NMR: The enolic proton (-OH) would appear as a broad singlet, its chemical shift being solvent-dependent. The vinyl proton adjacent to the hydroxyl group would be shielded compared to a typical vinyl proton.
-
Expected ¹³C NMR: The carbon bearing the hydroxyl group would be significantly downfield shifted into the vinyl region.
-
IR Spectroscopy: A broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1640 cm⁻¹.
Product: Pent-3-en-2-one
Table 3: Spectroscopic Data for (E)-Pent-3-en-2-one
| Spectroscopic Technique | (E)-Pent-3-en-2-one |
| ¹H NMR | Data available on SpectraBase[7] |
| ¹³C NMR | Data available on SpectraBase |
| IR Spectroscopy | Strong C=O stretch (~1670-1690 cm⁻¹), C=C stretch (~1630 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (m/z): 84.12[8] |
Hydrogenation
The catalytic hydrogenation of this compound can lead to different products depending on the catalyst and reaction conditions. Partial hydrogenation can yield dienes or alkenes, while complete hydrogenation results in the corresponding alkane.
Intermediates: Adsorbed Alkene/Alkyne Species
The intermediates in catalytic hydrogenation are species adsorbed onto the surface of the metal catalyst. These are not typically characterized by solution-phase spectroscopy.
Products of Partial Hydrogenation
Table 4: Spectroscopic Data for Partial Hydrogenation Products
| Product | ¹H NMR Highlights | ¹³C NMR Highlights | IR Highlights (cm⁻¹) |
| (E/Z)-1,3-Pentadiene | Complex vinyl region (δ 5.0-6.5 ppm)[9] | 4 sp² carbons (δ 115-140 ppm)[9] | C=C stretches (~1600, ~1650)[9] |
| (E/Z)-2-Pentene | Vinyl protons (δ ~5.4 ppm), methyls (δ ~1.0, 1.6 ppm)[10] | 2 sp² carbons (δ ~125-135 ppm)[10] | C=C stretch (~1660), C-H bends (trans: ~965, cis: ~690)[11] |
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy of Volatile Compounds[1]
-
Sample Preparation:
-
Dissolve 1-5 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a well-ventilated fume hood.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube and seal it properly to prevent evaporation.
-
-
Instrumental Parameters:
-
Use a standard single-pulse sequence.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio.
-
General Protocol for Hydrohalogenation of an Enyne
-
Reaction Setup: In a fume hood, dissolve this compound in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Acid-Catalyzed Hydration of an Enyne
-
Reaction Setup: To a solution of this compound in a mixture of water and a co-solvent (e.g., THF or ethanol), add a catalytic amount of sulfuric acid and mercury(II) sulfate.
-
Reaction Conditions: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by distillation or column chromatography.
General Protocol for Catalytic Hydrogenation of an Enyne
-
Catalyst Preparation: In a hydrogenation flask, suspend the chosen catalyst (e.g., Lindlar's catalyst for partial hydrogenation to a cis-alkene, or Pd/C for complete hydrogenation) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Reaction Setup: Add the this compound to the flask.
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen several times. Stir the reaction mixture under a hydrogen atmosphere at room temperature and atmospheric pressure.
-
Reaction Monitoring: Monitor the uptake of hydrogen and the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the desired level of hydrogenation is achieved, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure to obtain the product, which can be further purified if necessary.
This guide provides a foundational understanding of the spectroscopic properties of this compound and its key reaction intermediates and products. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and characterization of enyne-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound, (E)- [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound, (Z)- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 3-Penten-2-one [webbook.nist.gov]
- 9. 1,3-Pentadiene, (Z)- [webbook.nist.gov]
- 10. cis-2-PENTENE | C5H10 | CID 5326160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. C5H10 infrared spectrum of E-pent-2-ene 2-pentene Z-pent-2-ene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cis-pent-2-ene trans-pent-2-ene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Safety Operating Guide
Proper Disposal of 3-Penten-1-yne: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-penten-1-yne (CAS No. 2206-23-7), a highly flammable and hazardous chemical. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and compliance with regulations.
Key Chemical and Safety Data
Proper handling and disposal of this compound require a clear understanding of its physical and chemical properties, as well as its inherent hazards. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₅H₆ |
| Molecular Weight | 66.10 g/mol [1][2] |
| Boiling Point | 46-48 °C[3] |
| Density | 0.7293 g/cm³[3] |
| Flash Point | -41 °C[4] |
| UN Number | 3295[5] |
| Hazard Class | 3 (Flammable liquids)[5] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a highly flammable liquid and vapor.[6] It can cause skin and serious eye irritation, and may cause respiratory irritation.[6] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves are required.[6]
-
Respiratory Protection: Use only in a well-ventilated area or in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator is necessary.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated waste must be managed as hazardous waste. The following procedures are based on general best practices for laboratory chemical waste and should be performed in conjunction with your institution's specific hazardous waste disposal guidelines.
Waste Segregation and Collection
Proper segregation of waste is the critical first step in the disposal process.
-
Unused or Expired this compound:
-
Do not attempt to dispose of the chemical down the drain.
-
Keep the chemical in its original, tightly sealed container.[6]
-
Label the container clearly as "Hazardous Waste: this compound".
-
-
Contaminated Solid Waste (Non-Sharps):
-
This includes items such as contaminated gloves, pipette tips, and paper towels.
-
Collect this waste in a designated, leak-proof hazardous waste container lined with a durable plastic bag.
-
The container must be clearly labeled "Hazardous Chemical Waste" and specify that it "Contains this compound".
-
Keep the container sealed when not in use.
-
-
Contaminated Liquid Waste:
-
This includes reaction mixtures and solvent rinses.
-
Collect in a compatible, leak-proof, and sealable liquid waste container.
-
Label the container with "Hazardous Waste" and list all chemical constituents, including "this compound".
-
-
Contaminated Sharps Waste:
-
This includes needles, syringes, and glass Pasteur pipettes.
-
Place all contaminated sharps into a designated, puncture-proof sharps container.
-
Label the container as "Hazardous Chemical Waste - Sharps" and indicate the presence of "this compound".
-
Storage of Hazardous Waste
-
All hazardous waste containers must be stored in a designated and secure satellite accumulation area.[8]
-
Store containers in a well-ventilated place and keep them cool.[6]
-
Ensure that incompatible materials are stored separately.
Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[7][9]
-
Do not attempt to treat or dispose of the chemical waste through standard laboratory drains or as regular trash.[6][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C5H6 | CID 638083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, (Z)- | C5H6 | CID 643788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 2206-23-7 [m.chemicalbook.com]
- 4. This compound, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
Personal protective equipment for handling 3-Penten-1-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling 3-Penten-1-yne. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly flammable liquid and vapor that can cause serious skin and eye irritation, and may lead to respiratory irritation.[1][2] Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[1][3] | Protects against splashes and potential projectiles that can cause serious eye irritation.[1][3] |
| Hand Protection | Nitrile or neoprene gloves for splash protection. For prolonged or immersion contact, laminate film gloves are recommended. Always inspect gloves for integrity before use and replace them frequently.[3][4] | Provides a barrier against skin contact to prevent skin irritation.[1][3] |
| Skin and Body Protection | A flame-retardant lab coat must be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. For larger quantities or significant splash risks, a chemical-resistant apron is advised. Avoid synthetic clothing.[1][3][4] | Protects skin from accidental splashes and contact. Natural fiber clothing is less likely to melt and adhere to the skin in case of a fire.[3] |
| Respiratory Protection | Work must be conducted in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1] | Prevents inhalation of vapors that may cause respiratory irritation.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize risks associated with the volatility and flammability of this compound.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all required PPE is correctly donned.
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[1]
-
Dispensing : Handle in a well-ventilated place.[1] When transferring, pour slowly to minimize splashing. Keep the container tightly closed when not in use.[1][3]
-
Environment : Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1] No smoking in the handling area.[1]
-
Post-Handling : Wash hands and any exposed skin thoroughly after handling.[1]
Storage Plan
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The storage area should be kept cool.[1]
-
Store in a locked-up location.[1]
Emergency Procedures and Disposal Plan
In the event of an emergency, immediate and correct response is critical.
Table 2: Emergency Response Protocol
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected area with plenty of water. If skin irritation occurs, seek medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[1] |
| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5] Vapors may form explosive mixtures with air.[6] |
| Spill | Evacuate the area. Wear appropriate PPE. Use non-sparking tools to collect the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.[3] |
Disposal Plan
-
Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]
-
All materials contaminated with this compound, such as gloves and absorbent pads, must be treated as hazardous waste and disposed of accordingly.[3]
Chemical Properties
A summary of key quantitative data for this compound is provided below.
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H6 |
| Molecular Weight | 66.10 g/mol [2] |
| Boiling Point | 36℃[7] |
| Flash Point | -41℃[7] |
| Density | 0.747 g/cm³[7] |
Workflow for Safe Handling of this compound
The following diagram outlines the logical workflow for safely handling this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Pent-3-en-1-yne | C5H6 | CID 137090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound, (3E)- (9CI)|2004-69-5|lookchem [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
